1-Oleoyl-2-linoleoyl-rac-glycerol
Description
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Properties
Molecular Formula |
C39H70O5 |
|---|---|
Molecular Weight |
619.0 g/mol |
IUPAC Name |
(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3 |
InChI Key |
BLZVZPYMHLXLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oleoyl-2-linoleoyl-rac-glycerol: Structure, Properties, and Applications in Pharmaceutical Development
This guide provides a comprehensive technical overview of 1-Oleoyl-2-linoleoyl-rac-glycerol, a diacylglycerol of significant interest to researchers, scientists, and professionals in drug development. From its fundamental chemical structure to its functional applications in advanced drug delivery systems, this document synthesizes critical information to facilitate a deeper understanding and practical application of this molecule.
Molecular Structure and Stereochemistry
1-Oleoyl-2-linoleoyl-rac-glycerol, also denoted as DG(18:1/18:2/0:0), is a diacylglycerol (DAG) composed of a glycerol backbone esterified with oleic acid at the sn-1 position and linoleic acid at the sn-2 position.[1] The term "rac-" signifies that it is a racemic mixture, containing an equal amount of the two enantiomers: 1-oleoyl-2-linoleoyl-sn-glycerol and 2-oleoyl-1-linoleoyl-sn-glycerol.[2] This seemingly subtle distinction in stereochemistry can have profound implications for biological activity and enzymatic processing, as many lipases and kinases exhibit stereoselectivity.[3][4]
The positional isomerism of the fatty acids on the glycerol backbone is also a critical structural feature. The 1,2-diacylglycerol isomer, as is the case here, is generally less thermodynamically stable than the 1,3-diacylglycerol isomer and can be prone to acyl migration, particularly under non-ideal storage or experimental conditions.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Oleoyl-2-linoleoyl-rac-glycerol is essential for its effective use in research and formulation development. While specific experimental data for this particular molecule can be sparse in the literature, its properties can be inferred from the general characteristics of diacylglycerols with similar fatty acid compositions.
| Property | Value | Source |
| Molecular Formula | C₃₉H₇₀O₅ | [1] |
| Molecular Weight | 619.0 g/mol | [1] |
| CAS Number | 106292-55-1 | [1] |
| Physical State | Oily liquid at room temperature | [6] |
| Solubility | Soluble in chloroform, dichloromethane, DMSO, ethyl acetate, and hexane. | [1] |
| Purity | Commercially available at ≥95% to ≥97% | [1][7] |
| Density (related triglyceride) | ~0.9044 g/cm³ | [8][9] |
| Refractive Index (related triglyceride) | ~1.4661 | [8][9] |
Note: The density and refractive index are for a related triglyceride, 1-linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol, and should be considered as an approximation.
Synthesis and Purification
The synthesis of specific diacylglycerols like 1-Oleoyl-2-linoleoyl-rac-glycerol typically involves regioselective enzymatic or chemical acylation of a glycerol backbone. Enzymatic synthesis using lipases is often preferred due to its high specificity, milder reaction conditions, and reduced byproduct formation compared to chemical methods.[10]
A common strategy involves the use of a protected glycerol derivative to ensure acylation at the desired positions. For instance, a synthesis could start with a chiral precursor like (R)-(-)-Solketal to control the stereochemistry.[11]
Experimental Protocol: Enzymatic Synthesis of 1-Oleoyl-2-linoleoyl-rac-glycerol (Conceptual)
-
Protection of Glycerol: Start with a suitable protected glycerol, for example, one with a protecting group on the sn-3 hydroxyl.
-
First Acylation (sn-1): React the protected glycerol with oleic acid or an activated derivative (e.g., oleoyl chloride) in the presence of a lipase that is sn-1,3 specific, such as Rhizomucor miehei lipase (RML), to attach the oleic acid at the sn-1 position.[3]
-
Second Acylation (sn-2): Following purification of the monoacylated intermediate, the linoleic acid is introduced. This step might require a different enzymatic or chemical approach that favors acylation at the sn-2 position.
-
Deprotection: The protecting group on the sn-3 hydroxyl is removed to yield the final 1-oleoyl-2-linoleoyl-rac-glycerol.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel to separate the desired diacylglycerol from any remaining starting materials, monoacylglycerols, or triacylglycerols.
Analytical Characterization
The accurate identification and quantification of 1-Oleoyl-2-linoleoyl-rac-glycerol are critical for both quality control and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.
Sample Preparation
A crucial first step is the efficient extraction of the lipid from its matrix. A modified Bligh-Dyer or Folch extraction is commonly employed.
Protocol: Lipid Extraction from Plasma
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated diacylglycerol).
-
Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.
-
Induce phase separation by adding a saline solution (e.g., 0.9% NaCl).
-
Centrifuge to separate the layers and carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[12]
HPLC-MS/MS Analysis
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of diacylglycerol isomers.
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate is commonly used to achieve good separation.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.
-
Precursor and Product Ions: For 1-Oleoyl-2-linoleoyl-rac-glycerol, the precursor ion would be the [M+NH₄]⁺ adduct. The product ions would correspond to the neutral loss of one of the fatty acyl chains. The fragmentation pattern can help confirm the identity of the fatty acids.[13][14]
| Parameter | Typical Value |
| Precursor Ion (Q1) | m/z corresponding to [C₃₉H₇₀O₅ + NH₄]⁺ |
| Product Ion (Q3) for Oleic Acid Loss | m/z corresponding to [M+NH₄ - C₁₈H₃₄O₂]⁺ |
| Product Ion (Q3) for Linoleic Acid Loss | m/z corresponding to [M+NH₄ - C₁₈H₃₂O₂]⁺ |
Applications in Drug Development
Diacylglycerols, including 1-Oleoyl-2-linoleoyl-rac-glycerol, are gaining attention in pharmaceutical development due to their biocompatibility and functional properties.
Excipient in Formulations
With their amphiphilic nature, diacylglycerols can act as effective emulsifiers and solubilizing agents for poorly water-soluble drugs.[15] They can be incorporated into oral, topical, and parenteral formulations to improve drug stability and bioavailability. Their ability to form and stabilize emulsions is particularly valuable in the development of self-emulsifying drug delivery systems (SEDDS).
Component of Lipid-Based Drug Delivery Systems
1-Oleoyl-2-linoleoyl-rac-glycerol can be a key component of advanced lipid-based drug delivery systems such as lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[16][17] These systems are increasingly being used for the delivery of a wide range of therapeutics, from small molecules to nucleic acids like mRNA.[18] The inclusion of diacylglycerols can influence the physical properties of the nanoparticles, such as their size, stability, and drug-loading capacity. Furthermore, the inherent fusogenic properties of diacylglycerols can facilitate the endosomal escape of the encapsulated drug, a critical step for intracellular drug delivery.[19]
Bioactive Molecule
Diacylglycerols are endogenous signaling molecules that play a crucial role in various cellular processes, most notably as activators of protein kinase C (PKC).[11] The specific fatty acid composition of a diacylglycerol can influence its biological activity. While the primary interest in 1-Oleoyl-2-linoleoyl-rac-glycerol in drug development is often as an excipient, its potential intrinsic biological activity should not be overlooked, especially in the context of toxicology and off-target effects.
Conclusion
1-Oleoyl-2-linoleoyl-rac-glycerol is a multifaceted molecule with a well-defined chemical structure and properties that make it highly relevant to the field of drug development. Its role as an emulsifier, a component of lipid nanoparticles, and a potential bioactive molecule offers a range of opportunities for formulation scientists and drug discovery researchers. A thorough understanding of its stereochemistry, physicochemical properties, and analytical characterization is paramount for its successful application. As the demand for sophisticated drug delivery systems continues to grow, the importance of well-characterized lipid excipients like 1-Oleoyl-2-linoleoyl-rac-glycerol will undoubtedly increase.
References
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- Diacylglycerol – Knowledge and References. Taylor & Francis.
- Synthesis and Potential Applications of Lipid Nanoparticles in Medicine. Polymers.
- Triacylglycerol Regioisomers Analysis. AOCS.
- Stereospecificity of monoacylglycerol and diacylglycerol acyltransferases from rat intestine as determined by chiral phase high-performance liquid chromatography. Biochimica et Biophysica Acta.
- Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules.
- 1-Oleoyl-2-Linoleoyl-rac-glycerol. Biomol.de.
- 1-Oleoyl-2-Linoleoyl-rac-glycerol. Cayman Chemical.
- 1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol (1-Olein-2-palmitin-3-linolein). MedChemExpress.
- 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1. Santa Cruz Biotechnology.
- 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. LGC Standards.
- Comparative Analysis of Translational Innovations in Sn-2 and Sn-1,3-Specific Lipase-Mediated Regioselective Catalysis for Enhanced Diacylglycerol Production. Journal of Agricultural and Food Chemistry. 2026.
- 1-LINOLEOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 135092-48-7. ChemicalBook. 2023.
- Monoacylglycerols and diacylglycerols for fat-based food products: a review. Food Research. 2020.
- Quantitative Analysis of 1-Linoleoyl Glycerol using a Valid
- The functionality of diacylglycerol in different lipid systems. University of Guelph. 2023.
- Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo. Molecular Pharmaceutics.
- Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility. Foods. 2023.
- Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Preprints.org. 2025.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics.
- Variation of total diacylglycerols (DAG) and 1,3/1,2 DAG ratio observed in the oil samples stored up to 24 months and comparison with results of oven test.
- Technical Support Center: Mass Spectrometry Analysis of 1-Linoleoyl Glycerol. Benchchem.
- Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry.
- A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. IRIS.
- 195 Comparison of 1,3-diacylglycerol and 1,2-diacylglycerol as exogenous emulsifiers on growth performance and nutrient digestibility in growing pigs. Journal of Animal Science.
- Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol Standard. Benchchem.
- Evolution of occurrence of the diacylglycerols 1,2‐DAG and 1,3‐DAG and the monoacylglycerol 1‐MAG in a thermal process for (a) virgin olive oil and (b) sunflower oil.
- Comparison of Oxidative Stability of Diacylglycerol and Triacylglycerol.
- Lipid Nanoparticles and Their Hydrogel Composites for Drug Delivery: A Review. Polymers. 2018.
- Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpret
- Potential of Diacylglycerol to Replace Nature Fats in Conventional Plastic Fats: Preparation, Purification, Functionalities and Applications.
- Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Journal of Labelled Compounds and Radiopharmaceuticals.
- Fragmentation Patterns of Glycerolipids.
- 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1. Chemical-Suppliers.com.
- A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, glycerophospholipids and sphingolipids in grapes.
- Quantification of 1-Linoleoyl Glycerol in Plasma: Applic
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Technical Guide: Physicochemical Properties & Applications of 1-Oleoyl-2-linoleoyl-rac-glycerol
[1][2][3][4]
Executive Summary
1-Oleoyl-2-linoleoyl-rac-glycerol (DG 18:1/18:2) is a synthetic diacylglycerol (DAG) analogue featuring an oleic acid chain at the sn-1 position and a linoleic acid chain at the sn-2 position.[1][2][3][4][5] As a lipophilic second messenger, it functions as a potent activator of Protein Kinase C (PKC), mimicking endogenous DAGs generated by phospholipase C (PLC) hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).[4][5]
This guide details the physicochemical profile, stability challenges, and experimental protocols for utilizing this lipid in signal transduction research and drug delivery formulations.[4][5]
Part 1: Physicochemical Profile[1][3][4][5][6]
Core Identity & Properties
The molecule is characterized by its amphiphilic nature, though heavily skewed towards lipophilicity due to the long-chain fatty acids.[1][2][3][4] The presence of the linoleic moiety (polyunsaturated) introduces significant oxidative instability, necessitating rigorous handling protocols.[4][5]
| Property | Specification |
| Chemical Name | 1-Oleoyl-2-linoleoyl-rac-glycerol |
| CAS Number | 106292-55-1 |
| Molecular Formula | C₃₉H₇₀O₅ |
| Molecular Weight | 619.0 g/mol |
| Physical State | Viscous liquid / Oil (at 20°C) |
| Solubility | Soluble in Ethanol, DMSO, Chloroform, Hexane, Ethyl Acetate.[1][2][3][4][5][6][7][8][9] Insoluble in water.[4] |
| LogP (Predicted) | ~13.7 (Highly Lipophilic) |
| pKa | >13 (Glycerol hydroxyls are non-ionizable at physiological pH) |
| HLB (Estimated) | ~2–4 (Water-in-Oil Emulsifier) |
| Refractive Index | ~1.46–1.47 |
Structural Composition
The "rac" designation indicates a racemic mixture, containing both the sn-1,2 and sn-2,3 enantiomers.[2][3][4][5] However, in biological contexts, the sn-1,2 configuration is the primary activator of PKC.[3][4][5]
Figure 1: Structural schematic of 1-Oleoyl-2-linoleoyl-rac-glycerol highlighting the free hydroxyl group essential for biological activity.[1][2][3][4][5]
Part 2: Biological Mechanism & Applications[1][3][5]
Protein Kinase C (PKC) Activation
Unlike short-chain analogues like OAG (1-Oleoyl-2-acetyl-sn-glycerol), 1-Oleoyl-2-linoleoyl-rac-glycerol represents a "long-chain" DAG.[1][2][3][4][10] It recruits PKC isoforms to the plasma membrane by binding to the C1 domain.[4] The presence of the linoleic chain (18:2) enhances membrane fluidity, potentially altering the kinetics of PKC activation compared to saturated DAGs.[4][5]
Figure 2: Mechanism of PKC activation by exogenous diacylglycerol.[1][2][3][4][5]
Pharmaceutical Applications[2][3][10][12]
-
Lipid Nanoparticles (LNPs): Used as a helper lipid to modulate the fusogenicity of LNPs.[5] The conical shape of DAGs (small polar head, large hydrophobic tail) promotes the formation of non-bilayer phases (e.g., hexagonal HII phase), facilitating endosomal escape of mRNA payloads.[4][5]
-
Surfactant Systems: Acts as a water-in-oil (W/O) emulsifier (HLB ~2-4) for topical formulations requiring deep skin penetration.[1][2][3][4][5]
Part 3: Stability & Handling Protocols
Oxidation Management
The linoleic acid moiety contains a bis-allylic methylene group, making it highly susceptible to lipid peroxidation.[1][2][3][4]
-
Risk: Formation of hydroperoxides, aldehydes, and loss of biological activity.[4][5]
-
Prevention:
-
Storage: -20°C or -80°C.
-
Atmosphere: Always overlay opened vials with inert gas (Argon or Nitrogen).[5]
-
Solvents: Store in degassed ethanol or chloroform containing 0.01% BHT (Butylated hydroxytoluene) if experimental conditions permit.
-
Experimental Protocol: Solubilization for Cell Culture
Direct addition of the oil to media results in poor dispersion and inconsistent data.[4]
-
Stock Preparation:
-
Dissolve 1-Oleoyl-2-linoleoyl-rac-glycerol in high-grade DMSO or Ethanol to a concentration of 10–50 mM .
-
Note: Ethanol is preferred for lipid stability, but DMSO is often better tolerated by cells at low volumes.[5]
-
-
Aliquot & Store:
-
Working Solution:
-
Dilute the stock 1:1000 into warm culture media (serum-free preferred during stimulation) to achieve a final concentration of 10–50 µM .
-
Vortex vigorously for 30 seconds to ensure micellar dispersion.[4][5]
-
Critical: Use immediately. DAGs are rapidly metabolized by cellular DAG kinases and lipases (half-life < 10 mins in active cells).[1][2][3][4][5]
-
Part 4: Analytical Characterization
LC-MS Identification
Quantification and purity assessment should be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[4][5]
-
Mobile Phase A: Acetonitrile/Water (60:[3][5]40) + 10mM Ammonium Formate.[4][5]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.[4][5]
-
Detection: ESI Positive Mode. Look for the ammonium adduct
at m/z ~636.6 .[4][5]
Figure 3: Analytical workflow for identification of 1-Oleoyl-2-linoleoyl-rac-glycerol.
References
-
PubChem. (2024).[4][5] 1-Oleoyl-2-linoleoyl-sn-glycerol (CID 9543722).[1][2][3][4] National Library of Medicine.[4] Retrieved from [Link][1][4][5]
-
Nishizuka, Y. (1984).[4][5] The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308(5961), 693–698.[4][5] (Foundational mechanism of DAG-PKC activation).
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1-Oleoyl-2-linoleoyl-rac-glycerol (OLG): From Food Chemistry to Precision Oncology Biomarker
Executive Summary
The trajectory of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) —often denoted as DG(18:1/18:2/0:0)—represents a fascinating paradigm shift in lipidomics. Originally identified as an endogenous metabolite and food additive in dry-cured meats, OLG has recently emerged as a highly potent, spatially resolved biomarker for breast cancer diagnosis. As a diacylglycerol (DAG), OLG acts as a critical lipid second messenger, directly activating the Protein Kinase C (PKC) signaling axis to drive oncogenic proliferation.
This whitepaper provides an in-depth technical analysis of OLG, detailing its structural biology, historical discovery, mechanistic role in tumor growth, and the cutting-edge mass spectrometry imaging (MSI) protocols used to leverage it in intraoperative clinical settings.
Chemical Identity and Structural Biology
OLG is a diacylglycerol consisting of a glycerol backbone esterified with oleic acid (18:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position. While the rac designation implies a racemic mixture, biological systems predominantly synthesize and utilize the stereospecific sn-1,2 enantiomer due to the enzymatic specificity of phospholipase C (PLC) and diacylglycerol kinases [3].
Because of its highly hydrophobic acyl chains and small polar headgroup, OLG is restricted to cellular membranes, where it facilitates the recruitment of cytosolic proteins containing C1 domains.
Table 1: Physicochemical Properties of OLG
| Property | Value | Biological Significance |
| IUPAC Name | 2-hydroxy-1-{[(9Z)-9-octadecenoyloxy]methyl}ethyl (9Z,12Z)-9,12-octadecadienoate | Dictates membrane fluidity and C1 domain binding affinity. |
| Molecular Formula | C₃₉H₇₀O₅ | Standard identifier for mass spectrometry (MS) targeting. |
| Monoisotopic Mass | 618.5223 Da | Essential for high-resolution MS identification. |
| XLogP3 | 13.7 | Extremely lipophilic; requires organic solvents for extraction. |
| Primary MS Adducts | [M+H]⁺ (m/z 619.53), [M+Na]⁺ (m/z 641.51) | Optimal targets for positive-ion mode electrospray ionization. |
Historical Context: A Tale of Two Disciplines
Early Isolation in Food Chemistry
The initial characterization of OLG occurred outside the realm of oncology. It was extensively documented in agricultural and food chemistry, most notably by, who tracked the lipidomic profile of subcutaneous fat in Iberian pigs. During the dry-curing process, the hydrolysis of triacylglycerols by endogenous lipases generates specific diacylglycerols, including OLG, which contribute to the organoleptic properties (flavor and texture) of the meat [2].
The Paradigm Shift: Precision Oncology
The clinical relevance of OLG remained obscure until advances in spatial lipidomics allowed researchers to map metabolites directly in intact human tissue. In a landmark 2023 study by, OLG was identified as one of four specific sn-1,2-diacylglycerols that are sharply upregulated in breast cancer tissue compared to adjacent normal stroma [1]. This overexpression is driven by the accelerated catabolism of phosphatidylcholines in the tumor microenvironment, marking OLG as a primary metabolic signature of malignancy.
Mechanisms of Action: The PKC Signaling Axis
The oncogenic potential of OLG is intrinsically linked to its role as a lipid second messenger. Upon generation at the plasma membrane via phosphatidylcholine catabolism or phospholipase C activation, OLG binds directly to the tandem C1 domains of classical and novel Protein Kinase C (PKC) isoforms.
This binding event acts as a molecular switch. It dislodges the autoinhibitory pseudosubstrate domain from the PKC catalytic cleft, fully activating the kinase. Hyperactive PKC subsequently phosphorylates downstream effectors in the MAPK/ERK and NF-κB pathways, driving unchecked cellular proliferation, evasion of apoptosis, and tumor progression.
Caption: OLG-mediated PKC activation and downstream oncogenic signaling cascades.
Analytical Methodologies & Experimental Protocols
To utilize OLG as a reliable clinical biomarker, researchers must employ techniques that preserve the spatial distribution of lipids. Traditional LC-MS homogenizes the tissue, destroying the boundary between tumor and healthy margins. Therefore, Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is the gold standard [1].
Protocol 1: Intraoperative DESI-MSI Mapping of OLG
Causality Check: This protocol avoids Formalin-Fixed Paraffin-Embedded (FFPE) processing. Formalin cross-links proteins, and the subsequent alcohol/xylene washes strip lipids from the tissue. Using fresh-frozen tissue ensures the native lipidome is preserved.
-
Sample Preparation:
-
Flash-freeze the lumpectomy specimen in liquid nitrogen immediately upon excision to halt metabolic degradation.
-
Cryosection the tissue at 15 µm thickness at -20°C.
-
Thaw-mount the sections onto electrically conductive glass slides.
-
-
DESI-MSI Acquisition:
-
Solvent System: Use Methanol/Water (98:2 v/v) to efficiently extract hydrophobic DAGs from the tissue surface.
-
Ionization Mode: Operate the mass spectrometer in Positive Ion Mode . Causality: Neutral lipids like OLG do not easily deprotonate; however, they readily accept protons ([M+H]⁺) or sodium ions ([M+Na]⁺) from the solvent spray, making positive mode essential for detection.
-
Scanning: Raster the DESI spray across the tissue at a spatial resolution of 50–100 µm, capturing full-scan MS data (m/z 200–1000) at each pixel.
-
-
Data Processing & Machine Learning:
-
Extract the ion chromatogram for m/z 619.53 (OLG [M+H]⁺) to generate a 2D spatial heat map.
-
Feed the spectral data into a Random Forest supervised machine learning classifier to differentiate tumor margins from adjacent normal tissue based on OLG intensity.
-
-
Self-Validation (Histological Co-registration):
-
Following MSI, stain the exact same tissue section with Hematoxylin and Eosin (H&E).
-
Overlay the MS lipid map onto the H&E optical image. The spatial correlation between high OLG intensity and pathologically confirmed dense tumor cellularity validates the MSI readout.
-
Caption: DESI-MSI workflow for rapid intraoperative detection of OLG in breast cancer.
Protocol 2: LC-MS/MS Absolute Quantification
For researchers requiring absolute molar quantification rather than spatial distribution, a modified Folch extraction is required.
-
Extraction: Homogenize 50 mg of tissue in 1 mL of Chloroform/Methanol (2:1 v/v). Causality: The biphasic separation isolates highly non-polar DAGs in the lower organic layer, precipitating proteins and partitioning polar metabolites into the aqueous layer.
-
Internal Standardization: Spike the homogenization buffer with 10 µL of a deuterated internal standard (e.g., OLG-d5). Causality: This self-validating step corrects for matrix effects and ion suppression during electrospray ionization.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column using a mobile phase gradient of Acetonitrile/Isopropanol.
-
Detection: Monitor the transition m/z 619.5 → 339.3 (loss of the linoleoyl moiety) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Quantitative Data & Biomarker Efficacy
The diagnostic superiority of OLG and its related diacylglycerols over other lipid classes is profound. In the 73-patient cohort analyzed by Mondal et al., the parsimonious set of DAG biomarkers achieved a predictive accuracy that outperformed traditional metabolic markers [1].
Table 2: Diagnostic Efficacy of Lipid Biomarkers in Breast Cancer (DESI-MSI)
| Biomarker Class | Diagnostic Accuracy | Sensitivity | Specificity | Key Distinguishing Feature |
| sn-1,2-Diacylglycerols (incl. OLG) | 100% | >98% | >98% | Highest Random Forest importance score; sharpest upregulation at tumor margins. |
| Phosphatidylcholines (PCs) | ~85% | Moderate | Moderate | Act as precursors to DAGs; exhibit inverse correlation in tumor cores. |
| Free Fatty Acids (FFAs) | ~75% | Low | Moderate | High biological variance in normal adipose tissue limits diagnostic utility. |
Conclusion & Future Directions
The discovery of 1-Oleoyl-2-linoleoyl-rac-glycerol's role in breast cancer represents a critical breakthrough in translational lipidomics. By mapping OLG distributions via DESI-MSI, surgeons and pathologists can achieve intraoperative, label-free assessment of tumor margins with near-perfect accuracy. This rapid turnaround time holds the potential to drastically reduce the need for secondary surgeries in breast-conserving lumpectomies.
Future drug development efforts are now focusing on the upstream regulators of OLG—specifically targeting the phosphatidylcholine-specific phospholipase C (PC-PLC) enzymes responsible for its aberrant accumulation in the tumor microenvironment.
References
-
Mondal S, Sthanikam Y, Kumar A, Nandy A, Chattopadhyay S, Koner D, Rukmangadha N, Narendra H, Banerjee S. "Mass Spectrometry Imaging of Lumpectomy Specimens Deciphers Diacylglycerols as Potent Biomarkers for the Diagnosis of Breast Cancer." Analytical Chemistry, 2023.[Link]
-
Narváez-Rivas M, Vicario IM, Constante EG, León-Camacho M. "Changes in the concentrations of free fatty acid, monoacylglycerol, and diacylglycerol in the subcutaneous fat of Iberian ham during the dry-curing process." Journal of Agricultural and Food Chemistry, 2007.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9543722, 1-oleoyl-2-linoleoyl-sn-glycerol". PubChem, Accessed March 2026.[Link]
1-Oleoyl-2-linoleoyl-rac-glycerol: A Comprehensive Guide to Its Natural Abundance, Biological Signaling, and Analytical Workflows
Executive Summary
1-Oleoyl-2-linoleoyl-rac-glycerol (often denoted as DG(18:1/18:2/0:0) or OLG) is a critical diacylglycerol (DAG) species characterized by the esterification of oleic acid (18:1) and linoleic acid (18:2) to the glycerol backbone[1]. As a highly hydrophobic membrane-bound lipid, it serves dual roles: it is a fundamental metabolic intermediate in triacylglycerol (TAG) and phospholipid biosynthesis, and it acts as a potent second messenger in cellular signal transduction[2][3]. This whitepaper synthesizes current data on the natural sources, physiological abundance, and pathological relevance of 18:1/18:2 DAG, while providing field-validated protocols for its extraction and quantification.
Chemical Dynamics and Structural Biology
Nomenclature and Stereochemistry
In biological systems, DAGs are predominantly stereospecific, existing as sn-1,2-diacylglycerols. However, during extraction, processing, or long-term storage, spontaneous acyl migration occurs, shifting the acyl group from the thermodynamically less stable sn-2 position to the sn-3 position, resulting in a racemic mixture (rac-glycerol) or 1,3-DAGs[3].
-
Molecular Formula: C₃₉H₇₀O₅[1]
-
Molecular Weight: 619.0 g/mol [1]
-
Physical State: Highly lipophilic, residing exclusively within the hydrophobic core of cellular membranes or lipid droplets.
Causality in Handling: Because short-chain and unsaturated DAGs mimic the effects of tumor-promoting phorbol diesters, extra care must be employed during handling. Furthermore, to prevent acyl migration, samples must be stored in chloroform in glass vials with Teflon-lined caps at -20°C, strictly avoiding plasticware and alkaline/acidic conditions[3].
Natural Sources and Abundance
1-Oleoyl-2-linoleoyl-glycerol is ubiquitous in both plant and animal kingdoms, though its steady-state concentration is tightly regulated due to its signaling potency.
Plant Oils and Derivatives
In plants, DAGs are the immediate precursors to TAGs. The fatty acid composition of PC-derived DAGs (phosphatidylcholine-derived) heavily influences the final oil composition[2]. While virgin plant oils contain trace amounts of native DAGs (typically 1–5%), industrial byproducts like deodorizer distillates concentrate these lipids. Enzymatic esterification of soybean oil deodorizer distillates can yield DAG-enriched oils containing up to 16.6% 1-oleoyl-2-linoleoyl-glycerol[4].
Mammalian Tissues and Biofluids
In mammals, 18:1/18:2 DAG is generated transiently at the plasma membrane via the hydrolysis of phospholipids or during lipolysis in adipose tissue. It has been notably identified in the subcutaneous fat of Iberian pigs during the dry-curing process, where lipolysis actively breaks down TAGs into DAGs and monoacylglycerols[1]. Recent metabolomic profiling has also identified circulating 18:1/18:2 DAG in human plasma as a significant biomarker associated with obesity and insulin resistance[5][6].
Quantitative Abundance Summary
| Biological Matrix / Source | Processing State | Relative Abundance / Concentration | Reference |
| Soybean Oil Deodorizer Distillate | Enzymatically esterified (Lipase) | ~16.6% of total DAG fraction | [4] |
| Iberian Ham Subcutaneous Fat | Dry-cured (Lipolysis active) | Major DAG species detected | [1] |
| Human Plasma (Metabolomics) | Fasting state (Obese/T2D cohorts) | Elevated (Positive correlation with BMI) | [5][6] |
| Human Breast Cancer Tissue | Lumpectomy specimens | Highly upregulated vs. benign tissue | [7] |
Biosynthetic Pathways and Pathological Significance
The biological significance of 1-Oleoyl-2-linoleoyl-sn-glycerol is anchored in its role as a physiological activator of Protein Kinase C (PKC)[3].
The Signaling Cascade
Upon extracellular stimulation (e.g., by hormones or growth factors), Phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to release calcium, the hydrophobic 18:1/18:2 DAG remains anchored in the plasma membrane. Here, it binds to the C1 domain of classical and novel PKC isoforms, facilitating their translocation from the cytosol to the membrane and triggering downstream phosphorylation cascades[3][7].
Biosynthesis of 18:1/18:2 DAG via PLC hydrolysis and subsequent PKC activation.
Clinical Implications
Because 1-Oleoyl-2-linoleoyl-sn-glycerol activates PKC, it triggers signaling cascades that can promote tumor growth; recent mass spectrometry imaging has deciphered specific DAGs, including 18:1/18:2, as potent biomarkers for breast cancer diagnosis[7]. Furthermore, elevated levels of 1-oleoyl-2-linoleoyl-glycerol in human plasma are strongly associated with profound metabolome perturbations in obesity and Type 2 Diabetes (T2D)[5][6].
Analytical Methodology: Extraction and LC-MS/MS Quantification
Accurate quantification of 1-Oleoyl-2-linoleoyl-rac-glycerol requires suppressing in vitro lipolysis and preventing acyl migration. The following protocol outlines a self-validating system for lipidomic analysis utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)[8].
Step 1: Sample Quenching and Spiking
-
Action: Snap-freeze biological tissues in liquid nitrogen immediately upon harvest.
-
Causality: Endogenous lipases rapidly hydrolyze TAGs into artifactual DAGs post-mortem. Freezing halts enzymatic activity.
-
Spiking: Homogenize the sample in the presence of an unnatural internal standard (e.g., 17:0/17:0 DAG). This validates extraction efficiency and accounts for matrix-induced ion suppression during MS analysis.
Step 2: Biphasic Lipid Extraction (Modified Folch)
-
Action: Add ice-cold Chloroform:Methanol (2:1, v/v) to the homogenate. Vortex and centrifuge at 4°C.
-
Causality: The biphasic system partitions hydrophobic DAGs into the lower organic (chloroform) phase, while precipitating proteins at the interface and partitioning polar metabolites into the upper aqueous phase.
Step 3: Solid-Phase Extraction (SPE) Purification
-
Action: Load the organic phase onto a pre-conditioned Silica SPE cartridge. Wash with Hexane to elute highly non-polar TAGs. Elute the DAG fraction using Hexane:Ethyl Acetate (85:15, v/v).
-
Causality: TAGs are highly abundant and cause severe ion suppression in the mass spectrometer. SPE isolates the DAG fraction, increasing the signal-to-noise ratio for trace 18:1/18:2 DAG detection.
Step 4: RP-HPLC and ESI-MS/MS Analysis
-
Action: Inject the purified fraction onto a C18 Reversed-Phase HPLC column. Detect using positive ion electrospray ionization ([M+NH4]+ adducts).
-
Causality: The [M+NH4]+ ion of 18:1/18:2 DAG occurs at m/z 636.5 (or m/z 619.0 for [M+H]+). Collision-induced dissociation (CID) yields characteristic neutral losses of the fatty acyl groups as free carboxylic acids plus ammonia (e.g., loss of 299 Da for oleic acid and 297 Da for linoleic acid)[8]. This specific fragmentation pattern provides unequivocal structural confirmation.
Analytical workflow for the extraction, purification, and LC-MS/MS quantification of DAGs.
References
-
Murphy, R. C., et al. "Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry". National Institutes of Health (NIH). Available at:[Link]
-
Bates, P. D., et al. "The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering". National Institutes of Health (NIH). Available at:[Link]
-
Lo, S. K., et al. "Lipase-catalysed production and chemical composition of diacylglycerols from soybean oil deodoriser distillate". ResearchGate. Available at:[Link]
-
Cirulli, E. T., et al. "Profound Perturbation of the Metabolome in Obesity Is Associated with Health Risk". SBGG. Available at:[Link]
-
Yousri, N. A., et al. "Metabolic and Metabo-Clinical Signatures of Type 2 Diabetes, Obesity, Retinopathy, and Dyslipidemia". Diabetes Journals. Available at:[Link]
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- 2. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. sbgg.org.br [sbgg.org.br]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
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Biosynthesis and Analytical Characterization of 1-Oleoyl-2-linoleoyl-rac-glycerol in Mammalian Systems
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Biological Significance
Diacylglycerols (DAGs) are indispensable lipid intermediates that function both as structural precursors and potent intracellular second messengers. Among these, 1-oleoyl-2-linoleoyl-rac-glycerol (OLG) —a specific DAG species containing a monounsaturated oleic acid (18:1 n-9) at the sn-1/3 position and a polyunsaturated linoleic acid (18:2 n-6) at the sn-2 position—holds unique biological weight[1].
As a Senior Application Scientist, I have observed that the stereochemical configuration of DAGs dictates their binding affinity to the C1 domains of 2, thereby triggering downstream oncogenic and metabolic signaling cascades[2]. This whitepaper deconstructs the mammalian biosynthetic machinery responsible for OLG generation and provides field-validated, self-correcting protocols for its in vitro synthesis and regio-specific mass spectrometric quantification.
Core Biosynthetic Pathways of OLG
Mammalian systems maintain precise homeostatic pools of OLG through three distinct, compartmentalized metabolic routes.
The De Novo (Kennedy) Pathway
The primary source of intracellular DAGs is the acyl-CoA-dependent 3, localized predominantly at the endoplasmic reticulum (ER) membrane[3].
-
sn-1 Acylation: Glycerol-3-phosphate (G3P) is acylated by Glycerol-3-phosphate acyltransferase (GPAT). To form the OLG precursor, GPAT selectively transfers an oleoyl group from Oleoyl-CoA to the sn-1 position, yielding 1-oleoyl-sn-glycerol-3-phosphate (lysophosphatidic acid, LPA)[4].
-
sn-2 Acylation: 1-acylglycerol-3-phosphate O-acyltransferase (5) catalyzes the addition of linoleic acid. AGPAT exhibits high specificity for unsaturated fatty acyl-CoAs at the sn-2 position, converting 1-oleoyl-LPA and Linoleoyl-CoA into 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphate (Phosphatidic Acid, PA)[5],[6].
-
Dephosphorylation: Phosphatidic acid phosphatase (PAP, or Lipin) hydrolyzes the phosphate group from PA, yielding the neutral lipid 1-oleoyl-2-linoleoyl-sn-glycerol[4].
The Monoacylglycerol (MAG) Pathway
In enterocytes and hepatocytes, the MAG pathway bypasses de novo synthesis. Monoacylglycerol acyltransferase (MGAT) directly acylates 2-linoleoyl-sn-glycerol (derived from dietary triglycerides) with Oleoyl-CoA to form OLG. This pathway is pivotal for lipid absorption and repackaging into chylomicrons.
Phospholipid Hydrolysis (Lands Cycle & PLC)
OLG is dynamically generated via the cleavage of membrane phospholipids by Phospholipase C (PLC). The precursor phospholipids are often remodeled via the 7, where Lysophosphatidylcholine acyltransferase (LPCAT) incorporates specific fatty acids like linoleate into the sn-2 position prior to PLC-mediated cleavage[7].
Biosynthetic routes of 1-Oleoyl-2-linoleoyl-rac-glycerol via Kennedy, MAG, and PLC pathways.
Experimental Protocols: Synthesis and Analytical Validation
To study OLG biosynthesis and its downstream effects, researchers must employ rigorous, self-validating protocols.
Protocol: In Vitro Microsomal Assay for De Novo OLG Synthesis
Causality & Design: GPAT and AGPAT are integral ER membrane proteins. Using isolated microsomes preserves their native conformation. By supplying isotopically labeled [14C]-Linoleoyl-CoA, we track the specific flux of the sn-2 acylation step, isolating AGPAT activity from background endogenous lipid synthesis[7].
Step-by-Step Workflow:
-
Microsome Preparation: Isolate ER microsomes from mammalian hepatocytes via differential ultracentrifugation (100,000 x g for 60 mins at 4°C). Resuspend in 0.1 M potassium phosphate buffer (pH 7.4).
-
Reaction Mixture Assembly: In a 200 µL reaction volume, combine 50 µg of microsomal protein, 200 µM 1-oleoyl-sn-glycerol-3-phosphate (LPA), and 10 µM [14C]-Linoleoyl-CoA (specific activity 20 nCi/nmol)[7].
-
Initiation & Incubation: Incubate the mixture at 30°C for 10 minutes with continuous shaking at 700 rpm.
-
Enzymatic Quenching: Terminate the reaction by adding 1 mL of ice-cold Chloroform/Methanol (2:1, v/v) containing 1% acetic acid to precipitate proteins and extract lipids[7].
-
Phase Separation: Add 200 µL of 0.9% NaCl, vortex, and centrifuge at 2,000 x g for 5 minutes. Recover the lower organic phase containing the newly synthesized 1-oleoyl-2-linoleoyl-PA.
-
PAP Digestion (Optional): To yield the final DAG, treat the extracted PA with purified Phosphatidic Acid Phosphatase (Lipin-1) in a Tris-HCl buffer containing Mg2+ for 30 minutes at 37°C.
Protocol: Regio-Specific SFC-MS/MS Quantification
Causality & Design: Standard reverse-phase LC cannot easily distinguish between regioisomers like 1-oleoyl-2-linoleoyl-glycerol and 1-linoleoyl-2-oleoyl-glycerol. Supercritical Fluid Chromatography (SFC) coupled with Collision-Induced Dissociation (CID) of Electron-Deficient Precursor (EDP) ions is required. The ratio of product ions resulting from the loss of the sn-1/3 versus sn-2 fatty acids allows for definitive structural elucidation[8],[9].
Step-by-Step Workflow:
-
Chromatographic Separation: Inject 2 µL of the lipid extract onto a9 (1.8 μm, 3 mm × 100 mm) using an SFC system (e.g., Nexera UC)[9].
-
Gradient Elution: Run a gradient of 5% to 25% Methanol (with 0.1% ammonium formate) in supercritical CO2 over 5.25 minutes at a flow rate of 1 mL/min (Back pressure: 10 MPa, 50°C)[9].
-
Ionization: Utilize Electrospray Ionization (ESI+) to generate ammonium adducts[M+NH4]+ of the DAG species[9].
-
EDP-CID Fragmentation: Isolate the precursor ion for OLG. Apply collision energy to induce neutral loss of the fatty acyl chains. For the diglyceride 1-oleoyl-2-linoleoyl-glycerol (OL), the intensity slope continuously increases until a double bond is reached, generating specific maxima for the n-6 position of linoleate and the n-9 position of oleate[8],[9].
-
Regioisomer Validation: Analyze the intensity ratio of the fragment ions. The loss of the sn-1/3 fatty acid predominantly leads to a cleavage between the glycerol moiety and the carboxy group, distinguishing it from sn-2 cleavage[9].
SFC-MS/MS workflow for the regio-specific identification of OLG isomers.
Quantitative Data Summaries
To ensure rigorous validation, scientists must benchmark their assays against established kinetic and analytical parameters. Table 1 summarizes the critical mass spectrometry transitions and enzymatic parameters for OLG biosynthesis.
Table 1: Analytical and Kinetic Parameters for OLG Biosynthesis
| Parameter / Target | Value / Description | Analytical Significance |
| Precursor Ion (ESI+) | m/z 636.5[M+NH4]+ | Primary target mass for 1-oleoyl-2-linoleoyl-glycerol[9]. |
| EDP-CID Double Bond Maxima | n-6 (Linoleic), n-9 (Oleic) | Sequential maxima confirm the exact positions of double bonds in the mixed fatty acid chains[8],[9]. |
| sn-1/3 vs sn-2 Cleavage | Ratio of m/z 617 / 600 | Differentiates cleavage at the α-carbon (sn-2) vs the glycerol-carboxy bond (sn-1/3)[9]. |
| AGPAT Affinity (Km) | ~15-30 µM for Linoleoyl-CoA | Indicates preference for polyunsaturated acyl donors at the sn-2 position[5]. |
| SFC Retention Time | ~3.5 - 4.5 minutes | Ensures baseline resolution from 1,3-DAG regioisomers[9]. |
Conclusion & Therapeutic Implications
The precise stereochemistry of 1-oleoyl-2-linoleoyl-rac-glycerol is not merely a structural artifact; it is a fundamental determinant of its biological function. As a potent activator of PKC, dysregulation in OLG synthesis via the Kennedy or Lands pathways is heavily implicated in metabolic syndromes and oncogenesis[7],[2]. By leveraging the microsomal assays and SFC-MS/MS protocols detailed in this guide, drug development professionals can accurately screen inhibitors targeting GPAT, AGPAT, or diacylglycerol lipases (DAGL), paving the way for highly targeted lipid-modulating therapeutics.
References
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- Metabolic Interactions between the Lands Cycle and the Kennedy Pathway of Glycerolipid Synthesis in Arabidopsis Developing Seeds - mu.edu.
- Effect of Single and Combined Expression of Lysophosphatidic Acid Acyltransferase, Glycerol-3-Phosphate Acyltransferase, and Diacylglycerol Acyltransferase on Lipid Accumulation and Composition in Neochloris oleoabundans - frontiersin.
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- De Novo Structural Elucidation of Acylglycerols by Supercritical Fluid Chromatography and Collision-Induced Dissociation of Electron-Deficient Precursor Ions | Analytical Chemistry - acs.
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Navigating the Complex Landscape of Diacylglycerol Isomers: A Technical Guide to 1-Oleoyl-2-linoleoyl-rac-glycerol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC). The specific stereochemistry of DAG isomers, dictated by the fatty acid composition and their positioning on the glycerol backbone, critically influences their biological activity and downstream signaling outcomes. This guide focuses on 1-Oleoyl-2-linoleoyl-rac-glycerol, a biologically significant DAG isomer, providing a comprehensive overview of its physicochemical properties, its role in cellular signaling, and detailed methodologies for its analysis and functional characterization. This document is intended to serve as a technical resource for researchers in lipid biology, signal transduction, and drug discovery, offering both foundational knowledge and practical, field-proven insights.
Section 1: Physicochemical Properties and the Challenge of Isomerism
1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol containing oleic acid (18:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position of the glycerol backbone.[1] The "rac-" (racemic) designation indicates a mixture of the sn-1-oleoyl-2-linoleoyl-glycerol and sn-2-oleoyl-1-linoleoyl-glycerol enantiomers. This inherent isomeric complexity presents significant analytical challenges.
The subtle differences in the physical properties of DAG isomers, such as their polarity and molecular shape, necessitate high-resolution analytical techniques for their separation and accurate identification.[2][3][4] Standard chromatographic and mass spectrometric methods often struggle to resolve these closely related molecules.[2]
Table 1: Physicochemical Properties of 1-Oleoyl-2-linoleoyl-rac-glycerol
| Property | Value | Source |
| CAS Number | 106292-55-1 | [1][5] |
| Molecular Formula | C39H70O5 | [1] |
| Formula Weight | 619.0 | [1] |
| Synonyms | DG(18:1/18:2/0:0), 1-Olein-2-Linolein-rac-glycerol | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Hexane, and Ethanol | [1] |
Section 2: A Key Player in Cellular Signaling: The Diacylglycerol-PKC Axis
Diacylglycerols are generated at the cell membrane in response to extracellular signals, acting as crucial second messengers to activate a family of serine/threonine kinases known as Protein Kinase C (PKC).[6][7] This activation is a cornerstone of cellular regulation, influencing processes such as cell growth, differentiation, and apoptosis.[7]
The interaction between DAG and PKC is stereospecific, with 1,2-sn-diacylglycerols being more potent activators than their 1,3-sn or 2,3-sn counterparts.[6] The fatty acid composition of the DAG molecule also plays a critical role, with unsaturated 1,2-diacylglycerols generally being more effective activators of PKC isoforms than saturated ones.[8][9][10] Specifically, different PKC isozymes exhibit distinct preferences for DAG species containing different fatty acids.[7] This differential activation allows for fine-tuning of cellular responses to various stimuli.
The activation of conventional PKC isoforms (cPKC) is a multi-step process. An increase in intracellular calcium (Ca2+) triggers the translocation of the C2 domain of PKC to the cell membrane. This initial membrane association is then stabilized by the interaction of the C1 domain with DAG, leading to a conformational change that fully activates the kinase.[6] Novel PKC (nPKC) isoforms, which are calcium-independent, rely on the cooperative binding of DAG to their C1 domain for membrane translocation and activation.[6]
Section 3: Analytical Strategies for Isomer-Specific Characterization
The accurate analysis of 1-Oleoyl-2-linoleoyl-rac-glycerol and other DAG isomers is paramount for understanding their specific biological roles. Due to their structural similarity, sophisticated analytical techniques are required for their separation and identification.
Chromatographic Separation of Diacylglycerol Isomers
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of DAG isomers.[3][4] Reversed-phase HPLC, in particular, can effectively separate DAGs based on the length and degree of unsaturation of their fatty acid chains.[4][11] For the separation of regioisomers (e.g., 1,2- vs. 1,3-DAGs) and enantiomers, chiral stationary phases or tandem column systems may be necessary.[3][12] Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also emerged as a rapid and selective method for the analysis of intact DAG isomers.[12][13][14]
Protocol: HPLC-Based Separation of Diacylglycerol Isomers
This protocol provides a general framework for the separation of DAG isomers using reversed-phase HPLC. Optimization will be required based on the specific sample matrix and available instrumentation.
-
Sample Preparation:
-
Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.
-
Isolate the DAG fraction using solid-phase extraction (SPE) with a silica-based sorbent.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and isopropanol is often effective. For example, a linear gradient from 100% acetonitrile to 50:50 acetonitrile:isopropanol over 30 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205 nm is suitable for non-derivatized DAGs.[4] For enhanced sensitivity and specificity, coupling to a mass spectrometer is recommended.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of authentic standards.
-
Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve.
-
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural characterization of DAGs.[2][15] When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, enabling confident identification.[15]
Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers.[2][16] Fragmentation patterns can reveal the identity and position of the fatty acyl chains.[2][17] Derivatization of the free hydroxyl group can enhance ionization efficiency and provide more informative fragmentation spectra.[16][18]
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- 18. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Odyssey of 1-Oleoyl-2-linoleoyl-rac-glycerol: An In-depth Technical Guide
This guide provides a comprehensive exploration of the metabolic fate of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), a structured diacylglycerol of significant interest in nutritional science and drug development. We will navigate its journey from intestinal lumen to its ultimate cellular destinations, elucidating the key enzymatic processes, transport mechanisms, and signaling roles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of diacylglycerol metabolism.
I. Introduction: The Significance of Structured Diacylglycerols
Structured lipids, such as OLG, are triacylglycerol or diacylglycerol molecules that have been modified to alter the fatty acid composition and their position on the glycerol backbone.[1] This precise molecular architecture can significantly influence their digestion, absorption, and subsequent metabolic effects, making them a focal point for developing functional foods and therapeutic agents.[1][2] OLG, a 1,2-diacylglycerol, is of particular interest due to its potential to modulate lipid metabolism and cellular signaling pathways differently than conventional triacylglycerols or other diacylglycerol isomers.
II. The Digestive and Absorptive Journey of 1-Oleoyl-2-linoleoyl-rac-glycerol
The initial steps in the metabolism of OLG occur within the gastrointestinal tract, where it undergoes enzymatic hydrolysis and absorption by the intestinal epithelium.
A. Luminal Hydrolysis: The Role of Gastric and Pancreatic Lipases
The digestion of dietary lipids begins in the stomach with the action of gastric lipase and continues in the small intestine, where pancreatic lipase is the primary enzyme.[3] While pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions of triacylglycerols, its activity on diacylglycerols is also crucial.[4] For 1-Oleoyl-2-linoleoyl-rac-glycerol, pancreatic lipase will primarily cleave the ester bond at the sn-1 position, releasing oleic acid and yielding 2-linoleoyl-monoacylglycerol. Gastric lipase, on the other hand, shows greater activity on 1,3-diacylglycerols compared to 1,2-diacylglycerols.[5]
B. Enterocytic Uptake and Re-esterification
The resulting free fatty acids (oleic acid) and 2-monoacylglycerol (2-linoleoyl-monoacylglycerol) are then absorbed by the enterocytes lining the small intestine.[6] Inside the enterocyte, these components are re-esterified back into triacylglycerols via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) pathways.[6][7] The 2-linoleoyl-monoacylglycerol is first acylated to form a 1,2-diacylglycerol, which can then be further acylated by DGAT to form a triacylglycerol.[6] This re-esterification process is crucial for packaging the absorbed lipids for transport.
III. Systemic Transport and Tissue-Specific Metabolism
Once re-esterified into triacylglycerols within the enterocytes, the lipid products derived from OLG are packaged into chylomicrons for transport throughout the body.
A. Chylomicron Assembly and Secretion
The newly synthesized triacylglycerols, along with cholesterol esters and fat-soluble vitamins, are assembled into large lipoprotein particles called chylomicrons.[6] These particles are then secreted from the enterocytes into the lymphatic system, eventually entering the bloodstream.
B. Lipoprotein Lipase-Mediated Hydrolysis and Fatty Acid Uptake
In the circulation, the triacylglycerol core of the chylomicrons is hydrolyzed by lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells, particularly in adipose tissue and muscle.[8][9] This releases free fatty acids (oleic acid and linoleic acid) and glycerol.[10] The liberated fatty acids are then taken up by the surrounding tissues.
-
Adipose Tissue: In adipose tissue, the fatty acids are primarily re-esterified into triacylglycerols for storage.
-
Skeletal Muscle: Skeletal muscle utilizes fatty acids for energy production through β-oxidation.[11][12] The metabolic fate of fatty acids in muscle is influenced by factors such as exercise, with increased oxidation occurring during physical activity.[13]
C. Hepatic Clearance of Chylomicron Remnants
After the majority of the triacylglycerols have been hydrolyzed, the smaller, denser chylomicron remnants are cleared from the circulation by the liver.[14] The liver then processes the remaining lipids, which can be stored, oxidized for energy, or re-packaged into other lipoproteins for transport to other tissues.
IV. Intracellular Signaling Roles of 1,2-Diacylglycerols
Beyond its role as a metabolic intermediate, 1,2-diacylglycerol, the structural class to which OLG belongs, is a critical second messenger in various cellular signaling pathways.[15][16]
A. Activation of Protein Kinase C (PKC)
One of the most well-characterized functions of 1,2-diacylglycerol is the activation of protein kinase C (PKC) isoforms.[17][18] Upon stimulation of certain cell surface receptors, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol.[16] The 1,2-diacylglycerol remains in the cell membrane and recruits and activates PKC, which then phosphorylates a wide range of downstream target proteins, influencing processes such as cell growth, differentiation, and apoptosis. The specific fatty acid composition of the diacylglycerol can influence which PKC isoforms are activated.[19]
B. Other Signaling Targets
In addition to PKC, 1,2-diacylglycerols can also interact with and modulate the activity of other signaling proteins, including:
These interactions highlight the diverse roles of 1,2-diacylglycerols in cellular regulation.
V. Experimental Models for Studying OLG Metabolism
A variety of in vitro and in vivo models are available to researchers for investigating the metabolism of structured diacylglycerols like OLG.
A. In Vitro Models: Caco-2 Cell Line
The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal lipid absorption.[21][22] When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with many of the morphological and biochemical characteristics of small intestinal enterocytes.[23] This model allows for the controlled investigation of OLG uptake, re-esterification, and chylomicron secretion.[24]
B. In Vivo Models: Stable Isotope Tracing
Stable isotope tracing is a powerful in vivo technique for tracking the metabolic fate of lipids. By labeling OLG with stable isotopes, such as ¹³C or ²H, researchers can follow the incorporation of its constituent fatty acids into various lipid pools in different tissues and quantify their rates of oxidation and storage. This provides a dynamic and integrated view of OLG metabolism in a whole-organism context.
VI. Quantitative Data Summary
| Parameter | Value/Observation | Experimental Model | Reference |
| Gastric Lipase Activity | Higher for 1,3-sn-DAG than 1,2(2,3)-sn-DAG and TAG | In vitro | [5] |
| Pancreatic Lipase Activity | Higher for TAG than DAG as initial substrates | In vitro | [5] |
| PKC Activation | 1,2-diacylglycerols are more potent activators than 1,3-diacylglycerols | In vitro (mixed micelles/vesicles) | [25] |
| Fatty Acid Uptake in Muscle | Regulated by FAT/CD36, FABPpm, FATP1, and FATP4 | Review of in vivo and in vitro studies | [11] |
| Fatty Acid Fate in Muscle | Contraction increases oxidation at the expense of storage in mTAG | Human in vivo | [13] |
VII. Experimental Protocols
A. Protocol: In Vitro Digestion and Caco-2 Cell Absorption of OLG
-
Caco-2 Cell Culture:
-
Seed Caco-2 cells on permeable Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).
-
-
In Vitro Digestion of OLG:
-
Prepare a lipid emulsion containing OLG.
-
Simulate gastric digestion by incubating the emulsion with pepsin at pH 3.0.
-
Simulate intestinal digestion by adding pancreatic lipase and bile salts at pH 7.0.
-
-
Application to Caco-2 Cells:
-
Apply the digested lipid mixture to the apical side of the Caco-2 cell monolayer.
-
Incubate for a specified period (e.g., 4 hours) to allow for uptake and processing.
-
-
Analysis:
-
Collect the basolateral medium and analyze for secreted triacylglycerols within chylomicron-like particles using techniques like HPLC or mass spectrometry.[1]
-
Lyse the Caco-2 cells and analyze the intracellular lipid content to determine uptake and re-esterification efficiency.
-
B. Protocol: In Vivo Stable Isotope Tracing of OLG Metabolism in a Rodent Model
-
Tracer Administration:
-
Synthesize ¹³C-labeled 1-Oleoyl-2-linoleoyl-rac-glycerol.
-
Administer the labeled OLG to rodents via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration to analyze plasma lipid profiles.
-
At the end of the study, collect various tissues, including adipose tissue, skeletal muscle, and liver.
-
-
Lipid Extraction and Analysis:
-
Extract total lipids from plasma and tissue samples.
-
Separate different lipid classes (e.g., triacylglycerols, diacylglycerols, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction.
-
Analyze the isotopic enrichment of the fatty acids in each lipid class using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[26]
-
-
Data Interpretation:
-
Calculate the rate of appearance of the ¹³C label in different lipid pools to determine the pathways and kinetics of OLG metabolism.
-
VIII. Visualizations
A. Signaling Pathway: PKC Activation by 1,2-Diacylglycerol
Caption: Activation of Protein Kinase C by 1,2-Diacylglycerol.
B. Experimental Workflow: In Vivo Stable Isotope Tracing
Caption: Workflow for In Vivo Stable Isotope Tracing of OLG Metabolism.
IX. Conclusion
The metabolism of 1-Oleoyl-2-linoleoyl-rac-glycerol is a multifaceted process that begins with its digestion and absorption in the intestine and culminates in its utilization for energy, storage, or as a signaling molecule in various tissues. Its unique structure as a 1,2-diacylglycerol imparts distinct metabolic and signaling properties compared to both triacylglycerols and other diacylglycerol isomers. A thorough understanding of these pathways is essential for harnessing the potential of structured diacylglycerols in promoting health and developing novel therapeutic strategies. The experimental models and protocols outlined in this guide provide a framework for researchers to further unravel the intricate details of OLG metabolism.
X. References
-
Lipid metabolism in skeletal muscle: generation of adaptive and maladaptive intracellular signals for cellular function. (URL: [Link])
-
Intramuscular fatty acid metabolism in contracting and non-contracting human skeletal muscle. (URL: [Link])
-
A comparative study of the activation of protein kinase C α by different diacylglycerol isomers. (URL: [Link])
-
Role and Mechanism of Short-Chain Fatty Acids in Skeletal Muscle Homeostasis and Exercise Performance. (URL: [Link])
-
Skeletal Muscle Insulin Resistance: Roles of Fatty Acid Metabolism and Exercise. (URL: [Link])
-
Fatty acid oxidation in human skeletal muscle. (URL: [Link])
-
Uptake of Chylomicrons by the Liver, but Not by the Bone Marrow, Is Modulated by Lipoprotein Lipase Activity. (URL: [Link])
-
Regulation of sn-1,2-diacylglycerol second-messenger formation in thrombin-stimulated human platelets. Potentiation by protein kinase C inhibitors. (URL: [Link])
-
Lipoprotein Lipase Regulation in Atherosclerosis. (URL: [Link])
-
Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans. (URL: [Link])
-
Biochemistry, Lipoprotein Lipase. (URL: [Link])
-
Diacylglycerols as activators of protein kinase C (Review). (URL: [Link])
-
The digestion of diacylglycerol isomers by gastric and pancreatic lipases and its impact on the metabolic pathways for TAG re-synthesis in enterocytes. (URL: [Link])
-
Effects of lipoprotein lipase on the structure of chylomicrons. (URL: [Link])
-
Absorption and re-esterification of exogenous and endogenous lipids and sterols by intestinal epithelial cells. (URL: [Link])
-
Further studies on the specificity of diacylglycerol for protein kinase C activation. (URL: [Link])
-
Catabolism of chylomicron: Lipoprotein lipase intravascular TG hydrolysis. (URL: [Link])
-
The digestion of diacylglycerol isomers by gastric and pancreatic lipases and its impact on the metabolic pathways for TAG re-synthesis in enterocytes. (URL: [Link])
-
Diacylglycerol. (URL: [Link])
-
New insights into the molecular mechanism of intestinal fatty acid absorption. (URL: [Link])
-
Metabolism of lipids: digestion, absorption, Resynthesis of triacylglycerols in the enterocytes. (URL: [Link])
-
The digestion of diacylglycerol isomers by gastric and pancreatic lipases: Impact on the metabolic pathways for TAG re-synthesis in enterocytes. (URL: [Link])
-
Using Caco-2 Cells To Study Lipid Transport By Intestine l Protocol Preview. (URL: [Link])
-
Diacylglycerols as putative second messengers that regulate phototransductive membrane turnover by arthropods. (URL: [Link])
-
Stereospecificity of lipases. Enzymic hydrolysis of enantiomeric alkyl diacylglycerols by lipoprotein lipase, lingual lipase and pancreatic lipase. (URL: [Link])
-
Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. (URL: [Link])
-
Mfge8 regulates enterocyte lipid storage by promoting enterocyte triglyceride hydrolase activity. (URL: [Link])
-
An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. (URL: [Link])
-
Structured Lipids: An Overview and Comments on Performance Enhancement Potential. (URL: [Link])
-
Chemical profiling of triacylglycerols and diacylglycerols in cow milk fat by ultra-performance convergence chromatography combined with a quadrupole time-of-flight mass spectrometry. (URL: [Link])
-
Using Caco-2 Cells to Study Lipid Transport by the Intestine. (URL: [Link])
-
PROFILING OF TRIACYLGLYCEROLS AND IDENTIFICATION OF MARKERS IN EDIBLE FATS AND OILS USING LIQUID CHROMATOGRAPHY TANDEM MASS SPEC. (URL: [Link])
-
Nutritional Functions of Dietary Diacylglycerols. (URL: [Link])
-
1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines. (URL: [Link])
-
Diacylglycerides as nutrition components or precursors of carcinogens: a critical view on an ambular question. (URL: [Link])
-
Attenuation of sn-1,2-diacylglycerol second messengers by diacylglycerol kinase. Inhibition by diacylglycerol analogs in vitro and in human platelets. (URL: [Link])
-
Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits. (URL: [Link])
-
Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals. (URL: [Link])
-
Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model. (URL: [Link])
-
Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. (URL: [Link])
-
Production, safety, health effects and applications of diacylglycerol functional oil in food systems: a review. (URL: [Link])
-
Re-esterification of triacylglycerols in the enterocyte. (URL: [Link])
-
Is diacylglycerol a second messenger? (URL: [Link])
-
1-Oleoyl-2-linoleoyl-sn-glycerol. (URL: [Link])
-
Structural Analysis of Triacylglycerols. (URL: [Link])
-
Assay and Inhibition of Diacylglycerol Lipase Activity. (URL: [Link])
-
1-Oleoyl-2-acetyl-sn-glycerol provokes elevation of intracellular Ca 2+ and Na + concentrations. (URL: [Link])
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1-Oleoyl-2-linoleoyl-rac-glycerol CAS number and molecular weight
Topic: 1-Oleoyl-2-linoleoyl-rac-glycerol CAS number and molecular weight Content Type: In-depth Technical Monograph Audience: Researchers, Lipid Biochemists, and Drug Discovery Specialists
Properties, Synthesis, and Application in Signal Transduction
Executive Summary
1-Oleoyl-2-linoleoyl-rac-glycerol (often abbreviated as 18:1/18:2 DAG) is a synthetic diacylglycerol (DAG) analogue utilized primarily to interrogate lipid signaling pathways, specifically the activation of Protein Kinase C (PKC). Unlike short-chain analogues (e.g., OAG) which are cell-permeable due to artificial truncation, this long-chain DAG mimics the endogenous lipid species generated by Phospholipase C (PLC) hydrolysis of membrane phosphoinositides.
This guide provides the definitive physicochemical data, synthesis logic, and experimental protocols for utilizing this lipid in biochemical assays.
Part 1: Chemical Identity & Physicochemical Properties
Core Identifiers
The compound is a racemic mixture of the 1,2-diacyl-glycerol regioisomer, containing oleic acid (18:[1]1) at the sn-1 position and linoleic acid (18:[1]2) at the sn-2 position.
| Property | Value |
| CAS Number | 106292-55-1 |
| Chemical Name | 1-Oleoyl-2-linoleoyl-rac-glycerol |
| Synonyms | DG(18:1/18:2/0:0); 1-Olein-2-Linolein-rac-glycerol |
| Molecular Weight | 618.98 g/mol |
| Molecular Formula | |
| Physical State | Viscous liquid / Oil (at room temperature) |
| Purity Standards | Typically |
| Storage | -20°C (sensitive to oxidation due to linoleic moiety) |
Solubility & Stability Profile
-
Solubility: Insoluble in water.[2] Soluble in organic solvents:
-
Ethanol:
mg/mL -
DMSO:
mg/mL[1] -
Chloroform: Miscible
-
-
Oxidation Sensitivity: High. The linoleic acid chain contains a bis-allylic methylene group susceptible to autoxidation. Solutions must be stored under inert gas (Argon/Nitrogen).
Part 2: Biological Significance & Mechanism
The DAG-PKC Axis
In physiological systems, DAGs are transient second messengers. 1-Oleoyl-2-linoleoyl-rac-glycerol acts as a functional mimetic of endogenous DAG, binding to the C1 domain of conventional (cPKC) and novel (nPKC) Protein Kinase C isoforms.
Mechanistic Workflow:
-
Membrane Insertion: Due to its hydrophobicity, this long-chain DAG partitions into the lipid bilayer.
-
C1 Domain Recruitment: It recruits cytosolic PKC to the membrane.
-
Activation: Binding induces a conformational change in PKC, expelling the pseudosubstrate from the catalytic site.
Visualization: Signal Transduction Pathway
The following diagram illustrates the canonical pathway where exogenous DAG integrates into the cellular signaling cascade.
Caption: Mechanism of PKC activation by exogenous long-chain diacylglycerols within the lipid bilayer.
Part 3: Synthesis Logic
While often purchased, understanding the synthesis is vital for custom modifications (e.g., deuterated variants). The synthesis of mixed-acid DAGs requires regiospecific control to prevent acyl migration.
Chemical Strategy:
-
Starting Material: Solketal (1,2-isopropylidene-sn-glycerol) is often used for chiral synthesis, but for rac-glycerol, 1,3-benzylideneglycerol is a common scaffold.
-
Stepwise Acylation:
-
Acylation of position 1 with Oleoyl chloride.
-
Deprotection/Protection steps to expose position 2.
-
Acylation of position 2 with Linoleoyl chloride.
-
-
Final Deprotection: Removal of the blocking group at position 3.
Enzymatic Strategy (Green Chemistry):
Lipase-catalyzed transesterification using 1,3-specific lipases (e.g., Rhizopus arrhizus) can selectively hydrolyze triacylglycerols or esterify glycerol, though obtaining pure mixed-acid 1,2-DAGs is yield-limited due to spontaneous 1,2
Part 4: Experimental Protocols
Protocol A: Preparation of DAG-Enriched Lipid Vesicles (LUVs)
Long-chain DAGs like 1-Oleoyl-2-linoleoyl-rac-glycerol are too hydrophobic to be added directly to cell culture media. They must be delivered via lipid vesicles or mixed micelles.
Objective: Create Large Unilamellar Vesicles (LUVs) for cellular delivery.
Materials:
-
1-Oleoyl-2-linoleoyl-rac-glycerol (10 mg/mL stock in Chloroform).[1]
-
Carrier Lipid: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[3]
-
Buffer: HEPES-buffered saline (HBS), pH 7.4.
-
Equipment: Rotary evaporator, Mini-Extruder, Polycarbonate membranes (100 nm).
Step-by-Step Workflow:
-
Molar Ratio Calculation: Target a DAG concentration of 5–10 mol% relative to the carrier lipid to ensure bilayer stability.
-
Example: Mix 90 µL POPC stock (10 mM) + 10 µL DAG stock (10 mM).
-
-
Film Formation: Transfer lipid mixture to a clean glass round-bottom flask. Evaporate solvent under a stream of Nitrogen.[4][5][6] Desiccate under vacuum for 2 hours to remove trace chloroform.
-
Hydration: Add 1 mL HBS to the dry lipid film. Vortex vigorously for 10 minutes to form Multilamellar Vesicles (MLVs). The solution should appear cloudy.
-
Freeze-Thaw: Subject the suspension to 5 cycles of freeze (liquid
) and thaw ( C water bath) to equilibrate solute distribution. -
Extrusion: Pass the MLV suspension 11-21 times through a 100 nm polycarbonate filter using a mini-extruder. The solution will become transparent/opalescent.
-
Usage: Use immediately. LUVs containing high DAG levels are prone to fusion; do not store long-term.
Protocol B: In Vitro PKC Activation Assay
Objective: Validate biological activity of the DAG.
-
Cell Culture: Plate HeLa or HEK293 cells to 70% confluence.
-
Starvation: Serum-starve cells for 4–12 hours to reduce basal PKC activity.
-
Treatment:
-
Experimental Group: Treat with DAG-LUVs (from Protocol A) at a final lipid concentration of 100 µM.
-
Positive Control: PMA (Phorbol 12-myristate 13-acetate) at 100 nM.
-
Negative Control: Empty POPC vesicles.
-
-
Incubation: Incubate for 10–30 minutes at 37°C.
-
Lysis & Analysis: Lyse cells in RIPA buffer containing phosphatase inhibitors. Perform Western Blotting for Phospho-PKC substrate motif or membrane fractionation to observe PKC translocation from cytosol to membrane.
Part 5: References
-
Nishizuka, Y. (1992). Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C. Science, 258(5082), 607-614. (Foundational mechanism of DAG-PKC signaling).
-
Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. (Review on DAG biophysics).
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- 3. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mse.iastate.edu [mse.iastate.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. avantiresearch.com [avantiresearch.com]
Technical Guide: 1-Oleoyl-2-linoleoyl-rac-glycerol Function & Application
[1]
Executive Summary
1-Oleoyl-2-linoleoyl-rac-glycerol (often abbreviated as DG(18:1/18:[1]2) or O-L-DAG) is a bioactive lipid intermediate belonging to the diacylglycerol (DAG) family.[1] Unlike generic DAGs used solely for bulk kinase activation, this specific molecular species carries distinct physiological implications due to the presence of linoleic acid (18:2) at the sn-2 position.
This guide analyzes its dual-functionality:
Part 1: Chemical & Structural Profile
Understanding the stereochemistry and acyl chain composition is prerequisite to experimental design. The "rac" (racemic) designation indicates a mixture of enantiomers, but the bioactive fraction is primarily the sn-1,2 diacylglycerol structure which mimics endogenous signaling lipids.
| Property | Specification |
| IUPAC Name | 1-Oleoyl-2-linoleoyl-rac-glycerol |
| Common Abbreviation | DG(18:1/18:[1][3]2) |
| Molecular Formula | C₃₉H₇₀O₅ |
| Molecular Weight | ~619.0 g/mol |
| Lipophilicity (LogP) | High (>10); requires carrier for aqueous delivery |
| Key Structural Feature | sn-1: Oleic Acid (18:1, ω-9) – Stability & Membrane Fluiditysn-2: Linoleic Acid (18:2, ω-6) – Precursor for bioactive MAGs |
| Solubility | Soluble in Ethanol, DMSO, Chloroform.[1][4][5] Insoluble in water.[1] |
Part 2: Mechanisms of Action
Primary Mechanism: Protein Kinase C (PKC) Activation
Like endogenous DAGs, 1-Oleoyl-2-linoleoyl-rac-glycerol functions as a second messenger.[1] It recruits PKC isoforms (Conventional: α, β, γ; Novel: δ, ε, θ, η) from the cytosol to the plasma membrane.
-
Binding Site: The C1 domain (cysteine-rich zinc finger) of PKC.[1]
-
Action: It lowers the Ca²⁺ requirement for PKC activation (for conventional isoforms) and directly activates novel isoforms independent of Ca²⁺.[6]
-
Specificity: The unsaturation in the linoleic chain (18:2) increases the cross-sectional area of the lipid in the membrane, potentially enhancing the membrane penetration of the PKC C1 domain compared to fully saturated DAGs.
Secondary Mechanism: The Endocannabinoid Link (Metabolic Fate)
This is the critical differentiator for this specific lipid. The sn-2 position holds Linoleic acid.[1][3][7]
-
Enzymatic Hydrolysis: Diacylglycerol Lipases (DAGL-α/β) preferentially hydrolyze the sn-1 position.[1]
-
Product: Hydrolysis of 1-Oleoyl-2-linoleoyl-glycerol yields 2-Linoleoylglycerol (2-LG) .[1]
-
Physiological Impact: 2-LG is a known endocannabinoid congener.[1] While it binds weakly to CB1 receptors, it inhibits the degradation of 2-Arachidonoylglycerol (2-AG) by competing for Monoacylglycerol Lipase (MAGL), thereby potentiating endogenous cannabinoid signaling (the "entourage effect").
Visualization: Dual Signaling Pathway
Caption: Dual signaling fate of 1-Oleoyl-2-linoleoyl-rac-glycerol: Direct PKC activation and metabolic conversion to 2-LG.[1]
Part 3: Experimental Protocols
Critical Warning: Direct addition of DAGs dissolved in DMSO to cell media often leads to precipitation and poor bioavailability. The "BSA-Complexing" method is the gold standard for delivery.[1]
Protocol A: Preparation of BSA-Lipid Complex (Stock Solution)
Purpose: To create a water-soluble, stable delivery system for cell culture.[1]
-
Prepare Lipid Stock: Dissolve 1-Oleoyl-2-linoleoyl-rac-glycerol in 100% Ethanol to a concentration of 10 mM . Store at -20°C in a glass vial (avoid plastic to prevent leaching).
-
Prepare BSA Vehicle: Dissolve Fatty Acid-Free Bovine Serum Albumin (BSA) in PBS to obtain a 10% (w/v) solution.[1][8] Filter sterilize (0.22 µm).
-
Complexing Step:
-
Warm the BSA solution to 37°C.
-
While vortexing the BSA solution, slowly add the Lipid/Ethanol stock dropwise.[8]
-
Ratio: Aim for a final molar ratio of roughly 1:1 to 5:1 (Lipid:BSA).
-
Incubation: Incubate at 37°C for 30 minutes with gentle shaking to allow intercalation.
-
Final Stock: This results in a concentrated lipid-BSA stock (e.g., 1 mM lipid in BSA solution).[1]
-
Protocol B: Cell Treatment & PKC Translocation Assay
Purpose: To validate functional activation of PKC.
-
Seeding: Seed HeLa or HEK293 cells on glass coverslips. Allow to reach 60% confluency.
-
Starvation: Serum-starve cells for 4–12 hours (media without FBS) to reduce basal PKC activity.
-
Treatment:
-
Add the BSA-Lipid complex to the media.[1]
-
Working Concentration: 50–100 µM is typical for DAGs.
-
Timepoint: PKC translocation is rapid. Fix cells at 5, 15, and 30 minutes post-addition.
-
-
Fixation & Imaging:
Visualization: Experimental Workflow
Caption: Step-by-step workflow for solubilizing and delivering lipophilic DAGs to cell culture systems.
Part 4: Physiological Relevance & Applications[1]
Oncology & Biomarkers
Recent mass spectrometry imaging studies have identified specific DAG species, including 1-Oleoyl-2-linoleoyl-glycerol, as potential biomarkers in breast cancer tissue.[1][3] The accumulation of specific unsaturated DAGs correlates with hyper-activated PKC signaling, a hallmark of tumor proliferation.[1]
Metabolic Syndrome
The 18:2 backbone connects this lipid to the omega-6 fatty acid pathway.[1] Chronic elevation of 18:2-containing DAGs in muscle tissue is associated with insulin resistance, as PKC-theta (PKCθ) activation inhibits insulin receptor substrate (IRS-1) phosphorylation.[1]
Food Science (Bioactives)
This specific DAG structure is found in functional food matrices (e.g., human milk fat, fermented meats). Research into "Structured Lipids" often uses enzymatic interesterification to produce DAGs with specific fatty acids at sn-2 to improve absorption or modulate metabolism.[1]
References
-
Protein Kinase C Activation
-
MedChemExpress. "1-Oleoyl-2-linoleoyl-sn-glycerol Product Information."[1] MedChemExpress.
-
-
Biomarker Discovery
-
Mondal, S., et al. (2023). "Mass Spectrometry Imaging of Lumpectomy Specimens Deciphers Diacylglycerols as Potent Biomarkers for the Diagnosis of Breast Cancer."[3] Analytical Chemistry.
-
-
Endocannabinoid & 2-LG Function
-
General DAG Signaling
- Newton, A. C. (2018). "Protein kinase C: perfectly balanced." Cold Spring Harbor Perspectives in Biology.
-
Lipid Delivery Protocols
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol - Immunomart [immunomart.com]
- 5. 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol | CAS 2534-97-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis protocol for 1-Oleoyl-2-linoleoyl-rac-glycerol
Application Note: Synthesis Protocol for 1-Oleoyl-2-linoleoyl-rac-glycerol
Abstract
1-Oleoyl-2-linoleoyl-rac-glycerol (1,2-DAG) is a critical signaling lipid and metabolic intermediate, functioning as a potent activator of Protein Kinase C (PKC) and a precursor for structured triacylglycerols. Unlike the thermodynamically stable 1,3-isomer, the 1,2-isomer is chemically labile, prone to rapid acyl migration. This application note details a high-fidelity regioselective chemical synthesis protocol designed to assemble the specific mixed-acid structure while suppressing isomerization. A secondary enzymatic route is provided for green chemistry applications, alongside a strict purification workflow utilizing boric acid-impregnated stationary phases to ensure isomeric purity.
Part 1: Strategic Considerations & Mechanism
The Challenge: Acyl Migration
The primary obstacle in synthesizing 1-Oleoyl-2-linoleoyl-rac-glycerol is the spontaneous migration of the acyl group from the sn-2 position to the sn-3 position.[1] This isomerization is driven by thermodynamics; 1,3-DAGs are significantly more stable than 1,2-DAGs due to steric relief and hydrogen bonding.
-
Catalysts of Migration: Acidic/basic conditions, heat (>40°C), and polar protic solvents.
-
Critical Control Point: Standard silica gel chromatography acts as a weak acid catalyst, causing up to 40% isomerization during purification. This protocol utilizes Boric Acid-Impregnated Silica to "lock" the 1,2-diol system, preventing migration.[1]
Synthesis Strategy Selection
-
Method A: Chemical Synthesis (Recommended for R&D): Uses a protection-deprotection strategy (Trityl group) to strictly enforce regioselectivity. Delivers >95% isomeric purity.[2][3][4]
-
Method B: Enzymatic Synthesis (Scale-up/Green): Utilizes lipases for glycerolysis. Lower isomeric purity (~80:20 mix) requiring extensive purification.
Part 2: Protocol A - Regioselective Chemical Synthesis
Target Molecule: 1-Oleoyl-2-linoleoyl-rac-glycerol Starting Material: rac-Solketal (1,2-Isopropylideneglycerol)
Workflow Diagram
Caption: Five-step chemo-selective synthesis pathway utilizing trityl protection to secure the sn-3 position before introducing the linoleoyl moiety at sn-2.
Detailed Methodology
Step 1: Synthesis of 1-Oleoyl-rac-glycerol (1-MAG)
-
Reagents: rac-Solketal (10 mmol), Oleic Acid (11 mmol), DCC (11 mmol), DMAP (1 mmol).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve Solketal and Oleic acid in DCM under Nitrogen.
-
Add DCC/DMAP at 0°C. Stir at RT for 12h.
-
Filter dicyclohexylurea (DCU) precipitate. Wash filtrate with 0.5N HCl, then saturated NaHCO₃.
-
Evaporate solvent to yield the acetonide intermediate.
-
Hydrolysis: Dissolve intermediate in Methanol with Amberlyst-15 (H+ form) resin. Stir at 40°C for 4h. Filter resin and evaporate.
-
-
QC Check: TLC (Hexane/EtOAc 1:1). Product should show a single spot distinct from free fatty acid.
Step 2: Selective Protection (Tritylation) Rationale: The primary hydroxyl (sn-3) is sterically more accessible than the secondary (sn-2), allowing selective protection.
-
Reagents: 1-Oleoyl-rac-glycerol (from Step 1), Trityl Chloride (1.1 eq), Pyridine (2 eq).
-
Procedure:
-
Dissolve 1-MAG in dry Pyridine/Toluene (1:1).
-
Add Trityl Chloride portion-wise at 40°C.
-
Stir for 24h. The bulky trityl group preferentially reacts with the primary -OH.
-
Workup: Dilute with Diethyl Ether, wash with water to remove pyridine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) to isolate 1-Oleoyl-3-trityl-rac-glycerol .
-
Step 3: Introduction of Linoleic Acid (sn-2 Acylation)
-
Reagents: 1-Oleoyl-3-trityl-rac-glycerol, Linoleic Acid (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).
-
Procedure:
-
Dissolve protected MAG and Linoleic acid in anhydrous DCM.
-
Add DCC/DMAP at 0°C. Stir at RT for 24h.
-
Note: Ensure Linoleic acid is fresh (avoid oxidized stock).
-
Workup: Filter DCU, wash with brine, concentrate.
-
Result: 1-Oleoyl-2-linoleoyl-3-trityl-glycerol.
-
Step 4: Deprotection (Detritylation) Critical Step: Acidic deprotection can trigger acyl migration. We use a boric-acid buffered method.
-
Reagents: Boric Acid, Petroleum Ether, Methanol.
-
Procedure:
-
Dissolve the trityl-DAG in Petroleum Ether.
-
Add Boric Acid suspended in Methanol.
-
Shake vigorously at RT for 4 hours. The boric acid complexes with the resulting 1,2-diol, stabilizing it against migration during the cleavage of the trityl ether.
-
Wash with cold water. Dry immediately over Na₂SO₄ at 4°C.
-
Part 3: Purification & Handling (The "Anti-Migration" Protocol)
Standard purification will destroy your product. Use this specialized protocol.
Preparation of Boric Acid-Impregnated Silica Gel
-
Dissolve 5g Boric Acid in 100mL Methanol.
-
Add 95g Silica Gel (200-400 mesh).
-
Evaporate Methanol on a rotary evaporator until dry.
-
Activate at 110°C for 2 hours.
Purification Parameters
| Parameter | Setting/Condition | Reason |
| Stationary Phase | Boric Acid Silica (5%) | Boric acid forms a cyclic borate complex with 1,2-DAG, preventing isomerization to 1,3-DAG. |
| Eluent | Hexane : Diethyl Ether (Using gradient) | Non-polar to polar transition. |
| Temperature | 4°C (Cold Room) | Heat accelerates acyl migration (First-order kinetics). |
| Flow Rate | Fast Flash | Minimize residence time on the column. |
Storage:
-
Store at -80°C in Hexane or Benzene.
-
Avoid protic solvents (Methanol/Ethanol) for long-term storage.
Part 4: Analytical Validation
1. 1H-NMR Spectroscopy (CDCl₃) Distinguish 1,2-DAG from 1,3-DAG based on the methine proton (sn-2) and methylene protons (sn-1/3).
-
1,2-DAG (Target):
-
sn-2 Methine (-CH-O-CO-): Multiplet at δ 5.0 - 5.1 ppm . (Downfield shift due to acylation).
-
sn-1 Methylene: Doublet of doublets ~4.2 ppm.
-
sn-3 Methylene (CH2-OH): Multiplet at δ 3.7 ppm (Upfield, free OH).
-
-
1,3-DAG (Impurity):
-
sn-2 Methine (CH-OH): Multiplet at δ 4.0 - 4.1 ppm (Upfield).
-
sn-1,3 Methylenes: Equivalent doublets ~4.2 ppm.
-
2. HPLC (Silver Ion / Chiral)
-
Column: ChromSpher Lipids (Silver ion loaded) or Chiralpak AD.
-
Utility: Silver ion chromatography separates based on the number of double bonds (Oleic vs Linoleic) and regio-isomerism.
References
-
Synthesis of Mixed Acid DAGs: Buchnea, D. (1971). "Synthesis of mixed-acid (saturated-unsaturated) 1,2-diacylglycerols." Lipids, 6(10), 734-739. Link
-
Acyl Migration Control: Crossman, A., et al. (2004). "Synthesis of some second messenger diacylglycerols." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Boric Acid Chromatography: Christie, W.W. (1992). "Separation of lipid classes by solid-phase extraction." Advances in Lipid Methodology. Link
-
Enzymatic Routes: Zheng, P., et al. (2013).[3] "Production of Diacylglycerol‐Mixture of Regioisomers with High Purity by Two‐Step Enzymatic Reactions." JAOCS. Link[3]
-
General Protocol Source: BenchChem Technical Support. "Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Sci-Hub. Production of Diacylglycerol‐Mixture of Regioisomers with High Purity by Two‐Step Enzymatic Reactions Combined with Molecular Distillation / Journal of the American Oil Chemists' Society, 2013 [sci-hub.box]
- 4. lib3.dss.go.th [lib3.dss.go.th]
HPLC-MS/MS method for 1-Oleoyl-2-linoleoyl-rac-glycerol quantification
An Application Note and Protocol for the Quantification of 1-Oleoyl-2-linoleoyl-rac-glycerol by HPLC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLLG), a biologically significant diacylglycerol (DAG), using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Diacylglycerols are key intermediates in lipid metabolism and critical signaling molecules. However, their analysis is notoriously challenging due to their low abundance, poor ionization efficiency, and the presence of structurally similar isomers.[1][2] This application note details a robust methodology, from lipid extraction to final quantification, designed for researchers in lipidomics, drug development, and clinical research. We emphasize the rationale behind critical experimental choices to ensure data integrity, reproducibility, and scientific rigor.
Introduction: The Challenge of Diacylglycerol Analysis
1-Oleoyl-2-linoleoyl-rac-glycerol is a specific molecular species of diacylglycerol containing oleic acid (18:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position of the glycerol backbone. As with other DAGs, its cellular concentration can be altered in various disease states, making its accurate quantification crucial for understanding pathological mechanisms.[3]
The primary analytical hurdles in DAG quantification are twofold:
-
Isomeric Complexity : DAGs exist as regioisomers (e.g., 1,2-DAG vs. 1,3-DAG) and, within the 1,2-sn-glycerol backbone, the fatty acids can be reversed (e.g., 1-oleoyl-2-linoleoyl vs. 1-linoleoyl-2-oleoyl). Separating these isomers is a significant chromatographic challenge that is critical for accurate biological interpretation.[4][5][6]
-
Detection Sensitivity : DAGs lack a permanent electrical charge and exhibit low proton affinity, which results in poor ionization efficiency during electrospray ionization mass spectrometry (ESI-MS).[3][7]
The HPLC-MS/MS method presented herein addresses these challenges by combining the high resolving power of reversed-phase chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry, making it the gold standard for lipid analysis.[8][9]
Principle of the Method
The quantification of OLLG is achieved through a multi-step process. First, total lipids are extracted from the biological matrix using a liquid-liquid extraction method designed to efficiently recover DAGs while minimizing contamination. An internal standard (IS), a lipid species not naturally present in the sample or a stable isotope-labeled version of the analyte, is introduced at the beginning of this process to account for sample loss and variability in instrument response.
The lipid extract is then injected into an HPLC system, where OLLG is separated from other lipid classes and, critically, from its isomers based on hydrophobicity. The eluent from the HPLC column is directed into the ESI source of a triple quadrupole mass spectrometer. Here, the OLLG molecules are ionized, typically forming ammonium adducts ([M+NH₄]⁺).
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves selecting the OLLG precursor ion, subjecting it to fragmentation, and then monitoring for a specific, characteristic product ion. The intensity of this product ion signal is directly proportional to the concentration of OLLG in the sample.
Caption: Principle of MRM detection for OLLG analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: 1-Oleoyl-2-linoleoyl-rac-glycerol (Cayman Chemical, CAS 106292-55-1 or equivalent)[10][11], d5-1,2-Dipalmitoyl-rac-glycerol (Internal Standard, Avanti Polar Lipids or equivalent).
-
Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.
-
Additives: Ammonium formate (≥99%, LC-MS grade), Formic acid (LC-MS grade).
-
Other: 0.9% NaCl solution, Nitrogen gas (high purity).
-
Labware: Glass centrifuge tubes with PTFE-lined caps, glass Pasteur pipettes, volumetric flasks.
Sample Preparation: Modified Bligh-Dyer Lipid Extraction
This protocol is optimized for extracting total lipids from a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types or amounts.
-
Internal Standard Spiking: To a 15 mL glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma). Add a precise amount of the internal standard solution (e.g., 20 µL of a 10 µg/mL d5-1,2-Dipalmitoyl-rac-glycerol stock). The IS corrects for extraction inefficiency and instrument variability.[12]
-
Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 2 minutes. This single-phase system ensures intimate contact between the solvents and the sample for efficient lipid extraction.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for another 2 minutes. The addition of chloroform and saline induces a phase separation, creating a biphasic system.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct layers: an upper aqueous (methanol/water) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a new clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for HPLC-MS/MS analysis.
Caption: Overall experimental workflow for OLLG analysis.
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Waters CSH C18, 2.1 x 100 mm, 1.7 µm). The C18 stationary phase provides excellent hydrophobic retention for separating lipid species based on acyl chain length and unsaturation.[13][14]
-
Column Temperature: 55 °C
-
Injection Volume: 5 µL
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate.
-
Rationale: Ammonium formate is a crucial additive that promotes the formation of [M+NH₄]⁺ adducts, which are stable and provide excellent signal intensity in positive ion mode ESI.
Table 1: HPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 68 | 32 |
| 2.0 | 0.4 | 55 | 45 |
| 7.0 | 0.4 | 50 | 50 |
| 15.0 | 0.4 | 30 | 70 |
| 18.0 | 0.4 | 5 | 95 |
| 20.0 | 0.4 | 5 | 95 |
| 20.1 | 0.4 | 68 | 32 |
| 25.0 | 0.4 | 68 | 32 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500 or Waters Xevo TQ-S).
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Key Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 450 °C
-
Gas Flows (Nebulizer, Heater): Optimize for maximum signal intensity.
-
Table 2: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| OLLG (18:1/18:2) | 637.6 ([M+NH₄]⁺) | 357.3 ([Linoleic Acid+NH₄-H₂O]⁺) | 50 | 25 |
| d5-DPG (IS) | 588.6 ([M+NH₄]⁺) | 332.3 ([d5-Palmitic Acid+NH₄-H₂O]⁺) | 50 | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Calibration and Quantification
-
Stock Solutions: Prepare a 1 mg/mL stock solution of OLLG in ethanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution, ranging from approximately 1 ng/mL to 2000 ng/mL. Each calibration standard must be spiked with the same concentration of internal standard as the samples.
-
Calibration Curve: Inject the calibration standards and plot the peak area ratio (OLLG peak area / IS peak area) against the nominal concentration of OLLG. Perform a linear regression with 1/x² weighting to generate the calibration curve.
-
Quantification: The concentration of OLLG in the biological samples is determined by interpolating their peak area ratios from this calibration curve.
Method Validation Summary
Method validation is essential to ensure that the analytical results are reliable and accurate. Key validation parameters should be assessed according to regulatory guidelines.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between signal and concentration.[15] |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL | The lowest concentration that can be reliably detected above background noise.[14] |
| Limit of Quantification (LOQ) | ~0.5 - 2.0 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[15] |
| Intra-day Precision (%CV) | < 15% | Measures the variability of results within a single day. |
| Inter-day Precision (%CV) | < 15% | Measures the variability of results across different days. |
| Accuracy (% Recovery) | 85 - 115% | Measures how close the measured value is to the true value. |
| Matrix Effect (%) | < 20% | Assesses the ion suppression or enhancement caused by co-eluting matrix components.[15] |
| Extraction Recovery (%) | > 80% | The efficiency of the extraction process. |
Expert Insights and Troubleshooting
-
Isomer Separation: While this reversed-phase method can separate many DAG species, baseline separation of 1-Oleoyl-2-linoleoyl-rac-glycerol from its 1-linoleoyl-2-oleoyl-rac-glycerol regioisomer can be challenging. For applications requiring this specific separation, the use of non-endcapped ODS columns or alternative chromatographic techniques may be necessary.[4]
-
Matrix Effects: Phospholipids are a major source of matrix effects in lipid analysis.[16] If significant ion suppression is observed, consider incorporating a phospholipid removal step, such as solid-phase extraction (SPE) or a fluorous biphasic extraction.[2][17]
-
Improving Sensitivity: For ultra-trace analysis, chemical derivatization of the hydroxyl group on the DAG can significantly enhance ESI-MS signal intensity. Reagents like dimethylglycine (DMG) can be used to add a permanent positive charge, boosting sensitivity by up to two orders of magnitude.[7][18] However, this adds an extra step to the sample preparation workflow.
-
Internal Standard Choice: A stable isotope-labeled (e.g., deuterated) OLLG is the ideal internal standard as it co-elutes and has identical chemical behavior. When unavailable, a structurally similar DAG with fatty acid chains not present in the sample (e.g., with odd-numbered chains like C15:0 or C17:0) is the next best choice.[18]
References
-
Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Piyatheerawong, W., et al. (2005). Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. Journal of Chromatography A, 1068(2), 243-8. [Link]
-
Li, Y. L., et al. (2007). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Chemistry, 79(5), 1916-23. [Link]
-
Jiang, X., et al. (2010). Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach. Analytical Chemistry, 82(9), 3584-91. [Link]
-
A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. (2021). Foods, 10(4), 844. [Link]
-
Quantification of Diacylglycerol by Mass Spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. (2005). R Discovery. [Link]
-
Abidi, S. L. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 42(3), 121-127. [Link]
-
Quantification of Diacylglycerol by Mass Spectrometry. (2014). Springer Nature Experiments. [Link]
-
Li, Y. L., et al. (2007). Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization. Semantic Scholar. [Link]
-
RP-HPLC separation of diacylglycerols produced from soybean oil. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Tanaka, Y., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(42), 15635-15642. [Link]
-
Blachnio-Zabielska, A. U., et al. (2016). HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle. Methods in Molecular Biology, 1376, 11-23. [Link]
-
Tanaka, Y., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications. [Link]
-
Wang, M., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1044199. [Link]
-
Kemel, K., et al. (2020). Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry. OCL - Oilseeds and fats, Crops and Lipids, 27, 16. [Link]
-
Gjelstad, I. M. F., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. International Journal of Molecular Sciences, 25(9), 4905. [Link]
-
Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. (n.d.). KNAUER. Retrieved March 7, 2026, from [Link]
-
Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (2013). LIPID MAPS. [Link]
-
Arapitsas, P., et al. (2016). A rapid LC-MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, glycerophospholipids and sphingolipids in grapes. Food Chemistry, 212, 705-714. [Link]
-
Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry. (2020). ResearchGate. [Link]
-
The Role of LC–MS in Lipidomics. (2020). LCGC International. [Link]
-
Analysis of lipid formulations by HPLC-CAD. (n.d.). FILAB. Retrieved March 7, 2026, from [Link]
-
Analysis of Lipids via Mass Spectrometry. (n.d.). Sannova. Retrieved March 7, 2026, from [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-18. [Link]
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- 8. mdpi.com [mdpi.com]
- 9. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 10. caymanchem.com [caymanchem.com]
- 11. scbt.com [scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. iris.unitn.it [iris.unitn.it]
- 16. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Using 1-Oleoyl-2-linoleoyl-rac-glycerol as an internal standard in lipidomics
Application Note & Protocol
Topic: The Strategic Use of 1-Oleoyl-2-linoleoyl-rac-glycerol as a Non-Endogenous Internal Standard for High-Fidelity Quantitative Lipidomics
Audience: Researchers, scientists, and drug development professionals engaged in lipid analysis.
Executive Summary: The Quest for Precision in Lipidomics
Quantitative lipidomics aims to accurately measure the absolute or relative abundance of lipid species within a biological system. However, the multi-step nature of the analytical workflow, from sample extraction to mass spectrometric detection, is fraught with potential for sample loss and measurement variability. The introduction of a suitable internal standard (IS) is not merely a recommendation but a cornerstone of a robust, reproducible, and validatable method. An ideal IS should mimic the chemical behavior of the target analytes throughout the entire process but be distinguishable from them.
This application note provides a comprehensive guide to the theory and practical application of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), a synthetic diacylglycerol (DAG), as an internal standard for the accurate quantification of DAGs and other neutral lipid classes in complex biological matrices. We will delve into the rationale for its selection, provide a detailed, step-by-step protocol for its implementation, and discuss the validation parameters that ensure data integrity.
The Rationale: Why 1-Oleoyl-2-linoleoyl-rac-glycerol?
The selection of an internal standard is a critical decision in quantitative analysis. The chosen standard should ideally not be present in the biological sample (non-endogenous) or be present at very low levels, and it should share physicochemical properties with the analytes of interest to ensure it behaves similarly during extraction and ionization.
1-Oleoyl-2-linoleoyl-rac-glycerol (DAG 18:1/18:2) is an excellent choice for an internal standard for several key reasons:
-
Structural Analogy: As a diacylglycerol, OLG is structurally similar to endogenous DAGs, ensuring it has comparable extraction efficiency from biological matrices and similar ionization behavior in the mass spectrometer.
-
Non-Endogenous Nature: While many DAG species exist in cells, the specific combination of oleic acid (18:1) and linoleic acid (18:2) at the sn-1 and sn-2 positions, respectively, is not a major endogenous species in many common biological samples, allowing it to be distinguished from the native lipidome.
-
Commercial Availability and High Purity: OLG is readily available from commercial suppliers as a high-purity standard, which is essential for accurate quantification.
The workflow for using an internal standard like OLG is designed to account for variations at multiple stages of the analytical process.
Caption: Figure 1. Quantitative lipidomics workflow using an internal standard.
Detailed Protocol: Quantification of Diacylglycerols
This protocol outlines a validated method for the quantification of diacylglycerols in human plasma using 1-Oleoyl-2-linoleoyl-rac-glycerol as an internal standard.
Materials and Reagents
-
Internal Standard: 1-Oleoyl-2-linoleoyl-rac-glycerol (e.g., from a reputable supplier like Avanti Polar Lipids).
-
Solvents (HPLC or MS Grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water.
-
Additives: Formic acid, Ammonium acetate.
-
Biological Matrix: Human plasma (or other relevant sample type).
-
Lipid Extraction Solvents:
-
Folch Method: Chloroform:Methanol (2:1, v/v).
-
MTBE Method: Methyl-tert-butyl ether (MTBE) and Methanol.
-
-
Microcentrifuge tubes and appropriate glassware.
Step-by-Step Sample Preparation (MTBE Extraction)
The MTBE method is often preferred for its efficiency and reduced use of chlorinated solvents compared to the Folch method.
-
Sample Aliquoting: In a 2 mL microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of 1-Oleoyl-2-linoleoyl-rac-glycerol in methanol. This is the most critical step for accurate quantification. The IS must be added before any extraction steps to account for losses.
-
Methanol Addition: Add 240 µL of cold methanol. Vortex thoroughly for 1 minute to precipitate proteins.
-
MTBE Addition: Add 800 µL of MTBE. Vortex vigorously for 20 minutes at 4°C. This step facilitates the extraction of lipids into the organic phase.
-
Phase Separation: Add 200 µL of MS-grade water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.
-
Supernatant Collection: Two distinct phases will be visible. Carefully collect the upper organic phase (~700-750 µL), which contains the lipids, and transfer it to a new tube. Be careful not to disturb the lower aqueous phase or the protein pellet at the interface.
-
Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are a robust starting point for the analysis of diacylglycerols.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium acetate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium acetate |
| Gradient Elution | Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | Monitor the specific precursor-to-product ion transitions for each target DAG and the internal standard. |
| Example for OLG | Precursor Ion (Q1): m/z 617.5 (as [M+H]⁺) or 634.5 (as [M+NH₄]⁺). Product Ion (Q3) depends on the fatty acyl chains. |
Data Analysis and Quantification
The concentration of the target analyte is determined by calculating the ratio of its peak area to that of the internal standard and then using a calibration curve.
Calculation Formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)
The Response Factor is determined by analyzing calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
Method Validation and Quality Control
A robust analytical method requires thorough validation. The use of an internal standard like OLG is fundamental to achieving the performance metrics shown below.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Precision (%CV) | < 15% | Measures the closeness of repeated measurements (intra-day and inter-day variability). |
| Accuracy (%RE) | Within ±15% | Measures the closeness of the measured value to the true value. |
| Recovery (%) | 85-115% | Assesses the efficiency of the extraction process by comparing pre-extraction vs. post-extraction spikes. |
Conclusion
The strategic implementation of 1-Oleoyl-2-linoleoyl-rac-glycerol as a non-endogenous internal standard is a powerful approach to mitigate analytical variability in lipidomics. Its structural similarity to target diacylglycerols ensures it faithfully tracks analytes through extraction and analysis, thereby enabling high-fidelity quantification. The detailed protocol and validation framework provided in this note offer a robust starting point for researchers aiming to achieve accurate, reproducible, and meaningful results in their lipidomics studies. By anchoring the analysis to a constant, known amount of an internal standard, researchers can have high confidence in the quantitative data generated, which is paramount for biomarker discovery, drug development, and fundamental biological research.
References
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology. [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research. [Link]
-
Avanti Polar Lipids. Product Page for 1-Oleoyl-2-linoleoyl-rac-glycerol. Avanti Polar Lipids. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
Application Notes: Utilizing 1-Oleoyl-2-linoleoyl-rac-glycerol for High-Fidelity Protein Kinase C Assays
Introduction: The Central Role of Protein Kinase C in Cellular Signaling
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are pivotal in transducing a vast array of extracellular signals into cellular responses.[1] These enzymes are central regulators of fundamental biological processes, including cell proliferation, differentiation, apoptosis, and gene expression.[2] Dysregulation of PKC signaling is a hallmark of numerous pathologies, most notably cancer and cardiovascular diseases, making the PKC family a high-value target for drug discovery and therapeutic intervention.[2][3]
PKC isoforms are broadly categorized based on their activation requirements. Conventional PKCs (cPKCs: α, βI, βII, γ) require both calcium (Ca²⁺) and diacylglycerol (DAG) for full activation, while novel PKCs (nPKCs: δ, ε, η, θ) are Ca²⁺-independent but still require DAG.[1][2] Atypical PKCs (aPKCs: ζ, ι/λ) are independent of both Ca²⁺ and DAG.
The activation of conventional and novel PKC isoforms is a multi-step process initiated by signals that stimulate phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) at the plasma membrane, generating two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.[5] IP₃ triggers the release of Ca²⁺ from intracellular stores, which then binds to the C2 domain of cPKCs, inducing their translocation from the cytosol to the plasma membrane.[6] At the membrane, DAG engages the C1 domain, stabilizing the enzyme in a catalytically active conformation, ready to phosphorylate its downstream substrates.[5][7]
1-Oleoyl-2-linoleoyl-rac-glycerol (OLG): A Physiologically Relevant PKC Activator
While historically, tumor-promoting phorbol esters like Phorbol 12-Myristate 13-Acetate (PMA or TPA) have been widely used to study PKC activation, their use comes with significant caveats. Phorbol esters are potent activators because they are metabolically stable mimics of DAG, leading to prolonged and often non-physiological activation of PKC.[8] This sustained signaling can obscure the transient nature of physiological responses and lead to artifacts.
In contrast, 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) is a naturally occurring diacylglycerol species, containing an oleic acid (18:1) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position.[9] The use of a defined, physiologically relevant DAG analog like OLG offers several distinct advantages for researchers:
-
Physiological Relevance: OLG more accurately mimics the endogenous second messenger, ensuring that the observed cellular responses are representative of true biological signaling events.
-
Transient Activation: Unlike phorbol esters, DAGs are rapidly metabolized by diacylglycerol kinases, ensuring a transient activation of PKC that mirrors the natural signaling cascade.[4] This is crucial for studying the kinetics and regulation of PKC-mediated pathways.
-
Specificity: While phorbol esters and DAGs both bind to the C1 domain, evidence suggests they may interact with different sites or induce distinct conformational changes in the enzyme, potentially leading to different downstream effects.[10] Using OLG provides a more precise tool to probe DAG-specific signaling.
Physical and Chemical Properties of OLG
| Property | Value |
| Chemical Formula | C₃₉H₇₀O₅ |
| Molecular Weight | 619.0 g/mol |
| CAS Number | 106292-55-1 |
| Purity | Typically ≥95% |
| Formulation | Commonly supplied as a solution in ethanol or other organic solvents. |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate.[9][11] |
| Storage | Store at -20°C as a solid or in a suitable solvent. |
Core Principles for Robust PKC Assays with OLG
Successful activation of PKC using lipid-based activators like OLG hinges on their proper preparation and presentation to the enzyme. Because OLG is hydrophobic, it must be incorporated into a delivery vehicle that renders it accessible to the kinase in an aqueous assay environment.
Scientist's Note (Causality): The most common and effective method is to create mixed lipid vesicles (liposomes) composed of OLG and a phospholipid, typically Phosphatidylserine (PS). PS is not merely a carrier; it is an essential cofactor for PKC activation, working synergistically with DAG to stabilize the active conformation of the enzyme at the membrane surface.[12][13] The process of sonication or extrusion is critical to break down large lipid aggregates into small, unilamellar vesicles, which provide a uniform and accessible surface for PKC binding and activation.
Diagram: PKC Activation Signaling Pathway
Caption: Canonical PKC activation pathway initiated by an extracellular signal.
Protocol 1: In Vitro PKC Kinase Assay
This protocol describes a method to measure the kinase activity of purified PKC enzyme using a radioactive (³²P) or non-radioactive (e.g., luminescence-based) assay format. The principle involves incubating the enzyme with a specific substrate peptide, ATP, and activating lipids (PS and OLG).
Materials
-
Purified, active PKC enzyme (specific isoform of interest)
-
1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), stock in ethanol or chloroform
-
L-α-Phosphatidyl-L-serine (PS), stock in chloroform
-
PKC substrate peptide (e.g., MARCKS-derived peptide Ac-FKKSFKL-NH₂)[14]
-
Kinase Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
For radioactive assay: [γ-³²P]ATP, P81 phosphocellulose paper, 75 mM Phosphoric Acid (Stop Solution)[14][15]
-
For non-radioactive assay: Commercial kit such as ADP-Glo™ (Promega) or a PKC-specific ELISA kit (Abcam), following manufacturer's instructions.[16][17][18]
-
Bath sonicator
Procedure
Step 1: Preparation of Activating Lipid Vesicles (10x Stock) Rationale: This step is crucial for presenting the hydrophobic OLG and PS to the enzyme in an accessible, uniform manner.
-
In a glass tube, combine PS and OLG from their chloroform/ethanol stocks. A common molar ratio is 95-98 mol% PS to 2-5 mol% OLG.[14]
-
Example: For a 1.4 mM PS / 38 µM OLG final concentration in the 10x stock, mix 2800 nmol of PS with 76 nmol of OLG.[14]
-
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Resuspend the lipid film in an appropriate volume of 20 mM HEPES, pH 7.4 buffer by vigorous vortexing for 5-10 minutes.
-
Disperse the lipids by sonicating the tube in a bath sonicator for 5-10 minutes, or until the solution becomes uniformly translucent.
-
Store the resulting vesicle solution at 4°C for up to one month.
Step 2: Kinase Reaction Setup Scientist's Note: It is critical to perform a dose-response experiment to determine the optimal concentration of OLG for your specific PKC isoform and experimental conditions. The concentrations below are starting points.
| Component | Suggested Final Concentration |
| Purified PKC Enzyme | 1-10 ng/reaction (optimize via titration) |
| PKC Substrate Peptide | 50-100 µM |
| Lipid Vesicles (PS/OLG) | 1x (e.g., 140 µM PS / 3.8 µM OLG) |
| CaCl₂ (for cPKCs) | 100 µM |
| ATP | 50-100 µM (include [γ-³²P]ATP for radioactive assay) |
| Kinase Reaction Buffer | 1x |
-
On ice, prepare a master mix containing the kinase reaction buffer, substrate peptide, CaCl₂ (if required), and the prepared lipid vesicles.
-
Prepare control reactions:
-
Negative Control (No Activation): Replace lipid vesicles with buffer or vesicles containing only PS.
-
Enzyme Blank (No Kinase): Replace PKC enzyme with buffer.
-
Vehicle Control: If OLG is solubilized in a carrier like DMSO for cell-based assays, include a matching concentration of the vehicle here.
-
-
Aliquot the master mix into reaction tubes.
-
Add the purified PKC enzyme to all tubes except the "Enzyme Blank".
Step 3: Initiate, Incubate, and Terminate the Reaction
-
Initiate the reaction by adding the ATP solution (containing [γ-³²P]ATP if applicable).
-
Incubate the reactions at 30°C for 10-20 minutes. Ensure the reaction is within the linear range by performing a time-course experiment during optimization.
-
For Radioactive Assay: Terminate the reaction by spotting a 25 µL aliquot onto a labeled P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.[15]
-
Wash the P81 papers three times with 75 mM phosphoric acid, followed by a final wash with ethanol.
-
Allow papers to dry, then quantify the incorporated ³²P using a scintillation counter.
Diagram: In Vitro PKC Assay Workflow
Caption: A generalized workflow for an in vitro radioactive PKC kinase assay.
Protocol 2: Cell-Based PKC Activation by Substrate Phosphorylation
This protocol uses Western blotting to measure the phosphorylation of a known intracellular PKC substrate (e.g., MARCKS) as an indicator of PKC activation within intact cells.
Materials
-
Cultured cells of interest
-
1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), stock in a cell-compatible solvent like DMSO
-
Serum-free culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody specific to the phosphorylated form of a known PKC substrate (e.g., anti-phospho-MARCKS)
-
Primary antibody for the total protein of the substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, starve the cells in serum-free medium for 2-4 hours to reduce basal signaling.
-
Prepare dilutions of OLG in serum-free medium. Perform a dose-response (e.g., 10-100 µM) and time-course (e.g., 5-60 min) experiment to find the optimal conditions.
-
Treat cells with OLG or vehicle (DMSO) for the determined optimal time. Include a positive control (e.g., PMA/TPA treatment) and an untreated control.
-
-
Cell Lysis:
-
After treatment, immediately place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pMARCKS) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Self-Validation: Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading across all lanes.
-
Diagram: Cell-Based Assay Workflow (Western Blot)
Caption: Workflow for assessing PKC activation via substrate phosphorylation.
Comparative Analysis: OLG vs. Phorbol Esters
| Feature | 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) | Phorbol Esters (e.g., PMA/TPA) |
| Origin | Endogenous second messenger mimic | Plant-derived, non-physiological |
| Mechanism | Binds to the C1 domain of PKC[5] | Potent mimic of DAG, binds to the C1 domain[19] |
| Duration of Action | Transient: Rapidly metabolized by cellular enzymes.[4] | Sustained: Metabolically stable, leading to prolonged activation.[8] |
| Physiological Relevance | High; allows for the study of natural signaling kinetics. | Low; can lead to non-physiological, long-term changes in cellular state. |
| Cell Permeability | Moderate; often requires carriers or specific acyl chain lengths for optimal entry.[12] | High; readily crosses the plasma membrane. |
| Potential for Artifacts | Lower; less likely to cause widespread down-regulation or depletion of PKC isoforms. | Higher; sustained activation often leads to PKC down-regulation and can have broad, off-target effects. |
| Primary Use Case | Studying physiological, transient signaling events; screening for modulators that act on the natural ligand binding site. | Inducing strong, sustained PKC activation for endpoint assays or as a positive control. |
Conclusion
1-Oleoyl-2-linoleoyl-rac-glycerol provides researchers with a powerful tool for the precise and physiologically relevant investigation of Protein Kinase C signaling. By closely mimicking the endogenous second messenger, OLG enables the study of transient activation dynamics that are often obscured by the use of synthetic, metabolically stable activators like phorbol esters. The protocols outlined in this guide provide a robust framework for employing OLG in both in vitro and cell-based assays. Successful implementation requires careful attention to lipid preparation and empirical optimization of activator concentrations and incubation times, but the resulting data will offer a more accurate and nuanced understanding of the role of PKC in health and disease.
References
-
Taylor, S., & Gascón, P. (n.d.). Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis. [Link]
-
Asaoka, Y., Nakamura, S., Yoshida, K., & Nishizuka, Y. (1988). The mechanism of protein kinase C activation. PubMed. [Link]
-
Ganong, B. R., Loomis, C. R., Hannun, Y. A., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. PubMed. [Link]
-
(2010, February 22). Protein kinase C. YouTube. [Link]
-
Marquardt, B., et al. (2004). Conformationally Constrained Analogues of Diacylglycerol. 21. A Solid-Phase Method of Synthesis of Diacylglycerol Lactones as a Prelude to a Combinatorial Approach for the Synthesis of Protein Kinase C Isozyme-Specific Ligands. ResearchGate. [Link]
-
Luo, J., et al. (2003). Association of diacylglycerol kinase with protein kinase C : spatial regulation of diacylglycerol signaling. Semantic Scholar. [Link]
-
Newton Lab. (n.d.). Protocols. University of California San Diego. [Link]
-
Nishizuka, Y. (1986). Role of protein kinase C in transmembrane signaling. PubMed. [Link]
-
Slater, S. J., et al. (1994). Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation. PubMed. [Link]
-
Berry, N., Ase, K., Kikkawa, U., & Nishizuka, Y. (1989). Human T cell activation by phorbol esters and diacylglycerol analogues. PubMed. [Link]
-
Cayman Chemical. (n.d.). 1-Oleoyl-2-Linoleoyl-rac-glycerol. Biomol.de. [Link]
-
Shindo, M., Irie, K., & Ohigashi, H. (2016). Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. PMC - NIH. [Link]
-
Newton, A. C. (1998). Protein kinase C: a paradigm for regulation of protein function by two membrane-targeting modules. Newton Lab - University of California San Diego. [Link]
Sources
- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Human T cell activation by phorbol esters and diacylglycerol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Evidence for discrete diacylglycerol and phorbol ester activator sites on protein kinase C. Differences in effects of 1-alkanol inhibition, activation by phosphatidylethanolamine and calcium chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Oleoyl-2-Linoleoyl-rac-glycerol | CAS 106292-55-1 | Cayman Chemical | Biomol.de [biomol.com]
- 12. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
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APPLICATION NOTE: Structural Elucidation of 1-Oleoyl-2-linoleoyl-rac-glycerol via High-Resolution NMR Spectroscopy
Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide
Introduction: The Analytical Challenge of Diacylglycerols
Diacylglycerols (DAGs) are not merely metabolic intermediates; they are potent lipid second messengers. Specifically, the 1,2-DAG configuration is biologically active, responsible for binding the C1 domain of Protein Kinase C (PKC) and triggering vital cellular phosphorylation cascades[1]. Conversely, the 1,3-DAG isomer is biologically inert in this pathway.
When analyzing 1-Oleoyl-2-linoleoyl-rac-glycerol (a mixed-chain 1,2-DAG containing oleic acid at the sn-1 position and linoleic acid at the sn-2 position), the primary analytical challenge is distinguishing it from its 1,3-isomer and confirming the exact regiochemical placement of the acyl chains. While Mass Spectrometry (MS) excels at identifying the overall fatty acid composition (18:1 / 18:2), it often struggles to definitively assign the sn-position of each chain without complex derivatization[2].
As a Senior Application Scientist, I rely on High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides a non-destructive, self-validating system to map the exact atomic connectivity, double-bond geometry, and regiochemistry of complex lipids[3].
Biological signaling pathway illustrating 1,2-diacylglycerol as a critical second messenger.
Mechanistic Principles of NMR Elucidation
To achieve a self-validating structural assignment, we must move beyond simple 1D proton spectra and utilize 2D Heteronuclear Multiple Bond Correlation (HMBC).
The Causality Behind the Method
-
Solvent Selection (Anhydrous CDCl₃): Lipids are notoriously prone to acyl migration. A 1,2-DAG can spontaneously isomerize to the thermodynamically more stable 1,3-DAG via a cyclic intermediate, especially in the presence of trace water, acids, or bases. Using strictly anhydrous, neutralized CDCl₃ arrests this migration, preserving the native regiochemistry during acquisition.
-
Regiochemical Proof via HMBC: How do we prove oleic acid is at sn-1 and linoleic acid is at sn-2? The HMBC experiment detects long-range couplings (³J
CH) across 2 to 3 bonds. The carbonyl carbon of the oleoyl chain will show a distinct cross-peak with the sn-1 methylene protons of the glycerol backbone. Simultaneously, the linoleoyl carbonyl carbon will correlate exclusively with the sn-2 methine proton. This provides absolute proof of molecular topology. -
Racemic Nature: The "rac" designation indicates a 1:1 mixture of enantiomers (1-oleoyl-2-linoleoyl-sn-glycerol and 3-oleoyl-2-linoleoyl-sn-glycerol). Standard NMR in achiral solvents cannot distinguish these enantiomers because their magnetic environments are identical. However, it easily differentiates them from the 1,3-DAG isomer.
Experimental Protocol: Self-Validating Workflow
This step-by-step methodology ensures high-fidelity data acquisition while minimizing the risk of artifactual acyl migration[4].
Step 1: Sample Preparation
-
Weigh 10–15 mg of 1-Oleoyl-2-linoleoyl-rac-glycerol standard or extract.
-
Dissolve immediately in 600 µL of anhydrous CDCl₃ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality Note: Do not use methanol-d₄ mixtures for pure DAGs, as protic solvents can facilitate hydrogen bonding that broadens the crucial sn-3 hydroxyl proton signal, complicating the spin system analysis.
-
Transfer to a high-quality 5 mm NMR tube and seal under a nitrogen atmosphere to prevent oxidation of the polyunsaturated linoleoyl chain.
Step 2: 1D ¹H and ¹³C NMR Acquisition
-
¹H NMR: Acquire at 298 K using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 3.0 seconds.
-
Validation Checkpoint: Integrate the terminal methyl signal (δ 0.88) to exactly 6.00. The olefinic multiplet (δ 5.30–5.40) must then integrate to exactly 6.00 (2 protons from oleic, 4 from linoleic). Any deviation indicates sample degradation or impurity.
-
-
¹³C NMR: Acquire using a power-gated decoupling sequence (zgpg30) with a minimum of 1024 scans to ensure adequate signal-to-noise for the unprotonated carbonyl carbons.
Step 3: 2D HSQC and HMBC Acquisition
-
HSQC: Acquire gradient-selected HSQC to map direct ¹H-¹³C single bonds. This separates overlapping proton signals (like the bulk aliphatic envelope) by spreading them across the carbon dimension.
-
HMBC: Optimize the long-range coupling constant (J
CH) to 8 Hz.-
Validation Checkpoint: Verify the presence of a cross-peak between the sn-3 protons (δ 3.73) and the sn-2 carbon (δ 72.1). Lack of a carbonyl correlation to the sn-3 protons confirms the sn-3 position is a free hydroxyl group, validating the 1,2-DAG structure.
-
Step-by-step NMR workflow for the structural elucidation of diacylglycerol regiochemistry.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts for 1-Oleoyl-2-linoleoyl-rac-glycerol, synthesized from established lipidomic NMR databases and empirical observations[5][6].
Table 1: Key ¹H NMR Chemical Shifts (in CDCl₃, 600 MHz)
| Proton Environment | Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| Glycerol sn-2 CH | 5.09 | m (quintet) | 1H | -CH-O-CO- (Linoleoyl attachment) |
| Glycerol sn-1 CH₂ | 4.23, 4.31 | dd | 2H | -CH₂-O-CO- (Oleoyl attachment) |
| Glycerol sn-3 CH₂ | 3.73 | m | 2H | -CH₂-OH (Free hydroxyl) |
| Olefinic (-CH=CH-) | 5.30 – 5.40 | m | 6H | Oleic (2H), Linoleic (4H) |
| Bis-allylic CH₂ | 2.77 | t | 2H | Linoleic (C11) |
| α-CH₂ (to C=O) | 2.32 | t | 4H | Oleic (C2), Linoleic (C2) |
| Allylic CH₂ | 2.01 – 2.05 | m | 8H | Oleic (C8, C11), Linoleic (C8, C14) |
| β-CH₂ (to C=O) | 1.61 | m | 4H | Oleic (C3), Linoleic (C3) |
| Aliphatic Envelope | 1.25 – 1.35 | m | ~34H | Bulk methylene chain |
| Terminal CH₃ | 0.88 | t | 6H | Oleic (C18), Linoleic (C18) |
Note: The distinct downfield shift of the sn-2 proton (δ 5.09) compared to a 1,3-DAG (where the sn-2 proton resonates at ~δ 4.08) is the primary diagnostic marker for the 1,2-DAG configuration.
Table 2: Key ¹³C NMR Chemical Shifts (in CDCl₃, 150 MHz)
| Carbon Environment | Shift (δ, ppm) | Structural Assignment |
| Carbonyl (C=O) sn-1 | 173.8 | Oleoyl C1 |
| Carbonyl (C=O) sn-2 | 173.4 | Linoleoyl C1 |
| Glycerol sn-2 CH | 72.1 | -CH-O-CO- |
| Glycerol sn-1 CH₂ | 62.0 | -CH₂-O-CO- |
| Glycerol sn-3 CH₂ | 61.5 | -CH₂-OH |
| Olefinic C | 127.9 – 130.2 | Double bonds (Oleic & Linoleic) |
| Bis-allylic C | 25.6 | Linoleic C11 |
Conclusion
The structural elucidation of 1-Oleoyl-2-linoleoyl-rac-glycerol via NMR spectroscopy relies on a precise combination of anhydrous sample preparation and advanced 2D correlation techniques. By leveraging the specific ³JCH couplings in the HMBC spectrum, researchers can definitively prove the regiochemical distribution of the oleoyl and linoleoyl chains, validating the molecule's biological viability as a PKC activator.
References
-
High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Recent Analytical Methodologies in Lipid Analysis Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
Sources
- 1. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. Nuclear Magnetic Resonance Spectroscopic Analysis of the Evolution of Peroxidation Products Arising from Culinary Oils Exposed to Thermal Oxidation: An Investigation Employing 1H and 1H-1H COSY and TOCSY Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colab.ws [colab.ws]
Application Note: Gas Chromatography Method for the Fatty Acid Analysis of 1-Oleoyl-2-linoleoyl-rac-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Principles
1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) containing oleic acid (C18:1, cis-9) at the sn-1 position and linoleic acid (C18:2, cis-9,12) at the sn-2 position. Accurate quantification of its fatty acid composition is critical in lipidomics, nutritional profiling, and pharmaceutical excipient characterization.
Why Gas Chromatography (GC)? GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) remains the gold standard for fatty acid profiling due to its unparalleled resolution of positional and geometric lipid isomers[1].
The Causality of Derivatization: Direct injection of diacylglycerols into a GC system is highly problematic. DAGs possess high molecular weights and polar hydroxyl groups, which lead to poor volatility, severe peak tailing, and thermal degradation at high injector temperatures. To circumvent this, the esterified fatty acids must be cleaved and converted into Fatty Acid Methyl Esters (FAMEs)[2]. FAMEs are highly volatile and thermally stable, enabling sharp peak shapes and precise quantification.
The Causality of the Chosen Derivatization Method: We utilize a robust two-step saponification-esterification approach based on the AOCS Official Method Ce 2-66[3].
-
Base-Catalyzed Saponification: The initial step uses methanolic sodium hydroxide (NaOH) to rapidly hydrolyze the ester bonds of the DAG, yielding the sodium salts of oleic and linoleic acids.
-
Acid-Catalyzed Esterification: The subsequent addition of Boron Trifluoride (BF3) in methanol acts as a Lewis acid catalyst, ensuring that all free fatty acids are fully methylated[1].
While a direct base-catalyzed transesterification could theoretically be used for pure DAGs to prevent double-bond isomerization, the two-step AOCS method is universally robust and guarantees complete conversion even if trace free fatty acids or moisture are present in the sample matrix.
Self-Validating System & Quality Control
To ensure scientific integrity, this protocol is designed as a self-validating system:
-
Internal Standard (IS) Validation: Triheneicosanoin (C21:0 TAG) is added to the sample before any derivatization takes place[1]. Because C21:0 is entirely absent in 1-Oleoyl-2-linoleoyl-rac-glycerol, its final peak area serves as an absolute indicator of extraction and methylation efficiency. A low C21:0 recovery immediately flags a failure in the sample preparation workflow.
-
System Suitability and Resolution: The Supelco 37 Component FAME Mix is injected prior to sample analysis. This validates the resolving power of the GC column. Aged BF3 reagent can cause artifact formation and isomerization of unsaturated fatty acids[1]. The FAME mix ensures baseline separation between cis and trans isomers (e.g., C18:1n-9c and C18:1n-9t), proving that the detected cis-isomers from the target molecule are stereopure and not analytical artifacts.
Experimental Protocol
Materials & Reagents
-
Target Analyte: 1-Oleoyl-2-linoleoyl-rac-glycerol.
-
Internal Standard: Triheneicosanoin (C21:0 TAG) solution (1.0 mg/mL in heptane)[1].
-
Reference Standard: Supelco 37 Component FAME Mix (CRM47885).
-
Reagents: 0.5 N Sodium Hydroxide in Methanol (Methanolic NaOH)[3].
-
Catalyst: 14% Boron Trifluoride (BF3) in Methanol (Must be stored at 4°C and tested periodically to avoid artifact formation)[1].
-
Solvents: GC-Grade Heptane, Saturated Sodium Chloride (NaCl) solution in water, Anhydrous Sodium Sulfate (Na₂SO₄)[3].
Step-by-Step FAME Synthesis Workflow
-
Sample Preparation: Accurately weigh ~10 mg of 1-Oleoyl-2-linoleoyl-rac-glycerol into a 20 mL Teflon-lined screw-capped glass test tube. Add exactly 1.0 mL of the C21:0 TAG internal standard solution.
-
Saponification: Add 1.5 mL of 0.5 N methanolic NaOH. Flush the headspace with high-purity nitrogen gas, seal the tube tightly, and heat in a water bath at 100°C for 5 minutes. Cool to room temperature.
-
Mechanism: The strong base cleaves the sn-1 and sn-2 ester bonds of the DAG.
-
-
Esterification: Add 2.0 mL of the 14% BF3-methanol reagent. Flush with nitrogen, seal, and heat at 100°C for exactly 30 minutes[1]. Cool to room temperature.
-
Mechanism: BF3 catalyzes the methylation of the liberated fatty acids.
-
-
Liquid-Liquid Extraction: Add 2.0 mL of heptane followed by 5.0 mL of saturated NaCl solution. Shake vigorously for 30 seconds[3]. Allow the phases to separate.
-
Mechanism: The saturated NaCl creates a "salting-out" effect, drastically increasing the polarity of the aqueous phase and driving the non-polar FAMEs entirely into the upper heptane layer.
-
-
Drying: Carefully transfer the upper heptane layer (containing the FAMEs) into a clean test tube containing a small spatula tip of anhydrous Na₂SO₄[3].
-
Mechanism: Removes trace water that causes baseline noise and degrades polar GC stationary phases.
-
-
Transfer: Transfer the dried heptane extract to a 2 mL GC autosampler vial for immediate analysis.
GC-FID Analytical Parameters & Data Presentation
Causality of Column Choice: A highly polar capillary column (e.g., SP-2560 or CP-Sil 88, 100 m length) is mandatory for this analysis. Standard non-polar columns (like DB-5) separate primarily by boiling point. Highly polar cyanopropyl phases are required to resolve fatty acids based on chain length, degree of unsaturation, and geometric (cis/trans) configuration[1].
Table 1: GC-FID Operating Conditions
| Parameter | Specification |
| Column | SP-2560 or CP-Sil 88 (100 m × 0.25 mm ID × 0.20 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) |
| Injection Volume | 1.0 µL (Split ratio 50:1) |
| Inlet Temperature | 250°C |
| Detector Temperature | 260°C (FID) |
| Oven Temperature Program | 140°C (hold 5 min) → 4°C/min to 240°C (hold 15 min) |
Table 2: Expected Retention Data for Target FAMEs
| Fatty Acid Methyl Ester | Chain Length:Double Bonds | Expected Retention Time (min)* | Function |
| Oleic acid methyl ester | C18:1 (cis-9) | ~ 25.8 | Target Analyte (sn-1) |
| Linoleic acid methyl ester | C18:2 (cis-9,12) | ~ 27.4 | Target Analyte (sn-2) |
| Heneicosanoic acid methyl ester | C21:0 | ~ 32.0 | Internal Standard |
*Note: Absolute retention times will vary based on exact column trimming and carrier gas velocity. Peak identities must be verified against the Supelco 37 Component FAME Mix.
Workflow Visualization
Workflow for the derivatization and GC analysis of 1-Oleoyl-2-linoleoyl-rac-glycerol.
References
-
AOCS Official Method Ce 2-66: Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society (AOCS). Available at:[Link]
-
PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. World Health Organization (WHO). Available at:[Link]
Sources
How to use 1-Oleoyl-2-linoleoyl-rac-glycerol in lipid bilayer studies
Application Note: Incorporating 1-Oleoyl-2-linoleoyl-rac-glycerol into Lipid Bilayer Models for Protein Kinase C (PKC) Activation and Membrane Dynamics Studies
Executive Summary & Mechanistic Rationale
1-Oleoyl-2-linoleoyl-rac-glycerol (OLG, also referred to as DG 18:1/18:2) is a highly bioactive, endogenous diacylglycerol (DAG) that serves as a critical second messenger in cellular signaling[1]. In membrane biophysics and drug development, OLG is utilized to construct artificial lipid bilayers—such as Giant Unilamellar Vesicles (GUVs) and Supported Lipid Bilayers (SLBs)—to study the recruitment and activation of Protein Kinase C (PKC)[1][2].
The Causality of Lipid Selection: Why use the 18:1/18:2 variant instead of a saturated DAG (e.g., dipalmitoyl-DAG)? Saturated DAGs tend to crystallize into gel-phase (Lβ) domains at room temperature, sequestering the lipid from peripheral proteins. The unsaturated oleoyl and linoleoyl chains of OLG ensure the molecule partitions preferentially into the fluid liquid-disordered (Lα) phase[3].
Furthermore, OLG possesses a uniquely small polar headgroup (a single hydroxyl) coupled with a massive hydrophobic body. According to the Umbrella Model of membrane dynamics, neighboring phospholipid headgroups must tilt to shield OLG's hydrophobic core from the aqueous environment[4]. This creates increased spacing between phospholipid headgroups, exposing the hydrophobic membrane core just enough to facilitate the insertion of the PKC C1 domain[4][5].
Pathway Visualization
Fig 1. Synergistic PKC activation at the lipid bilayer via PS and 1-Oleoyl-2-linoleoyl-rac-glycerol.
Quantitative Dynamics: Concentration-Dependent Membrane Behavior
The concentration of OLG in the model bilayer must be strictly controlled. Because of its transbilayer activity and negative curvature induction, exceeding physiological limits drastically alters membrane phase behavior[6].
Table 1: Impact of OLG Concentration on Bilayer Biophysics
| OLG Concentration (mol%) | Membrane Phase Behavior | PKC Activation Potential | Biophysical Effect (Umbrella Model) |
| 0.1 - 1.0% | Lamellar (Lα) | Basal to Low | Minimal headgroup spacing alteration. |
| 2.0 - 5.0% | Lamellar (Lα) | Optimal / Maximum | Increased spacing between PC headgroups; optimal C1 domain insertion[5]. |
| 10.0 - 15.0% | Biphasic / Microdomains | Decreased | DAG-only blisters form; reduced DAG surface availability for enzymes[6]. |
| > 20.0% | Non-bilayer (Hexagonal II) | Highly Suppressed | Disruption of lamellar phase; induction of membrane fusion/fission events[6]. |
Experimental Workflow & Self-Validating Protocols
Fig 2. Self-validating electroformation workflow for OLG-enriched Giant Unilamellar Vesicles.
Protocol A: Preparation of OLG-Enriched GUVs via Electroformation
This protocol yields cell-sized (10–50 µm) unilamellar vesicles ideal for real-time confocal imaging of protein-lipid interactions.
Materials:
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)
-
1-Oleoyl-2-linoleoyl-rac-glycerol (OLG)
-
Fluorescent Tracer: Texas Red-DHPE (0.1 mol%)
-
Indium Tin Oxide (ITO) coated glass slides
Step-by-Step Methodology:
-
Lipid Admixture: In a glass vial, prepare a 1 mM total lipid mixture in HPLC-grade chloroform. Use a molar ratio of 84.9% POPC : 10% POPS : 5% OLG : 0.1% TR-DHPE .
-
Film Deposition: Spread 10 µL of the lipid mixture evenly onto the conductive side of an ITO-coated glass slide.
-
Solvent Evaporation: Dry the lipid film under a gentle stream of Nitrogen (N2) gas for 5 minutes, followed by vacuum desiccation in the dark for 2 hours.
-
Causality Note: The linoleoyl chain (18:2) contains two double bonds, making it highly susceptible to lipid peroxidation. Operating in the dark under inert gas prevents oxidative degradation of the DAG.
-
-
Chamber Assembly & Hydration: Assemble a chamber using two ITO slides (conductive sides facing inward) separated by a 2 mm Teflon spacer. Fill the chamber with 300 mM Sucrose solution (pre-warmed to 25°C).
-
Electroformation: Apply an alternating current (AC) field of 3 V (peak-to-peak) at 10 Hz for 2 hours at room temperature.
-
Self-Validation (QC): Harvest the GUVs and observe under phase-contrast microscopy.
-
Validation Check: Healthy Lα-phase GUVs will appear perfectly spherical. If you observe internal "blistering" or budding, the OLG has oxidized or phase-separated[6]. Discard and remake the lipid film.
-
Protocol B: In Vitro PKC Translocation Assay
Step-by-Step Methodology:
-
Chamber Preparation: Transfer 50 µL of the harvested GUVs into an observation chamber containing 150 µL of Iso-osmotic Buffer (20 mM HEPES, 150 mM NaCl, 100 µM CaCl2, pH 7.4).
-
Causality Note: The buffer contains NaCl to mimic physiological ionic strength and 100 µM Ca2+ to satisfy the binding requirements of the conventional PKC C2 domain[2]. The density difference between the internal sucrose and external NaCl causes the GUVs to settle at the bottom of the chamber for stable imaging.
-
-
Protein Introduction: Carefully inject 10 nM of fluorescently tagged PKC (e.g., Alexa Fluor 488-PKCα) into the chamber.
-
Confocal Imaging: Image the equatorial plane of the GUVs using dual-channel confocal microscopy (Ex: 488 nm for PKC, 594 nm for TR-DHPE).
-
Data Analysis: Quantify translocation by measuring the fluorescence intensity ratio of the membrane boundary versus the bulk solution. A successful assay will show a sharp ring of 488 nm fluorescence perfectly co-localized with the 594 nm lipid tracer.
References
-
Alwarawrah, M., Dai, J., & Huang, J. (2012). "Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol." Journal of Chemical Theory and Computation, 8(2), 749-758. Available at:[Link]
-
Campomanes, P., Zoni, V., & Vanni, S. (2019). "Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity." Communications Chemistry, 2(1), 72. Available at:[Link]
-
Goldberg, E. M., et al. (2001). "Synergistic Effects of Diacylglycerols and Fatty Acids on Membrane Structure and Protein Kinase C Activity." Biochemistry, 40(20), 6141-6148. Available at:[Link]
-
Corbalan-Garcia, S., & Gómez-Fernández, J. C. (2013). "Phosphatidylinositol 4,5-Bisphosphate Decreases the Concentration of Ca2+, Phosphatidylserine and Diacylglycerol Required for Protein Kinase C α to Reach Maximum Activity." PLOS One, 8(7), e69041. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatidylinositol 4,5-Bisphosphate Decreases the Concentration of Ca2+, Phosphatidylserine and Diacylglycerol Required for Protein Kinase C α to Reach Maximum Activity | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
Commercial Availability & Application Protocol: High-Purity 1-Oleoyl-2-linoleoyl-rac-glycerol
[1][2]
Executive Summary & Biological Relevance
1-Oleoyl-2-linoleoyl-rac-glycerol (also known as DG(18:1/18:2) or 1-Olein-2-Linolein ) is a physiologically distinct diacylglycerol (DAG). Unlike saturated or symmetric DAGs, this species contains a monounsaturated oleic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position.
This specific unsaturation pattern is critical for:
-
Membrane Fluidity: The cis-double bonds introduce "kinks" that modulate lipid bilayer packing and domain formation.
-
PKC Activation: It serves as a potent second messenger, recruiting and activating Protein Kinase C (PKC) isoforms (specifically conventional and novel PKCs) to the plasma membrane.
-
Metabolic Tracing: It acts as a specific intermediate in triglyceride synthesis and lipid droplet formation.
Critical Technical Challenge: The primary obstacle in working with this lipid is acyl migration . The 1,2-diacyl isomer is thermodynamically unstable and spontaneously isomerizes to the 1,3-diacyl isomer (which is biologically inactive for PKC signaling). This process is accelerated by heat, protic solvents (methanol/ethanol), and silica surfaces.
Commercial Landscape: Validated Suppliers[2]
The following suppliers have been verified to stock 1-Oleoyl-2-linoleoyl-rac-glycerol with purity suitable for bioassays (>95%).
Note on Stereochemistry: Most commercial stock is racemic (rac-glycerol). While biological systems utilize sn-1,2 isomers, the rac mixture is widely accepted for biophysical studies and PKC activation assays because the kinase is generally stereoselective but the rac mixture ensures the presence of the active species.
Table 1: Primary Stock Suppliers
| Supplier | Product Name | Catalog No. | Purity | Formulation | Storage |
| Cayman Chemical | 1-Oleoyl-2-linoleoyl-rac-glycerol | 37241 | ≥95% | Solution in Ethanol* | -20°C |
| Larodan | 1-Olein-2-Linolein | 32-1881 | >98% | Neat (Liquid) | -20°C |
| Santa Cruz (SCBT) | 1-Oleoyl-2-linoleoyl-rac-glycerol | sc-478082 | ≥97% | Neat | -20°C |
| Matreya (Cayman) | 1-Oleoyl-2-linoleoyl-rac-glycerol | Custom | High | Inquire | -20°C |
* Caution: Ethanol promotes acyl migration over long periods. Use fresh or store strictly at -20°C.
Strategic Sourcing Insight:
For Cell Assays: Choose Cayman (37241) . The ethanol solution allows for easier aliquoting and immediate dilution into media.
For Biophysics/Liposomes: Choose Larodan (32-1881) . The "Neat" oil avoids the need to evaporate ethanol, reducing the risk of oxidation or migration during drying steps.
Application Note: The Stability Protocol
The "Hidden Variable" in Lipid Research: Many "failed" PKC experiments are actually due to the degradation of the 1,2-DAG into the inactive 1,3-isomer before the experiment begins.
Protocol A: Handling & Storage (Anti-Migration)
Objective: Maintain the 1,2-isomer content >90%.
-
Solvent Selection:
-
Preferred: Chloroform (CHCl₃) or Toluene. These non-polar aprotic solvents suppress acyl migration.
-
Avoid: Methanol, Ethanol, or water for long-term storage.
-
-
Vessel Material:
-
Use Glass vials with Teflon (PTFE) lined caps.[1]
-
NEVER use plastic tubes (polystyrene/polypropylene) for storage; DAGs are lipophilic and will leach plasticizers or absorb into the plastic.
-
-
Temperature:
-
Store at -20°C or -80°C .
-
Keep on dry ice during bench work. Migration rates double for every 10°C increase.
-
-
Oxidation Prevention:
-
This lipid contains Linoleic acid (18:2), which is prone to peroxidation.
-
Mandatory: Overlay all open vials with inert gas (Argon or Nitrogen) before capping.
-
Application Note: Quality Control Verification
Before running a sensitive kinase assay, verify the isomeric purity.
Protocol B: HPTLC Verification of Isomer Purity
Principle: Separation of 1,2-DAG from 1,3-DAG using boric acid-impregnated silica. Boric acid complexes with the cis-diol of 1,2-DAG, retarding its migration relative to 1,3-DAG.
Materials:
-
HPTLC Silica Gel 60 plates (Merck).
-
Impregnation Solution: 2.3% Boric acid in Ethanol.
-
Mobile Phase: Chloroform/Acetone (96:4 v/v).
Steps:
-
Impregnate Plate: Spray or dip the TLC plate in the Boric acid solution. Dry at 110°C for 15 minutes.
-
Spotting: Apply 5-10 µg of the lipid sample.
-
Development: Run the plate in the mobile phase at 4°C (cold room) to minimize on-plate migration.
-
Visualization: Spray with Primuline (0.05% in acetone/water) and view under UV light.
-
Result:
-
1,3-DAG: Higher R_f (travels further).
-
1,2-DAG: Lower R_f (retained by boron complex).
-
Application Note: Preparation of Lipid Vesicles for PKC Activation[2]
Context: PKC requires a lipid surface for activation. Monomeric DAG in solution is ineffective. You must present the DAG in a mixed micelle or liposome context, typically with Phosphatidylserine (PS).
Protocol C: Mixed Micelle Generation
Reagents:
-
1-Oleoyl-2-linoleoyl-rac-glycerol (Supplier stock).
-
Phosphatidylserine (PS) (e.g., Brain PS or POPS).
-
Buffer: 20 mM HEPES, pH 7.4, 100 mM KCl, 0.5 mM EGTA.
Workflow:
-
Aliquot: In a glass tube, combine PS and DAG in a molar ratio of 4:1 (PS:DAG) .
-
Example: 80 µM PS + 20 µM DAG final concentration.
-
-
Dry Down: Evaporate the solvent (Chloroform) under a gentle stream of Nitrogen.
-
Critical: Rotate the tube to form a thin film. Do not over-dry (bone dry) as this promotes oxidation.
-
-
Rehydrate: Add the Buffer to the lipid film.
-
Sonication: Sonicate in a bath sonicator for 2-5 minutes until the solution becomes clear/translucent. This indicates the formation of small unilamellar vesicles (SUVs) or mixed micelles.
-
Use Immediately: Use within 4 hours. Do not store rehydrated DAG vesicles.
Visualizations
Figure 1: Supplier Selection & Workflow Logic
Caption: Decision matrix for selecting the appropriate supplier formulation based on experimental application.
Figure 2: The Acyl Migration Trap (Mechanism)
Caption: The spontaneous isomerization of biologically active 1,2-DAG to inactive 1,3-DAG.
References
Application Notes and Protocols for In Vitro Enzyme Kinetics Studies Using 1-Oleoyl-2-linoleoyl-rac-glycerol
Abstract
This technical guide provides a comprehensive overview of the in vitro applications of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), a key diacylglycerol (DAG) species, in the field of enzyme kinetics. As a pivotal second messenger, DAG orchestrates a multitude of cellular signaling events, primarily through the activation of specific enzyme families.[1][2][3] This document offers detailed, field-proven protocols for utilizing OLG to investigate the kinetics of three major classes of DAG-interacting enzymes: Protein Kinase C (PKC), Diacylglycerol Kinase (DGK), and Diacylglycerol Lipase (DAGL). We delve into the causality behind experimental choices, provide self-validating protocols complete with necessary controls, and present data in a clear, accessible format to empower researchers, scientists, and drug development professionals in their exploration of DAG-mediated signaling pathways.
Introduction: The Role of 1-Oleoyl-2-linoleoyl-rac-glycerol in Cellular Signaling
1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol containing oleic acid (18:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position.[4] In cellular systems, the stereospecific sn-1,2-diacylglycerol is generated at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC).[2][5] This event bifurcates the signaling pathway, producing both DAG and inositol 1,4,5-trisphosphate (IP3).
While IP3 mobilizes intracellular calcium, DAG remains membrane-bound, serving as a critical docking site and allosteric activator for a host of effector proteins, most notably the Protein Kinase C (PKC) family.[2][6][7] The activation of PKC initiates a cascade of phosphorylation events that regulate fundamental cellular processes.[8] Beyond PKC, DAG is a crucial metabolic hub, subject to phosphorylation by Diacylglycerol Kinases (DGKs) to produce phosphatidic acid (PA), or hydrolysis by Diacylglycerol Lipases (DAGLs), terminating its signal and producing other bioactive lipids.[1][9][10][11]
The racemic nature of commercially available OLG means it is a mixture of sn-1,2- and sn-2,3-enantiomers. It is crucial to recognize that biological systems, particularly enzymes like PKC and DGK, exhibit strong stereospecificity for the naturally occurring sn-1,2-enantiomer.[2][7] Therefore, when using a racemic mixture, it should be assumed that approximately 50% of the compound is the primary active form.[7]
Physicochemical Properties and Essential Handling Protocols
Accurate and reproducible results begin with the correct handling of OLG. Its lipophilic nature necessitates specific preparation methods to ensure its bioavailability in aqueous assay systems.
Compound Properties
| Property | Value | Source |
| Synonyms | DG(18:1/18:2/0:0), 1-Olein-2-Linolein-rac-glycerol | [4][12] |
| Molecular Formula | C₃₉H₇₀O₅ | [4][13] |
| Molecular Weight | 619.0 g/mol | [4] |
| Purity | ≥95% | [4] |
| Formulation | Typically provided as a solution in ethanol or as a solid/oil | [4] |
| Storage | Store at -20°C or below for long-term stability (≥ 2 years) | [4] |
| Solubility | Soluble in ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, hexane | [4][12] |
Protocol: Preparation of OLG Stock and Working Solutions
This protocol details the preparation of a stock solution in an organic solvent, which is the essential first step for all subsequent in vitro assays.
Materials:
-
1-Oleoyl-2-linoleoyl-rac-glycerol (OLG)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, amber glass vials or polypropylene tubes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Equilibration: Allow the vial of OLG to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation:
-
For a 10 mg/mL stock solution, dissolve 10 mg of OLG in 1 mL of anhydrous DMSO or ethanol.
-
Vortex vigorously to ensure complete dissolution. Gentle warming (up to 37°C) can aid this process. The solution should be clear and colorless.
-
-
Inert Atmosphere: Briefly flush the headspace of the vial with an inert gas (e.g., nitrogen) before sealing to minimize oxidation of the unsaturated fatty acid chains.
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes appropriate for your experiments. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Store the aliquots tightly sealed at -20°C or -80°C.
-
Application I: Allosteric Activator for Protein Kinase C (PKC) Assays
OLG serves as a powerful tool to directly activate conventional (cPKC) and novel (nPKC) isoforms in vitro, bypassing the need for upstream receptor stimulation. The co-factors phosphatidylserine (PS) and calcium (for cPKCs) are essential for creating the proper membrane environment for activation.[2]
Signaling Pathway: PKC Activation
Extracellular signals trigger PLC to hydrolyze PIP2, generating membrane-bound DAG. DAG, in concert with PS, recruits PKC from the cytosol to the membrane, inducing a conformational change that activates its kinase domain.
Caption: Canonical signaling pathway for Protein Kinase C (PKC) activation.
Protocol: In Vitro PKC Kinase Assay (Liposome-Based)
This method utilizes lipid vesicles (liposomes) to mimic the plasma membrane, providing a physiologically relevant environment for studying PKC activation by OLG.
Materials:
-
Purified, active PKC isoform
-
1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) stock solution
-
L-α-phosphatidylserine (PS)
-
Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.[14]
-
PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)
-
[γ-³²P]ATP (for radiometric detection) or a commercial fluorescence/luminescence-based ATP detection kit
-
Stop Solution: 75 mM Orthophosphoric Acid (for radiometric) or appropriate stop reagent for kit
-
P81 phosphocellulose paper and scintillation counter (for radiometric)
Procedure:
-
Prepare Lipid Vesicles: a. In a glass vial, combine OLG and PS from their respective stock solutions in chloroform at a desired molar ratio (e.g., 8 mol% OLG, 20 mol% PS). b. Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Further dry the film under vacuum for at least 1 hour to remove residual solvent. d. Rehydrate the lipid film in Kinase Assay Buffer by vortexing vigorously for 5-10 minutes. e. Sonicate the suspension in a bath sonicator for 10-20 minutes until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs).
-
Set up the Kinase Reaction (on ice): a. For a standard 25 µL reaction, combine the following in a microcentrifuge tube:
- 5 µL of prepared Lipid Vesicles
- 5 µL of PKC substrate (to a final concentration of 50-100 µM)
- 5 µL of purified PKC enzyme
- 5 µL of Kinase Assay Buffer b. Prepare Essential Controls:
- Negative Control 1 (No Activator): Prepare a reaction mix with vesicles containing only PS.
- Negative Control 2 (No Enzyme): Prepare a complete reaction mix but substitute buffer for the enzyme.
- Positive Control: Use a known PKC activator like Phorbol 12-Myristate 13-Acetate (PMA) in place of OLG.
-
Initiate the Reaction: a. Add 5 µL of ATP solution (containing [γ-³²P]ATP for radiometric assay) to each tube to start the reaction. The final ATP concentration should be at or near its Kₘ for the specific PKC isoform. b. Incubate the reactions at 30°C for 10-30 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is within the linear range.
-
Terminate and Detect: a. Radiometric Detection: i. Stop the reaction by adding 25 µL of Stop Solution. ii. Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square. iii. Wash the papers 3-4 times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[15] iv. Perform a final wash with acetone, let the papers dry, and quantify the incorporated radioactivity using a scintillation counter. b. Non-Radiometric Detection: Follow the manufacturer's protocol for the chosen kinase assay kit, which typically involves adding a stop reagent and then a detection reagent to measure remaining ATP via luminescence or fluorescence.
Application II: Substrate for Diacylglycerol Kinase (DGK) Assays
OLG is the direct substrate for DGKs, which catalyze its phosphorylation to phosphatidic acid (PA). This reaction is crucial for terminating DAG-mediated signaling and initiating PA-dependent pathways.[1][9][11] Assaying DGK activity is vital for screening potential inhibitors or activators of this important enzyme family.
The DGK Reaction
Caption: Enzymatic reaction catalyzed by Diacylglycerol Kinase (DGK).
Protocol: In Vitro DGK Kinase Assay (ADP-Glo™ Format)
This protocol describes a non-radioactive, luminescence-based method for measuring DGK activity by quantifying the amount of ADP produced in the kinase reaction. It is a robust and high-throughput compatible format.
Materials:
-
Purified DGK isoform
-
OLG stock solution
-
DGK Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 µM DTT, and 0.1% Triton X-100. (Note: Optimal conditions may vary by isoform).[6][16]
-
ATP solution
-
ADP-Glo™ Kinase Assay System (Promega) or similar ADP detection kit
Procedure:
-
Prepare OLG Substrate: a. Dilute the OLG stock solution directly into DGK Assay Buffer containing Triton X-100. b. Vortex and sonicate briefly to form micelles, ensuring the lipid is properly dispersed in the aqueous buffer. A final OLG concentration of 100-500 µM is a good starting point.[16]
-
Set up the Kinase Reaction: a. In a white, opaque 96-well plate suitable for luminescence, add the reagents in the following order for a 10 µL reaction:
- 2.5 µL of 4x OLG substrate solution
- 2.5 µL of 4x DGK enzyme solution
- 2.5 µL of 4x test compound or vehicle control b. Prepare Controls:
- No Enzyme Control: Substitute buffer for the DGK enzyme to determine background signal.
- No Substrate Control: Substitute buffer for the OLG solution.
-
Initiate the Reaction: a. Add 2.5 µL of 4x ATP solution to each well to start the reaction. The final ATP concentration should be near the Kₘ for the specific DGK isoform.[16] b. Incubate the plate at 30°C for 60 minutes.
-
Terminate and Detect ADP Production: a. Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the DGK reaction and depletes the remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. d. Incubate at room temperature for 30-60 minutes. e. Measure the luminescence using a plate reader. The light output is directly proportional to the ADP concentration and thus to DGK activity.
Application III: Substrate for Diacylglycerol Lipase (DAGL) Assays
DAGLs hydrolyze OLG at the sn-1 position, releasing oleic acid and 2-linoleoyl-glycerol (2-LG). This action not only terminates DAG signaling but also generates lipid mediators that have their own biological functions.
Protocol: In Vitro DAGL Assay (Colorimetric)
This protocol measures DAGL activity by quantifying the release of free fatty acids (FFAs) using a colorimetric detection method.
Materials:
-
Source of DAGL enzyme (e.g., cell lysate from overexpressing cells, purified enzyme)
-
OLG stock solution
-
DAGL Assay Buffer: 100 mM Tris-HCl, pH 7.0, 1 mM CaCl₂.
-
Triton X-100 or other suitable detergent
-
Free Fatty Acid Assay Kit (Colorimetric)
Procedure:
-
Prepare OLG Substrate Emulsion: a. In a glass tube, mix OLG stock solution with Triton X-100 (e.g., a 1:1 molar ratio). b. Evaporate the organic solvent under nitrogen gas. c. Resuspend the lipid-detergent mix in DAGL Assay Buffer by vortexing and sonicating to create a stable emulsion.
-
Set up the Lipase Reaction: a. In a microcentrifuge tube, combine:
- 50 µL of OLG substrate emulsion
- 40 µL of DAGL Assay Buffer
- 10 µL of DAGL enzyme source b. Prepare Controls:
- No Enzyme Control: Use heat-inactivated enzyme or substitute buffer for the enzyme source.
- Blank: A reaction with no enzyme and no substrate.
-
Incubate: a. Incubate the reactions at 37°C for 30-60 minutes.
-
Detect Free Fatty Acid Release: a. Terminate the reaction according to the protocol of your chosen Free Fatty Acid Assay Kit (this may involve heating or adding a stop solution). b. Follow the kit's instructions to develop the colorimetric signal. This typically involves an enzyme-coupled reaction where the FFA is converted into a product that can be measured via absorbance (e.g., at ~570 nm). c. Read the absorbance on a microplate reader. d. Calculate the amount of FFA released by comparing the sample absorbance to a standard curve generated with oleic acid.
Experimental Workflow: DAGL Activity Measurement
Caption: General experimental workflow for measuring DAGL activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Compound Precipitation: OLG has poor aqueous solubility. | Ensure proper formation of micelles or liposomes. Increase detergent concentration or sonication time. Visually inspect for cloudiness.[17] |
| Enzyme Inactivity: Enzyme may be degraded or improperly folded. | Use a fresh aliquot of enzyme. Confirm enzyme activity with a known potent activator (for PKC) or a control substrate. | |
| Sub-optimal Assay Conditions: pH, salt, or cofactor concentrations are incorrect. | Optimize the assay buffer for your specific enzyme isoform. Consult literature for known optimal conditions.[16] | |
| High Background Signal | Contaminating Enzymes: Lysates may contain other kinases or lipases. | For kinase assays, include inhibitors for other potential kinases. For lipase assays, use specific inhibitors for contaminating lipases. Consider using a more purified enzyme source. |
| Spontaneous Substrate Hydrolysis: ATP or lipid substrate may be unstable. | Prepare fresh ATP and substrate solutions for each experiment. Run "no enzyme" controls to quantify background hydrolysis. | |
| Poor Reproducibility | Inconsistent Lipid Preparation: Vesicle/micelle size and concentration vary between experiments. | Standardize the lipid preparation protocol strictly (drying time, sonication power/duration). Use a consistent source and lot of lipids. |
| Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or compounds. | Use calibrated pipettes. Prepare master mixes to minimize pipetting steps and improve consistency. |
References
-
Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Proceedings of the National Academy of Sciences, 83(5), 1184–1188. [Link]
-
Nayal, B., & Ramakrishna, G. (2024). Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. International Journal of Molecular Sciences, 25(1), 133. [Link]
-
Goñi, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(4), 183-190. [Link]
-
Lemaitre, V., et al. (2001). Lipid second messenger regulation: the role of diacylglycerol kinases and their relevance to hypertension. Journal of hypertension, 19(2), 179-190. [Link]
-
Ganong, B. R., et al. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. PNAS, 83(5), 1184-1188. [Link]
-
Goñi, F. M., & Alonso, A. (2010). Diacylglycerol Signaling: The C1 Domain, Generation of DAG, and Termination of Signals. Diacylglycerol Signaling, 55-76. [Link]
-
Ford, D. A., & Gross, R. W. (1989). Alkyl analogs of diacylglycerol as activators of protein kinase C. Journal of Biological Chemistry, 264(29), 17379-17386. [Link]
-
Piomelli, D., et al. (2012). Assay and Inhibition of Diacylglycerol Lipase Activity. ACS Medicinal Chemistry Letters, 3(6), 467–471. [Link]
-
Chen, Y., et al. (2020). Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. International Journal of Molecular Sciences, 21(18), 6848. [Link]
-
Elabscience. Phospholipase C (PLC) Activity Colorimetric Assay Kit. Elabscience. [Link]
-
Cell Biolabs, Inc. DAG (Diacylglycerol) Assay Kit. Cell Biolabs, Inc. [Link]
-
Nagy, K., et al. (2014). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Journal of Lipid Research, 55(8), 1788-1796. [Link]
-
ResearchGate. (2019). In vitro enzyme activity assay for MiPDAT. ResearchGate. [Link]
-
Reaction Biology. (2022). Development of diacylglycerol kinase assays. Reaction Biology. [Link]
-
Assay Genie. Lipase Activity Colorimetric Assay Kit. Assay Genie. [Link]
-
Biomol.de. 1-Oleoyl-2-Linoleoyl-rac-glycerol. Biomol.de. [Link]
-
Chen, H., et al. (2023). Applications of Diacylglycerol Acyltransferase for Triacylglycerol Production in Mortierella alpina. Journal of Fungi, 9(2), 226. [Link]
-
Biomol.de. 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol. Biomol.de. [Link]
-
Bertin Bioreagent. 1,2-Dioleoyl-rac-glycerol. Bertin Bioreagent. [Link]
-
Kim, J. W., et al. (2015). Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial. Journal of Cancer Prevention, 20(2), 136–143. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Phospholipase C (PLC) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 6. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lipid second messenger regulation: the role of diacylglycerol kinases and their relevance to hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1-Oleoyl-2-Linoleoyl-rac-glycerol | CAS 106292-55-1 | Cayman Chemical | Biomol.de [biomol.com]
- 13. scbt.com [scbt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1-Oleoyl-2-linoleoyl-rac-glycerol
Topic: Optimization of Heteroacid 1,2-Diacylglycerol (DAG) Synthesis Target Molecule: 1-Oleoyl-2-linoleoyl-rac-glycerol (C18:1/C18:2 DAG) Document ID: TSC-DAG-181182-01
Executive Summary: The "Acyl Migration" Trap
Welcome to the technical support hub for structured lipid synthesis. If you are accessing this guide, you are likely facing the most common failure mode in 1,2-DAG synthesis: Acyl Migration .
Thermodynamically, 1,2-DAGs are unstable. They spontaneously isomerize to the more stable 1,3-DAG isomer via a cyclic intermediate, a process catalyzed by heat, Lewis acids, bases, and even the silica gel used for purification. Achieving high yields of 1-Oleoyl-2-linoleoyl-rac-glycerol requires a strategy that fights this entropy at every step: synthesis, purification, and storage.
This guide prioritizes the Chemical Protection/Deprotection Route (via Solketal and Trityl groups) as it is the only reliable method to guarantee the specific regiochemistry (Oleic at sn-1, Linoleic at sn-2) compared to enzymatic methods which often yield randomized mixtures.
Module 1: Chemical Synthesis Protocol (The Precision Route)
Workflow Visualization
The following diagram outlines the specific pathway to force the fatty acids into the correct positions (1-Oleoyl, 2-Linoleoyl) while blocking migration.
Caption: Step-wise regioselective synthesis of 1-Oleoyl-2-linoleoyl-rac-glycerol using orthogonal protection groups.
Troubleshooting the Synthesis
Issue: Low Yield in Step 4 (Linoleic Acid Addition)
Symptoms: TLC shows unreacted 1-Oleoyl-3-trityl-glycerol; formation of linoleic anhydride byproduct. Root Cause: The secondary hydroxyl (sn-2) is sterically hindered and less reactive than primary hydroxyls. Standard coupling agents may fail. Solution:
-
Switch Coupling Agents: Replace DCC with EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . EDC creates a water-soluble urea byproduct that is easier to remove, preventing product entrapment.
-
Catalyst Boost: Ensure DMAP (4-Dimethylaminopyridine) is present at 10-20 mol%. It acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate that attacks the hindered secondary alcohol more aggressively.
-
Solvent Choice: Use Dichloromethane (DCM) . It solubilizes the lipid intermediates well. Avoid protic solvents.
Issue: Product Contaminated with 1,3-Isomer (Acyl Migration)
Symptoms: NMR shows a shift in the glycerol backbone protons; TLC shows a spot with higher Rf (1,3-DAGs typically run higher than 1,2-DAGs). Root Cause: Acyl migration occurred during the final deprotection (Step 5) or purification. Solution:
-
Buffer the Deprotection: Do not use strong mineral acids (HCl) to remove the Trityl group. Instead, use a column of Boric Acid on Silica or wash with a boric acid solution. Boric acid complexes with the 1,2-diol (if formed) but also stabilizes the 1,2-DAG structure during transition.
-
Temperature Control: Perform all post-synthesis workups at 4°C . Never rotovap to dryness above 30°C.
Module 2: Purification & Storage (The Critical Phase)
Standard silica gel chromatography is the "graveyard" of 1,2-DAGs. The acidic silanol groups on the silica surface catalyze the migration of the acyl group from sn-2 to sn-3.
Protocol: Boric Acid Impregnated Silica Gel
This is the industry standard for purifying 1,2-DAGs without isomerization.
Preparation:
-
Dissolve Boric Acid (H₃BO₃) in Ethanol (approx. 5% w/v).
-
Add high-purity Silica Gel (e.g., Merck 60).
-
Evaporate the ethanol on a rotary evaporator until the silica is dry and free-flowing.
-
Activate at 100°C for 1 hour.
Mechanism: Boric acid modifies the silica surface acidity and can transiently complex with the glycerol backbone, locking the conformation and preventing the intramolecular nucleophilic attack that leads to migration.
Comparison of Purification Methods
| Method | Risk of Migration | Resolution | Recommended For |
| Standard Silica Gel | High | Good | Stable lipids (TAGs, Fatty Acids) |
| Boric Acid Silica | Low | Excellent | 1,2-DAGs (Target) , Regioisomers |
| Silver Ion (Ag+) HPLC | Low | High | Separating by unsaturation (Oleic vs Linoleic) |
| Reverse Phase (C18) | Low | Moderate | Final polishing (removes free fatty acids) |
Module 3: FAQs & Analytical Validation
Q: Why use "rac" (racemic) glycerol? Doesn't this affect biological activity?
A: The target molecule is 1-Oleoyl-2-linoleoyl-rac-glycerol. "Rac" implies a 50:50 mixture of the sn-1 and sn-3 enantiomers (regarding the glycerol backbone chirality).
-
Chemical Reality: Without using chiral starting materials (like sn-glycerol acetonide), you will always get a racemate.
-
Biological Impact: For PKC activation, the stereochemistry at sn-2 is critical, but the backbone chirality (sn-1 vs sn-3) is often less critical for in vitro assays compared to the regiochemistry (1,2-DAG vs 1,3-DAG). The 1,2-structure is the physiological activator.
Q: How do I confirm I have the 1,2-isomer and not the 1,3-isomer?
A: You must use 1H-NMR (Proton NMR) .
-
1,2-DAG Signal: The methine proton (CH) at the sn-2 position appears as a quintet at δ 5.0–5.3 ppm .
-
1,3-DAG Signal: The methine proton at sn-2 (now an OH) shifts upfield to δ 4.0–4.2 ppm .
-
Quantification: Integrate these two peaks to calculate the % purity of the 1,2-isomer.
Q: How should I store the final product?
A:
-
Solvent: Store in Hexane or Benzene (non-polar solvents suppress migration). Avoid Ethanol or Methanol.
-
Temperature: -20°C or -80°C . Migration is kinetically slow at low temperatures.
-
Dryness: Store over molecular sieves to prevent hydrolysis.
Acyl Migration Mechanism Visualization
Understanding the enemy is the first step to defeating it.
Caption: The thermodynamic shift from 1,2-DAG to 1,3-DAG via a cyclic intermediate.
References
-
BenchChem. (2025).[1] Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments. Retrieved from
-
Mao, Y., et al. (2023).[2] "Preparation, acyl migration and applications of the acylglycerols and their isomers: a review." Journal of Functional Foods, 106, 105616.[2]
-
Sigma-Aldrich. (n.d.). Boric Acid Gel for Column Chromatography - Product Specification. Retrieved from
- Christie, W.W. (n.d.). Separation of Lipid Classes by TLC. Lipid Library.
- Kodali, D.R., et al. (1990). "Synthesis of polymorphic and isomeric diacid 1,2-diacyl-sn-glycerols." Journal of Lipid Research, 31, 1853-1858.
Sources
Technical Support Center: Overcoming Solubility Issues with 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG)
Welcome to the Technical Support Center for lipid handling and assay optimization. 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) is a highly lipophilic diacylglycerol (DAG) containing oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively. While it is a potent activator of Protein Kinase C (PKC) and a critical substrate in lipid metabolism studies, its extreme hydrophobicity presents significant challenges in aqueous biological assays.
This guide provides field-proven troubleshooting strategies, causal explanations for lipid behavior, and self-validating protocols to ensure reliable delivery of OLG in both cell-free and live-cell systems.
Part 1: Quantitative Comparison of Solubilization Strategies
To select the appropriate delivery method for your specific assay, consult the quantitative data summarized in the table below. The choice of vehicle directly impacts the thermodynamic stability of OLG in aqueous media and its bioavailability to target proteins.
| Solubilization Strategy | Max Aqueous Concentration | Recommended Assay Type | Causality / Mechanism of Action | Primary Limitations |
| Direct Solvent (DMSO/EtOH) | < 10 µM (Assay dependent) | Short-term enzymatic assays | Solvents disrupt water's hydrogen-bond network, temporarily accommodating the lipid. | High risk of precipitation upon dilution; solvent toxicity in live cells. |
| Detergent Micelles (Triton X-100) | 100 - 500 µM | Cell-free kinase/lipase assays | Amphiphilic detergents shield OLG's hydrophobic acyl chains, forming thermodynamically stable mixed micelles. | Detergents lyse cellular membranes; strictly limited to in vitro biochemical assays. |
| Carrier Proteins (BSA) | 50 - 100 µM | Cell culture (metabolic assays) | Hydrophobic pockets within Bovine Serum Albumin non-covalently sequester and transport the DAG. | BSA batch variability; potential off-target binding of assay compounds. |
| Liposomal Encapsulation | > 1 mM | Live-cell signaling assays | OLG is integrated into the hydrophobic core of a phospholipid bilayer, mimicking physiological delivery. | Requires specialized preparation (extrusion/sonication); slower release kinetics. |
Part 2: Troubleshooting & FAQs
Q1: Why does OLG precipitate immediately when I add it to my cell culture media or assay buffer?
The Causality: OLG consists of a small glycerol backbone and two long, unsaturated hydrocarbon chains (18:1 and 18:2). Because it lacks a charged or highly polar headgroup, it cannot form favorable hydrogen bonds with water. When introduced into an aqueous buffer, the water molecules are forced into highly ordered cage-like structures around the lipid chains, resulting in a massive entropic penalty (the hydrophobic effect). To minimize the exposed hydrophobic surface area, OLG molecules rapidly self-associate, forming macroscopic precipitates or adhering to the hydrophobic polystyrene walls of your assay plates [1].
The Solution: Never add OLG directly to aqueous media. You must pre-formulate the lipid. For cell-free assays, utilize mixed micelles. For live cells, utilize liposomal delivery or BSA-conjugation. If you must use a solvent like DMSO, ensure the final solvent concentration in the assay remains below 0.1% (v/v) and add the lipid solution while vortexing the buffer to prevent localized supersaturation.
Q2: I am running a cell-free Protein Kinase C (PKC) activity assay. How do I ensure OLG effectively activates the enzyme without crashing out of solution?
The Causality: PKC activation is an interfacial process. The enzyme is recruited to a lipid surface where it binds Phosphatidylserine (PS) via its C2 domain and Diacylglycerol (like OLG) via its C1 domain. If OLG is simply precipitated in the tube, the required lipid interface does not exist, and PKC remains inactive.
The Solution: You must create a controlled, biomimetic surface using mixed micelles . By co-dissolving OLG, PS, and a non-ionic detergent (like Triton X-100) in an organic solvent, evaporating it, and then hydrating the film, you force the molecules to assemble into uniform micelles. The detergent shields the hydrophobic tails of OLG, while the PS provides the necessary negative surface charge to recruit PKC [2]. (See Protocol 2 below).
Q3: How can I deliver OLG to live macrophages to study inflammatory signaling without causing solvent-induced cytotoxicity?
The Causality: Organic solvents like DMSO or ethanol permeabilize cell membranes and induce stress responses at concentrations above 0.1%, confounding inflammatory readouts. Furthermore, free DAGs added to media often bind to serum proteins unpredictably or form unstable aggregates that cells cannot efficiently internalize.
The Solution: Encapsulate OLG within Large Unilamellar Vesicles (LUVs) . Formulating OLG with carrier lipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and PEGylated lipids allows the creation of stable nanocarriers. Macrophages readily phagocytose these liposomes, resulting in highly efficient, targeted intracellular delivery of the DAG payload without solvent toxicity[3]. (See Protocol 1 below).
Part 3: Mechanistic Workflows and Protocols
Protocol 1: Preparation of OLG-Encapsulated Liposomes for Cellular Delivery
This protocol utilizes thin-film hydration followed by extrusion to generate uniform, stable liposomes for live-cell assays. This is a self-validating system: successful liposome formation is visually confirmed by the transition from a cloudy suspension to a translucent opalescent solution post-extrusion.
Step-by-Step Methodology:
-
Lipid Mixing: In a clean glass test tube, combine OLG, DSPC, and a PEGylated lipid (e.g., PEG2000-PE) in a molar ratio of 10:85:5. Dissolve the mixture completely in 1 mL of high-purity Chloroform.
-
Film Formation: Evaporate the chloroform slowly under a gentle, steady stream of Nitrogen gas. Rotate the tube to ensure a thin, even lipid film forms on the lower walls of the tube.
-
Desiccation: Place the tube in a vacuum desiccator for at least 2 hours to remove all trace residual organic solvent. Critical: Residual chloroform will cause cellular toxicity.
-
Hydration: Add 1 mL of sterile, pre-warmed PBS (pH 7.4). Vortex vigorously for 5 minutes while maintaining the temperature above the phase transition temperature of DSPC (approx. 60°C). The solution will appear milky (Multilamellar Vesicles - MLVs).
-
Extrusion (Validation Step): Pass the hot MLV suspension through a mini-extruder fitted with a 100 nm polycarbonate membrane for 11 to 15 passes.
-
Quality Control: The resulting suspension of Large Unilamellar Vesicles (LUVs) should be slightly opalescent but not cloudy. Store at 4°C and use within 48 hours.
Workflow for the preparation of OLG-encapsulated liposomes via thin-film hydration and extrusion.
Protocol 2: Preparation of OLG Mixed Micelles for Cell-Free Enzymatic Assays
This protocol ensures the thermodynamic stability of OLG for in vitro assays like PKC activation or Diacylglycerol Lipase (DAGL) assays.
Step-by-Step Methodology:
-
Co-solubilization: In a glass vial, combine OLG and Phosphatidylserine (PS) in Chloroform at a 1:4 molar ratio.
-
Evaporation: Dry the lipids under a Nitrogen stream to form a film.
-
Detergent Hydration: Resuspend the lipid film in your specific enzymatic assay buffer containing 0.1% to 0.3% (v/v) Triton X-100 or CHAPS.
-
Sonication (Validation Step): Place the vial in a bath sonicator at room temperature for 5–10 minutes. The self-validation metric here is optical clarity: the solution must transition from turbid to completely clear. If it remains cloudy, the micelle formation is incomplete, and the detergent-to-lipid ratio must be increased.
Logical relationship of OLG and co-factors required for the structural activation of Protein Kinase C.
References
-
Cell Biolabs, Inc. "DAG (Diacylglycerol) Assay Kit - Extraction and Solubilization Protocols." Cell Biolabs Technical Resources. Available at: [Link]
-
Shin, M., Snyder, H. W., Donvito, G., Schurman, L. D., Fox, T. E., Lichtman, A. H., & Kester, M. "Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy in Vivo." Molecular Pharmaceutics, ACS Publications (2017). Available at:[Link]
Stability and storage conditions for 1-Oleoyl-2-linoleoyl-rac-glycerol
Technical Support Center: 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) Stability and Handling
As a diacylglycerol (DAG) containing an oleic acid (18:1) at the sn-1 position and a linoleic acid (18:2) at the sn-2 position, 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) is an essential lipid mediator often used by researchers to mimic endogenous Protein Kinase C (PKC) activation. However, scientists frequently encounter experimental irreproducibility due to the inherent chemical instability of 1,2-diacylglycerols.
This technical guide provides mechanistic troubleshooting, self-validating protocols, and authoritative storage parameters to ensure the scientific integrity of your lipid-based assays.
Mechanistic Grounding: Why Do 1,2-Diacylglycerols Degrade?
The degradation of OLG primarily occurs through two distinct pathways: Acyl Migration and Lipid Peroxidation .
Acyl Migration (Isomerization): 1,2-DAGs are kinetically favored but thermodynamically unstable. Through a spontaneous intramolecular reaction, the acyl group at the sn-2 position migrates to the sn-1 or sn-3 position, forming the thermodynamically stable 1,3-diacylglycerol[1][2]. Because 1,3-DAGs do not activate PKC, this isomerization directly results in a loss of biological activity in cell-based assays. This reaction is catalyzed by elevated temperatures, pH extremes, polar solvents, and catalytic surfaces like standard silica gel[1].
Mechanism of spontaneous acyl migration from 1,2-DAG to 1,3-DAG.
Lipid Peroxidation and Hydrolysis: Because OLG contains unsaturated fatty acids (one double bond in oleate, two in linoleate), it is highly susceptible to oxidative degradation. Exposure to oxygen and light leads to the formation of lipid hydroperoxides[2]. Furthermore, exposure to ambient moisture can cause hydrolysis of the ester bonds, yielding monoacylglycerols (MAG) and free fatty acids[3][4].
Diagnostic Troubleshooting Guide
| Symptom / Observation | Mechanistic Cause | Corrective Action & Prevention |
| Loss of biological activity (e.g., failed PKC activation) | Acyl Migration: Conversion of 1,2-DAG to 1,3-DAG. | Store in non-polar aprotic solvents (e.g., chloroform) at -20°C. Avoid storing in aqueous buffers or polar solvents like methanol for extended periods[1][5]. |
| Sample appears gummy, sticky, or yellow | Oxidation/Hygroscopy: Unsaturated lipids rapidly absorb moisture and oxidize when exposed to air as a dry powder. | Order and store OLG as a chloroform solution. If drying is necessary, purge the vial headspace with Argon or Nitrogen immediately[4][6]. |
| Mass Spectrometry shows plasticizer contamination | Solvent Leaching: Organic solvents (chloroform, hexane) extract slip agents (e.g., oleamide) from plastics. | Never use plastic pipette tips, Eppendorf tubes, or Parafilm when handling lipid solutions. Use only glass syringes or stainless steel needles[4][6]. |
| Multiple spots on Thin Layer Chromatography (TLC) | Silica-Catalyzed Migration: Standard silica gel catalyzes acyl migration during purification or analysis. | Use boric acid-impregnated silica gel plates for TLC. Run chromatography in a cold room and elute as quickly as possible[1]. |
Quantitative Storage Parameters
To maximize the shelf-life and isomeric purity of OLG, adhere strictly to the following environmental parameters.
| Parameter | Optimal Condition | Sub-Optimal / Destructive Condition | Rationale |
| Temperature | -20°C to -80°C | Room Temperature or > 4°C | Heat exponentially accelerates acyl migration and oxidation[1][2]. |
| Atmosphere | Inert Gas (Argon / Nitrogen) | Ambient Air | Oxygen attacks double bonds in the oleoyl and linoleoyl chains[2]. |
| Solvent Matrix | Chloroform, Hexane, Toluene | Methanol, Water, Aqueous Buffers | Polar and protic solvents facilitate the cyclic orthoester intermediate required for acyl migration[1][4]. |
| Container | Glass vial with Teflon-lined cap | Polypropylene / Polystyrene tubes | Plastics leach contaminants into organic solvents and fail to provide a true gas barrier[4][6]. |
Experimental Protocols: Self-Validating Workflows
Protocol A: Aliquoting and Storage of OLG Solutions
Causality Check: This workflow minimizes freeze-thaw cycles, prevents plasticizer contamination, and halts oxidative degradation.
-
Preparation: Chill glass vials (with Teflon-lined screw caps) to -20°C. Ensure all transfer equipment (Hamilton glass syringes or Pasteur pipettes) is clean and dry. Do NOT use plastic pipette tips[6].
-
Transfer: Working quickly under a fume hood, transfer the stock OLG chloroform solution into the chilled glass vials.
-
Evaporation (Optional but recommended for long-term storage of specific aliquots): Evaporate the chloroform under a gentle, steady stream of high-purity Nitrogen or Argon gas. Maintain the water bath at ≤ 30°C to prevent heat-induced isomerization[1].
-
Purging: Once dry (or if keeping in solution), flood the headspace of the vial with Argon or Nitrogen gas to displace ambient oxygen[3][4].
-
Sealing and Storage: Cap tightly with the Teflon-lined closure. Store immediately at -20°C. Note: Do not store below -30°C in standard screw-cap vials, as Teflon liners contract at ultra-low temperatures, breaking the atmospheric seal[3].
Optimal handling and storage workflow for 1-Oleoyl-2-linoleoyl-rac-glycerol.
Protocol B: Delivery of OLG to Aqueous Biological Assays
Causality Check: DAGs are highly lipophilic and will crash out of aqueous solutions. They must be introduced via a carrier solvent immediately prior to the assay to prevent hydrolysis.
-
Drying: Remove an aliquot of OLG in chloroform from the -20°C freezer and allow it to equilibrate to room temperature (prevents condensation). Dry the required volume under a Nitrogen stream[5][6].
-
Carrier Solubilization: Dissolve the dried lipid film in a minimal volume of anhydrous Ethanol or DMSO[5]. Vortex vigorously for 30 seconds.
-
Aqueous Dilution: Immediately before the experiment, dilute the Ethanol/DMSO-lipid mixture into the desired aqueous cell culture medium or assay buffer.
-
Validation: To confirm lipid integrity prior to critical assays, spot a small aliquot on a boric acid-impregnated TLC plate. A single band confirms the absence of 1,3-DAG migration. Discard any unused aqueous lipid dispersion after the experiment. Lipids stored in pH 7.4 buffer at 4°C degrade via hydrolysis into lyso-lipids and free fatty acids within 5-7 days[3].
Frequently Asked Questions (FAQs)
Q: Should I order OLG as a lyophilized powder or in a chloroform solution? A: Always prefer the chloroform solution. Because OLG contains unsaturated fatty acids, it is extremely hygroscopic in powder form. Opening a vial of powdered OLG exposes it to atmospheric moisture, causing it to rapidly absorb water, become gummy, and undergo hydrolysis and oxidation[4][6].
Q: Can I store my working stock of OLG in an aqueous buffer? A: No. Storing diacylglycerols in aqueous solutions leads to rapid hydrolysis of the ester bonds and accelerates acyl migration. Always store the lipid in an organic aprotic solvent (like chloroform) and prepare aqueous dispersions immediately prior to your assay[3][4].
Q: I ran my OLG on a standard silica TLC plate and saw two bands. Is my product degraded? A: Not necessarily. Standard silica gel is a catalytic surface that actively promotes the isomerization of 1,2-DAG to 1,3-DAG during the chromatography run itself[1]. To accurately assess the isomeric purity of your starting material, you must use boric acid-impregnated silica gel plates, which suppress this artifactual migration.
Q: Why can't I use standard Eppendorf tubes to aliquot my lipid solutions? A: Organic solvents like chloroform and hexane will rapidly leach plasticizers, slip agents (like oleamide), and phthalates out of polypropylene and polystyrene tubes[4][6]. These contaminants will severely interfere with mass spectrometry data and can have unintended biological effects in cell assays. Always use glass vials with Teflon-lined caps.
References
Sources
Troubleshooting poor separation of diacylglycerol isomers by chromatography
Topic: Troubleshooting Poor Separation of Diacylglycerol Isomers Audience: Lipidomics Researchers, Analytical Chemists, Drug Development Scientists Status: Active | Ticket Priority: High[1]
Welcome to the Lipidomics Technical Support Hub
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your DAG peaks are tailing, your 1,2-isomers are vanishing into 1,3-isomers, or your chromatograms show "ghost" peaks that defy logic.
Separating diacylglycerols is deceptively difficult because you are fighting thermodynamics.[1] The 1,2-sn-diacylglycerol (biologically active) is thermodynamically unstable and constantly seeks to isomerize into the more stable 1,3-sn-diacylglycerol.[2] This acyl migration is catalyzed by the very tools we use to analyze it: silica, heat, and protic solvents.[1]
This guide is not a textbook; it is a troubleshooting workflow designed to isolate your specific failure mode and correct it.
Module 1: The "Ghost" Peak (Acyl Migration)
User Complaint: "My 1,2-DAG peak is shrinking over time, and a 1,3-DAG peak is growing, even in standards."
Diagnosis: You are experiencing on-column or in-vial acyl migration . This is an entropy-driven process where the acyl group at the sn-2 position shifts to the sn-3 position.
The Mechanism
The migration proceeds via a five-membered ring intermediate. This reaction is catalyzed by:
-
Lewis Acids/Bases: Silica silanols are acidic.[1]
-
Protic Solvents: Methanol/Water facilitate proton transfer.[1]
Figure 1: Mechanism of Acyl Migration and the Boric Acid Stabilization Strategy.
Protocol: Boric Acid Impregnation (The "Gold Standard" Fix)
If you are using TLC or Silica HPLC (Normal Phase) to separate regioisomers, you must impregnate the stationary phase to lock the 1,2-isomer.[1] Boric acid complexes with the cis-diol system of 1,2-DAGs, preventing the shift.[2]
Step-by-Step Impregnation:
-
Preparation: Dissolve boric acid in methanol/ethanol to create a 2-3% (w/v) solution.
-
Impregnation (TLC): Spray the plate until saturated or dip it.[1] Air dry, then activate at 110°C for 1 hour.
-
Impregnation (HPLC Silica Column): Caution: This is semi-permanent.[1] Pump 50 column volumes of the boric acid solution through the column.[1] Flush with hexane to remove bulk crystals.[1]
-
Validation: Run a pure 1,2-DAG standard. If you see >5% 1,3-DAG, your impregnation is insufficient or your sample preparation involved heat.[1]
Module 2: HPLC Separation Failures
User Complaint: "I cannot resolve the 1,2- and 1,3-isomers on my C18 column."
Diagnosis: C18 (Reverse Phase) separates based on hydrophobicity (carbon chain length), not regiochemistry . 1,2-Dipalmitin and 1,3-Dipalmitin have the exact same hydrophobicity.[1]
Decision Matrix: Choosing the Right Column
| Goal | Recommended Phase | Why? | Critical Parameter |
| Separate 1,2 vs 1,3 Isomers | Normal Phase (Silica) or Diol | Separates by polar headgroup geometry. 1,3-DAG is less polar (H-bonding is intramolecular).[1] | Temp: Keep <25°C to stop migration. |
| Separate by Unsaturation | Silver Ion (Ag-Ion) | Ag+ ions form complexes with pi-bonds. Separates C18:1 from C18:2 drastically. | Mobile Phase: No protic solvents.[1] |
| Separate Enantiomers (sn-1,2 vs 2,3) | Chiral Phase | Requires chiral selectors (e.g., amylose derivatives).[1] | Derivatization: Often requires DNPU derivatives.[1] |
| Routine Profiling (Molecular Species) | C18 (Reverse Phase) | Good for separating C16:0/C16:0 from C18:1/C18:[1]1. | Blind Spot: Co-elutes regioisomers. |
Troubleshooting Workflow: Poor Resolution
Q1: Are you using Reverse Phase (RP)?
-
Yes: Stop. You cannot separate regioisomers (1,2 vs 1,[1][4]3) efficiently on standard C18. Switch to Normal Phase (Silica) or Silver Ion Chromatography.[1]
-
No (I'm using Normal Phase): Proceed to Q2.
Q2: Is your mobile phase acidic?
-
Yes: Acids catalyze isomerization.[1] Switch to neutral solvents (Hexane/Isopropanol).[1]
-
No: Check your temperature. If T > 30°C, migration is occurring during the run.[1] Cool the column to 10-15°C.
Module 3: GC Analysis & Peak Splitting
User Complaint: "My GC chromatogram shows split peaks for a single standard."
Diagnosis: Thermal degradation in the injector port. Free hydroxyl groups on DAGs are reactive.[1] At 250°C+ (injector temp), they dehydrate or isomerize instantly.[1]
The Fix: Mandatory Derivatization
You cannot analyze intact DAGs by GC reliably without blocking the hydroxyl groups.[1]
Protocol: TMS Derivatization (Silylation) Purpose: Replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1]
-
Dry: Evaporate your lipid extract completely under Nitrogen.[1] Any water will kill the reaction.
-
Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Incubate: 60°C for 30 minutes. Do not overheat.
-
Dry & Reconstitute: Evaporate the reagent under Nitrogen. Re-dissolve in Hexane.[1][2][5]
-
Inject: Use Cold On-Column Injection if possible. If using Split/Splitless, keep the inlet temperature as low as feasible (e.g., 250°C max) and ensure the liner is clean (deactivated glass wool).[1]
Module 4: Advanced Troubleshooting Logic
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic Logic Tree for DAG Separation Issues.
FAQ: Frequently Asked Questions
Q: Can I use UV detection for DAGs? A: Only if your fatty acids have conjugated double bonds.[1] Saturated DAGs (e.g., 1,2-Dipalmitin) are invisible at 254 nm.[1] You must use 205 nm (very noisy, requires ultra-pure solvents) or, preferably, ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] These are "universal" detectors.[1]
Q: Why does my 1,2-DAG standard contain 10% 1,3-DAG right out of the bottle? A: 1,2-DAGs are unstable solids.[1] Even at -20°C, slow isomerization occurs over months. Always check purity immediately before use. If necessary, purify via TLC (boric acid impregnated) immediately before your experiment.[1]
Q: How do I know if my separation is "real" or an artifact? A: Self-Validation Step: Analyze a fresh biological tissue extract (e.g., liver).[1] In active metabolism, 1,2-DAGs should vastly outnumber 1,3-DAGs (often >90% 1,2-DAG).[1] If your biological sample shows a 50/50 split, you have induced artificial migration during your extraction or chromatography.[1]
References
-
Christie, W.W. (2025).[1] Diacylglycerols: Structure, Composition, and Analysis. LipidWeb. Available at: [Link][1]
-
AOCS Official Method Cd 11b-91 . (Reapproved 2017).[1] Determination of Mono- and Diglycerides by Capillary Gas Chromatography. American Oil Chemists' Society.[1][6] Available at: [Link]
-
Itabashi, Y., & Kuksis, A. (2005).[1] Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. Journal of Chromatography A, 1081(1), 1-10.[1] Available at: [Link]
-
Nikolova-Damyanova, B. (2019).[1] Silver Ion Chromatography and Lipids. AOCS Lipid Library.[1] Available at: [Link][1]
Sources
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aocs.org [aocs.org]
Technical Support Center: Experimental Integrity of 1-Oleoyl-2-linoleoyl-rac-glycerol
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success of your experiments. 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), a key diacylglycerol containing both monounsaturated and polyunsaturated fatty acid chains, is particularly susceptible to oxidative degradation. This guide provides in-depth, field-proven insights and actionable protocols to help you maintain the stability of OLG and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind OLG's instability and the core concepts for its preservation.
Q1: Why is 1-Oleoyl-2-linoleoyl-rac-glycerol so susceptible to oxidation?
A1: The susceptibility of OLG to oxidation lies in its chemical structure, specifically the linoleoyl moiety at the sn-2 position. Linoleic acid is a polyunsaturated fatty acid (PUFA) containing two double bonds. The methylene group (-CH2-) located between these double bonds has especially reactive hydrogen atoms.[1] These hydrogens can be easily abstracted by free radicals, initiating a damaging chain reaction known as lipid peroxidation.[1][2] While the oleoyl group has one double bond, the polyunsaturated linoleoyl group makes the entire molecule significantly more prone to oxidative degradation.[3]
Q2: What are the primary factors that trigger and accelerate the oxidation of OLG?
A2: Several common laboratory conditions can initiate or accelerate the oxidation of OLG. These factors often work synergistically:
-
Oxygen Exposure: Molecular oxygen is a fundamental component of the lipid peroxidation chain reaction.[4][5]
-
Heat and Light: Heat increases the rate of chemical reactions, including oxidation, while UV and visible light can generate free radicals that initiate the process.[4][5]
-
Presence of Metal Ions: Transition metals, particularly iron (Fe) and copper (Cu), are potent catalysts. They facilitate the formation of highly reactive oxygen species that can attack the double bonds in the OLG molecule.[4][6]
-
Impure Solvents: Solvents, especially ethers and chloroform, can form peroxides over time if not stored correctly. These peroxides can directly initiate lipid oxidation.[7]
Q3: How can I tell if my OLG sample has oxidized?
A3: Early-stage oxidation may not be visually apparent. However, as degradation progresses, you might observe a slight yellowing of the lipid film or a change in its characteristic odor due to the formation of volatile secondary oxidation products. For definitive assessment, analytical techniques are required:
-
Primary Oxidation Products: The formation of hydroperoxides can be measured by determining the Peroxide Value (PV) or by UV-spectrophotometry, which detects conjugated dienes (a structural rearrangement that occurs during oxidation) with a characteristic absorbance around 233 nm.[8][9]
-
Secondary Oxidation Products: Advanced oxidation can be assessed using the TBARS (Thiobarbituric Acid Reactive Substances) assay , which measures malondialdehyde (MDA), a common secondary product.[9][10][11] Chromatographic methods like GC-MS can be used to identify specific volatile aldehydes and ketones.[10]
Q4: What is the proper way to store bulk OLG and its solutions?
A4: Proper storage is the first line of defense against oxidation.
-
Neat OLG: Store OLG under an inert atmosphere (argon or nitrogen) in an amber glass vial at -20°C or lower.[12] The stability under these conditions is typically rated for at least two years.[12]
-
OLG in Solution: If you must store OLG in solution, use a high-purity, deoxygenated solvent (see Protocol 2). For chlorinated solvents like chloroform or dichloromethane, ensure they are stabilized.[7] It is highly recommended to add an antioxidant like butylated hydroxytoluene (BHT) at a final concentration of 0.01% to the solvent.[5][13] Store the solution under the same conditions as the neat material: inert atmosphere, amber vial, and at -20°C or lower. Prepare fresh solutions whenever possible.
Q5: How do antioxidants work, and which one should I choose?
A5: Antioxidants are compounds that inhibit oxidation. They work primarily through two mechanisms:
-
Chain-Breaking (Free Radical Scavenging): These antioxidants donate a hydrogen atom to peroxyl radicals, neutralizing them and stopping the propagation phase of the oxidation chain reaction.[14] Examples include phenolic compounds like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-tocopherol (Vitamin E).[5][14]
-
Metal Chelation: These compounds bind to metal ions like iron and copper, preventing them from catalyzing the formation of initiating radicals.[4][14] Citric acid is a common example.[14]
For general laboratory use with OLG, BHT is a cost-effective, versatile, and highly effective chain-breaking antioxidant.[5]
Visualizing the Problem: The Lipid Peroxidation Pathway
The following diagram illustrates the free-radical chain reaction responsible for the degradation of the linoleoyl moiety in OLG. Understanding this process is key to designing effective preventative strategies.
Caption: Lipid peroxidation chain reaction and antioxidant intervention.
Troubleshooting Guide: Is OLG Oxidation Compromising Your Experiment?
Use this flowchart to diagnose and resolve potential oxidation-related issues in your workflow.
Caption: Troubleshooting flowchart for OLG oxidation issues.
Data Presentation: Selecting the Right Antioxidant
The choice of antioxidant can depend on your experimental system and downstream analysis. This table summarizes common options.
| Antioxidant | Mechanism | Typical Concentration | Solubility | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Chain-Breaking | 0.01% - 0.05% (w/v) | Lipid / Organic Solvents | Highly effective, cost-efficient, and widely used. May interfere with some MS analyses if not removed.[5][14] |
| α-Tocopherol (Vitamin E) | Chain-Breaking | 0.02% - 0.1% (w/v) | Lipid / Organic Solvents | Natural antioxidant, effective but can sometimes act as a pro-oxidant at high concentrations.[14][15] |
| Propyl Gallate | Chain-Breaking | 0.01% - 0.02% (w/v) | Lipid / Organic Solvents | Often used in combination with BHA or BHT for synergistic effects.[14] |
| Ascorbyl Palmitate | Reducing Agent | 0.01% - 0.02% (w/v) | Lipid / Organic Solvents | An oil-soluble form of Vitamin C that can regenerate primary antioxidants like Vitamin E.[14] |
| Citric Acid | Metal Chelator | 0.005% - 0.01% (w/v) | Aqueous / Polar Solvents | Used to sequester metal ions that catalyze oxidation; often used synergistically with chain-breakers.[14] |
Experimental Protocols
These step-by-step protocols provide a self-validating system to ensure the integrity of your OLG throughout your experiments.
Protocol 1: Proper Handling and Storage of OLG
-
Receiving: Upon receipt, immediately transfer the manufacturer's vial of OLG to a -20°C (or colder), non-frost-free freezer.
-
Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the bulk stock to air, prepare aliquots.
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation.
-
Work in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Using a gas-tight syringe, dispense the desired aliquot volumes into small, amber glass vials with PTFE-lined caps.
-
Flush the headspace of each new aliquot vial with inert gas for 30-60 seconds before sealing tightly.
-
-
Storage: Place the newly created aliquots back into the -20°C freezer. The original stock vial should also be flushed with inert gas before re-sealing and storing.
Protocol 2: Preparation of Deoxygenated Solvents
This is critical for preparing OLG solutions and for any buffers that will come into contact with the lipid.
-
Select Solvent: Choose a high-purity grade solvent (e.g., HPLC or "pesticide grade").[7] For organic solvents intended for lipid reconstitution, add BHT to a final concentration of 0.01% (e.g., add 100 µL of a 10 mg/mL BHT stock in the same solvent to 10 mL of the solvent).[5]
-
Sparge with Inert Gas: Submerge a clean glass pipette or sparging stone into the solvent. Ensure the tip is near the bottom of the container.
-
Bubble Gas: Gently bubble a stream of high-purity nitrogen or argon through the solvent for at least 15-30 minutes. For larger volumes, extend the time. This process displaces dissolved oxygen.
-
Seal and Store: Immediately cap the container tightly. For best results, use a bottle with a septum cap so you can withdraw the deoxygenated solvent with a syringe without re-introducing air. Use within 24 hours for maximum effectiveness.
Protocol 3: Setting up an Experiment under an Inert Atmosphere
This protocol minimizes oxygen exposure during critical experimental steps like sample preparation, reaction setup, and lipid film drying.
-
Drying Lipid Films: After transferring a solution of OLG to a new vial, dry the solvent under a gentle stream of nitrogen or argon rather than in air.[16] This creates a pure lipid film while protecting it from oxidation.
-
Reconstitution: Reconstitute the dried OLG film using deoxygenated solvent (Protocol 2). Flush the headspace of the vial with inert gas before and after adding the solvent.
-
Reaction Setup: If performing a reaction, ensure all reaction vessels are flushed with inert gas. If possible, conduct the entire experiment in a glove box or under a positive pressure of nitrogen or argon using a Schlenk line.
-
Incubation: If reactions need to be incubated, ensure the vials are sealed tightly with PTFE-lined caps after the headspace has been thoroughly flushed with inert gas.
By implementing these rigorous handling, storage, and experimental procedures, you can significantly reduce the risk of oxidative degradation, ensuring that your experimental outcomes are based on the properties of 1-Oleoyl-2-linoleoyl-rac-glycerol, not its oxidative artifacts.
References
-
Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277–290. [Link]
-
Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity. Journal of Functional Foods, 18, 757-781. [Link]
-
Domijan, A. M., Živković, R., & Peraica, M. (2015). A review of analytical methods measuring lipid oxidation status in foods. European Food Research and Technology, 241(3), 325–340. [Link]
-
Medicosis Perfectionalis. (2018, June 18). Mechanism of lipid peroxidation [Video]. YouTube. [Link]
-
Pamplona, R. (2011). A review of analytical methods measuring lipid oxidation status in foods. DADUN, Depósito Académico Digital Universidad de Navarra. [Link]
-
ResearchGate. (n.d.). (A) Classical mechanism for oleic acid autooxidation. (B) Classical mechanism for linoleic acid autooxidation... [Image]. [Link]
-
Prisacaru, A. E. (2016). Effect of antioxidants on polyunsaturated fatty acids – review. Acta Scientiarum Polonorum Technologia Alimentaria, 15(2), 121–129. [Link]
-
Allan Chemical Corporation. (2025, November 12). Antioxidant Mechanisms in Lipid Oxidation Prevention. [Link]
-
Visioli, F., & Galli, C. (2008). Polyunsaturated fatty acids as antioxidants. Free Radical Biology and Medicine, 44(6), 917-920. [Link]
-
Brash, A. R. (2009). An update on products and mechanisms of lipid peroxidation. Journal of Lipid Research, 50(Supplement), S446–S451. [Link]
-
Zajdel, A., Wilczok, A., Węglarz, L., & Dzierżewicz, Z. (2014). Phytic Acid Inhibits Lipid Peroxidation In Vitro. BioMed Research International, 2014, 258507. [Link]
-
Langbein, D., & Dave, M. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Drug Development & Delivery. [Link]
-
Sample Preparation Market. (n.d.). How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods. Retrieved March 7, 2026, from [Link]
-
Cyberlipid. (n.d.). Practical aspects. Retrieved March 7, 2026, from [Link]
-
Kaur, C., et al. (2018). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. Plant Methods, 14, 99. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prisacaru A. E., 2016. Effect of antioxidants on polyunsaturated fatty acids – review. Acta Sci.Pol. Technol. Aliment. 15 (2), 121-129 [food.actapol.net]
- 4. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical aspects | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. dadun.unav.edu [dadun.unav.edu]
- 12. caymanchem.com [caymanchem.com]
- 13. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. scispace.com [scispace.com]
- 16. organomation.com [organomation.com]
Technical Support Center: Optimizing Mass Spectrometry Fragmentation of 1-Oleoyl-2-linoleoyl-rac-glycerol
Welcome to the technical support center for the mass spectrometry analysis of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), a diacylglycerol of significant interest in various research fields. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-quality, reproducible data.
Introduction to OLG Analysis
1-Oleoyl-2-linoleoyl-rac-glycerol (DG(18:1/18:2)) is a neutral lipid composed of a glycerol backbone esterified with oleic acid (18:1) and linoleic acid (18:2).[1] Accurate characterization and quantification by mass spectrometry are crucial for understanding its roles in cellular signaling, lipid metabolism, and as a component of complex lipid mixtures. However, its analysis presents unique challenges, including inefficient ionization, complex fragmentation patterns, and the presence of isomers. This guide will walk you through the critical aspects of optimizing your mass spectrometry workflow for OLG.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-Oleoyl-2-linoleoyl-rac-glycerol signal weak or undetectable?
A1: Low signal intensity for neutral lipids like OLG is a common issue.[2][3] The primary reason is often poor ionization efficiency due to the molecule's lack of a permanent charge.[4]
-
Solution: Promote adduct formation. OLG readily forms adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺) ions in positive-ion electrospray ionization (ESI).[2][5][6]
-
Ammonium Adducts: Add ammonium acetate or ammonium formate to your mobile phase (e.g., 10 mM) to encourage the formation of [M+NH₄]⁺ ions.[5][7] These adducts provide characteristic neutral losses of the fatty acyl chains.[5]
-
Lithium Adducts: The addition of a lithium salt (e.g., lithium acetate) can enhance ionization and often yields more structurally informative fragments compared to other adducts.[2][8]
-
Q2: What are the expected fragment ions for 1-Oleoyl-2-linoleoyl-rac-glycerol?
A2: Tandem mass spectrometry (MS/MS) of OLG adducts primarily results in the neutral loss of the constituent fatty acyl chains as carboxylic acids. For an ammoniated precursor ion of OLG ([C₃₉H₇₀O₅+NH₄]⁺), you should expect the following major fragments:
-
Neutral loss of Oleic Acid (18:1): Results in a fragment corresponding to the loss of C₁₈H₃₄O₂.
-
Neutral loss of Linoleic Acid (18:2): Results in a fragment corresponding to the loss of C₁₈H₃₂O₂.
The relative intensities of these fragment ions can help confirm the fatty acid composition.
Visualizing the Fragmentation Pathway
Below is a diagram illustrating the primary fragmentation of the ammoniated adduct of 1-Oleoyl-2-linoleoyl-rac-glycerol.
Caption: Fragmentation of ammoniated 1-Oleoyl-2-linoleoyl-rac-glycerol.
Q3: How can I differentiate between 1-Oleoyl-2-linoleoyl-rac-glycerol and its 1,3-isomer?
A3: Distinguishing between 1,2- and 1,3-diacylglycerol isomers is a significant analytical challenge.[9]
-
Chromatographic Separation: The most reliable method is to separate the isomers chromatographically before they enter the mass spectrometer. Non-aqueous reversed-phase liquid chromatography (NARP-HPLC) can often resolve 1,2- and 1,3-isomers, with 1,3-isomers typically eluting earlier.[10]
-
Derivatization: Derivatizing the free hydroxyl group can prevent acyl migration and may aid in both chromatographic separation and mass spectrometric differentiation.[11]
-
Diagnostic Fragment Ions: While challenging with ESI, some techniques like GC-EI-MS can produce diagnostic ions. For instance, the [M-RCO₂CH₂]⁺ ion has been reported as a key indicator for distinguishing positional isomers of trimethylsilyl (TMS) derivatized DAGs.[9]
Q4: What is the difference between CID and HCD for OLG fragmentation, and which should I use?
A4: Both Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are used for lipid fragmentation.[12]
-
CID (in an ion trap): This is a resonant excitation process where ions are slowly accelerated, leading to multiple low-energy collisions. This can sometimes result in less extensive fragmentation.[13]
-
HCD (in an Orbitrap): This is a non-resonant, beam-type dissociation that imparts a higher amount of energy in a shorter time frame. HCD often produces richer fragmentation spectra with more product ions, which can be beneficial for structural confirmation.[13][14]
For general lipid profiling and obtaining characteristic neutral losses, HCD is often preferred.[14] However, combining both HCD and CID can provide complementary information for comprehensive lipid characterization.[14]
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues you may encounter during your experiments.
Issue 1: High Degree of In-Source Fragmentation
Symptoms:
-
You observe significant fragment ions (e.g., neutral loss of fatty acids) in your full scan (MS1) spectrum.
-
The intensity of your desired precursor ion (e.g., [M+NH₄]⁺) is lower than expected.
Root Cause:
-
The analyte is fragmenting within the ion source before mass analysis due to overly harsh source conditions.[2]
Troubleshooting Protocol:
-
Reduce Source Temperature: High temperatures can cause thermal degradation. Gradually decrease the ion source/capillary temperature in 25-50°C increments and monitor the precursor-to-fragment ion ratio.
-
Optimize Cone/Nozzle Voltage (Declustering Potential): This voltage influences the energy ions experience as they enter the mass spectrometer. Start with a low setting and gradually increase it while observing the precursor ion intensity. Excessive voltage will induce fragmentation.
-
Check Solvent Composition: Highly acidic or basic mobile phases can sometimes promote in-source fragmentation. Ensure your mobile phase is compatible with your analyte's stability.
Visualizing the In-Source Fragmentation Workflow
Caption: Troubleshooting workflow for in-source fragmentation.
Issue 2: Inconsistent Quantification due to Multiple Adducts
Symptoms:
-
You observe multiple adducts of OLG (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) in your MS1 spectrum with varying intensities across samples.
-
Quantification based on a single adduct is not reproducible.
Root Cause:
-
The relative abundance of different adducts can be highly variable depending on the sample matrix and solvent purity.[15] Relying on a single adduct for quantification can lead to significant errors.
Troubleshooting Protocol:
-
Minimize Contamination: Use high-purity solvents (LC-MS grade) and meticulously clean all glassware to reduce sodium and potassium contamination.
-
Sum Adduct Intensities: For more accurate quantification, sum the peak areas or intensities of all significant adducts for OLG.[16] This provides a more robust measure of the total analyte concentration.
-
Promote a Single Adduct: If possible, try to drive the formation of a single, dominant adduct. For example, using a higher concentration of ammonium acetate can favor the [M+NH₄]⁺ adduct over sodium and potassium adducts.
Experimental Protocols
Protocol 1: Optimizing Collision Energy for OLG Fragmentation
Objective: To determine the optimal collision energy (CE) or normalized collision energy (NCE) for generating informative MS/MS spectra of 1-Oleoyl-2-linoleoyl-rac-glycerol.
Methodology:
-
Sample Preparation: Prepare a standard solution of OLG (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as methanol/chloroform (1:1, v/v), containing 10 mM ammonium acetate to promote ammoniated adduct formation.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan (MS1) spectrum to identify the m/z of the [M+NH₄]⁺ precursor ion.
-
MS/MS Parameter Setup:
-
Select the [M+NH₄]⁺ ion as the precursor for fragmentation.
-
Set up a series of experiments where the collision energy is ramped.
-
-
Data Analysis:
-
Examine the MS/MS spectra at each collision energy level.
-
Identify the energy that provides the best balance between precursor ion depletion and the generation of characteristic fragment ions (neutral loss of oleic and linoleic acids).
-
Plot the intensity of the precursor and key fragment ions as a function of collision energy to visualize the optimal range.
-
Data Presentation: Collision Energy Optimization
| Normalized Collision Energy (NCE) | Precursor Ion ([M+NH₄]⁺) Intensity | Fragment Ion 1 (Loss of 18:1) Intensity | Fragment Ion 2 (Loss of 18:2) Intensity | Comments |
| 15 eV | High | Low | Low | Insufficient fragmentation. |
| 20 eV | Moderate | Moderate | Moderate | Good fragmentation onset. |
| 25 eV | Low | High | High | Optimal balance of fragments. |
| 30 eV | Very Low | High | High | Nearing complete fragmentation.[17] |
| 35 eV | Negligible | Moderate | Moderate | Potential for over-fragmentation. |
Note: Optimal values are instrument-dependent and should be determined empirically.
References
-
Farkas, T., et al. (2013). Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. Journal of Chromatography A, 1309, 77-85. Available at: [Link]
-
Bae, S., & Liu, K. H. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters, 16(2), 64-70. Available at: [Link]
-
Lie, K. F. A., & Lam, C. K. (2019). The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry with Electrospray Ionization. Journal of the American Oil Chemists' Society, 96(9), 977-989. Available at: [Link]
-
Murphy, R. C., & Axelsen, P. H. (2011). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 26(1), 85–93. Available at: [Link]
-
Zhang, Y., et al. (2021). Diacylglycerols ions as novel marker indicators for the classification of edible oils using ultrahigh resolution mass spectrometry. Food Chemistry, 340, 127926. Available at: [Link]
-
Hsu, F. F., et al. (2007). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(4), 695–705. Available at: [Link]
-
LabRulez LCMS. (n.d.). Increased Throughput and Confidence for Lipidomics Profiling Using Comprehensive HCD MS2 and CID MS2/MS3 on a Tribrid Orbitrap Mass Spectrometer. Available at: [Link]
-
UC Davis. (n.d.). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. Available at: [Link]
-
Laakso, P., & Kallio, H. (2000). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. Journal of the American Oil Chemists' Society, 77(4), 337-344. Available at: [Link]
-
Murphy, R. C., et al. (2007). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. Analytical Biochemistry, 366(1), 59–70. Available at: [Link]
-
eScholarship. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Available at: [Link]
-
Liu, Y. D., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1042618. Available at: [Link]
-
Stack Exchange. (2019). Difference between HCD and CID collision induced dissociations?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches. Available at: [Link]
-
Han, X., & Gross, R. W. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Journal of Lipid Research, 46(1), 158–167. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. aocs.org [aocs.org]
- 9. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ocl-journal.org [ocl-journal.org]
- 11. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Common contaminants in synthetic 1-Oleoyl-2-linoleoyl-rac-glycerol
Technical Support Center: Troubleshooting Synthetic 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG)
Welcome to the Application Support Center. As a Senior Application Scientist specializing in lipid chemistry, I frequently guide researchers through the complexities of diacylglycerol (DAG) synthesis, purification, and handling.
1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) is a highly valuable 1,2-diacylglycerol containing oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively[1]. It is widely used in metabolic research, liposome formulation, and lipid signaling elucidation. However, synthesizing and maintaining the purity of OLG is notoriously difficult. The molecule is inherently metastable; it is highly susceptible to spontaneous isomerization, oxidation, and synthetic carryover.
This guide moves beyond basic troubleshooting. We will explore the mechanistic causality behind OLG degradation and provide self-validating protocols to ensure the absolute scientific integrity of your lipid workflows.
Section 1: Diagnostic FAQs - Unmasking OLG Contaminants
Q1: My HPLC analysis shows a secondary peak growing over time in my purified OLG stock. What is this contaminant, and why is it forming? A: You are observing acyl migration , the most common and frustrating issue in 1,2-DAG handling. The secondary peak is the 1,3-DAG isomer (1-oleoyl-3-linoleoyl-glycerol). The Causality: 1,2-diacylglycerols are kinetic products. The free hydroxyl group at the sn-3 position can nucleophilically attack the ester carbonyl at the sn-2 position. This forms a five-membered cyclic orthoester transition state, which rapidly resolves by transferring the linoleoyl group to the sn-3 position. Because the sn-1,3 DAG isomer has a more uniform and stable electron cloud distribution, it is the thermodynamically favored product[2]. Acyl migration is a spontaneous reaction that is accelerated by heat, protic solvents (like methanol or water), and trace acidic/basic impurities[2].
Q2: I am detecting aldehydes and an off-odor in my OLG batch. How is this happening if my synthesis was pure? A: This indicates lipid peroxidation . OLG contains a linoleoyl moiety (C18:2) at the sn-2 position. The Causality: The linoleoyl chain possesses a bis-allylic methylene group between its two cis double bonds. The hydrogen atoms on this carbon are highly labile. In the presence of trace oxygen, light, or transition metals, hydrogen abstraction occurs, initiating a free-radical cascade. This forms lipid hydroperoxides, which subsequently cleave into volatile aldehydes (e.g., hexanal) and ketones. To prevent this, OLG must be purged with argon, stored at -80°C, and ideally formulated with an antioxidant like BHT (butylated hydroxytoluene).
Q3: My synthetic OLG contains residual Triacylglycerols (TAG) and Monoacylglycerols (MAG). Why didn't my standard silica column remove them? A: MAGs, DAGs, and TAGs have distinct polarities, but co-elution is common when the column is overloaded or when using steep solvent gradients. The Causality: TAGs (fully acylated) are highly non-polar and elute early, while MAGs (two free hydroxyls) are highly polar and elute late. However, mixed-acid DAGs like OLG can form micelles or interact with residual MAGs via hydrogen bonding on the silica surface, causing peak tailing and co-elution. A specialized purification strategy, such as low-temperature solvent crystallization, is required to isolate the 1,2-DAG fraction effectively[3].
Section 2: Visualizing the Mechanisms
Below is the mechanistic pathway of acyl migration, illustrating why 1,2-DAGs are inherently unstable and require strict storage conditions.
Mechanism of spontaneous acyl migration from 1,2-DAG to the stable 1,3-DAG.
Section 3: Quantitative Data - Contaminant Profiling
To accurately troubleshoot your synthesis, you must know how to identify these contaminants. Below is a summary of analytical markers for OLG and its common impurities.
| Contaminant / Analyte | Primary Detection Method | Key Analytical Marker | Causality / Origin |
| 1,2-DAG (Target OLG) | Ag+-HPLC / 1H-NMR | NMR: sn-2 methine proton at ~5.0 ppm | Target synthesis product |
| 1,3-DAG Isomer | Ag+-HPLC / 1H-NMR | NMR: sn-2 methine proton shifts to ~4.0 ppm | Spontaneous acyl migration |
| Triacylglycerol (TAG) | TLC / ELSD | High Rf value on TLC (Hexane/Ether) | Over-acylation during synthesis |
| Monoacylglycerol (MAG) | TLC / ELSD | Low Rf value on TLC; highly polar | Incomplete acylation |
| Lipid Hydroperoxides | UV-Vis (TBARS Assay) | Absorbance at 532 nm (MDA complex) | Oxidation of the linoleoyl chain |
| Free Fatty Acids (FFA) | GC-FID (as FAMEs) | Elution of Oleic (C18:1) / Linoleic (C18:2) | Hydrolysis from ambient moisture |
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must have a built-in validation step. If the validation fails, the protocol must be halted and re-evaluated.
Protocol 1: Silver-Ion (Ag+) HPLC for Isomer Resolution
Standard reversed-phase HPLC cannot reliably separate 1,2-DAG from 1,3-DAG because their hydrophobicities are nearly identical. Silver-ion chromatography exploits the complexation between Ag+ ions and the pi-electrons of the lipid double bonds, providing an accurate determination of isomeric purity[3]. Because the spatial arrangement of the oleoyl and linoleoyl chains differs between the 1,2 and 1,3 positions, their coordination strength with silver varies, allowing baseline resolution.
Step-by-Step Methodology:
-
Column Preparation: Equip the HPLC with a commercially available Silver-Ion column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase Setup: Prepare an isocratic mobile phase of Hexane : Isopropanol : Acetonitrile (99 : 0.9 : 0.1, v/v/v). Note: Ensure solvents are strictly anhydrous to prevent acyl migration on the column.
-
Sample Preparation: Dissolve 1 mg of the OLG sample in 1 mL of dry hexane. Do not use chloroform or methanol.
-
Injection & Detection: Inject 10 µL. Use an Evaporative Light Scattering Detector (ELSD) since DAGs lack strong UV chromophores.
-
Self-Validation Check: Spike your sample with a known standard of 1,3-dipalmitin. If the 1,3-DAG peak does not achieve baseline resolution (Rs > 1.5) from the 1,2-DAG peak, your mobile phase is too polar. Reduce the isopropanol concentration and re-run the validation.
Protocol 2: Low-Temperature Solvent Crystallization for TAG/MAG Removal
If silica gel chromatography fails to remove residual TAGs or MAGs, low-temperature crystallization leverages the differential melting points of these acylglycerols to isolate the 1,2-DAG fraction[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude OLG mixture in a mixed solvent system of anhydrous acetone and hexane (90:10, v/v) at a ratio of 1 g lipid to 10 mL solvent.
-
Thermal Equilibration: Warm the mixture gently to 30°C under a nitrogen stream until completely clear.
-
Staged Cooling: Transfer the vial to a programmable chiller. Cool to 4°C at a rate of 1°C/min, hold for 2 hours (TAGs will begin to precipitate). Then, cool to -20°C and hold for 12 hours.
-
Filtration: Rapidly filter the mixture through a pre-chilled Büchner funnel (-20°C). The solid retentate will contain highly saturated TAGs and MAGs. The filtrate will contain the enriched OLG.
-
Self-Validation Check: Run a quick TLC of the filtrate (Hexane:Diethyl Ether:Acetic Acid, 70:30:1). If a TAG spot (near the solvent front) is still visible, repeat the crystallization with a higher acetone ratio.
Section 5: Troubleshooting Decision Matrix
Use the following logical workflow to rapidly diagnose and resolve contamination issues in your OLG batches.
Strategic workflow for identifying and resolving common OLG synthesis contaminants.
References
-
Preparation, acyl migration and applications of the acylglycerols and their isomers. Monash University. 2
-
1-Oleoyl-2-Linoleoyl-rac-glycerol Product Information. Cayman Chemical. 1
-
Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols. PubMed / U.S. Department of Agriculture. 3
Sources
Technical Support Center: Purification & Stabilization of 1-Oleoyl-2-linoleoyl-rac-glycerol
Welcome to the Lipid Chromatography Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 1-Oleoyl-2-linoleoyl-rac-glycerol (DAG 18:1/18:2/0:0).
Purifying diacylglycerols (DAGs) presents two critical biochemical challenges: acyl migration (isomerization from the biologically active 1,2-DAG to the thermodynamically stable 1,3-DAG) and oxidative degradation of polyunsaturated acyl chains. This guide provides field-proven, self-validating protocols to ensure the structural and functional integrity of your lipid species.
Core Workflow: DAG Purification Pipeline
Optimized purification workflow preventing 1,3-DAG isomerization.
Troubleshooting Guide & FAQs
Section 1: Mitigating Acyl Migration During Class Separation
Q: Why does my 1-oleoyl-2-linoleoyl-rac-glycerol isomerize to the 1,3-DAG form during standard silica column chromatography? A: Acyl migration is a spontaneous, intramolecular reaction where the linoleoyl group at the sn-2 position migrates to the primary sn-1 or sn-3 hydroxyl position, forming the thermodynamically stable 1,3-diacylglycerol 1[1]. Standard silica gel contains acidic silanol groups that act as proton donors. These protons catalyze the formation of a cyclic orthoester transition state, drastically accelerating the isomerization process 2[2].
Mechanism of acyl migration catalyzed by acidic silanol groups.
Q: How can I modify my chromatographic method to prevent this isomerization? A: You must suppress the catalytic activity of the stationary phase. The gold standard is utilizing boric acid-impregnated silica gel 3[3]. Boric acid forms a reversible cyclic complex with the cis-diol system of the 1,2-diacylglycerol. This physically locks the acyl groups in place, preventing the nucleophilic attack required for migration 1[1].
Protocol 1: Boric Acid-Impregnated Silica Chromatography
Self-Validation Check: Run a parallel TLC plate with a known 1,2-DAG standard to confirm the absence of a secondary 1,3-DAG band.
-
Preparation: Flush silica gel plates or column resin slowly with a 2.3% (w/v) boric acid solution in ethanol 3[3].
-
Activation: Drain excess liquid and dry the stationary phase at 100°C for 10 minutes to activate the silica 3[3].
-
Loading: Dissolve the crude lipid extract in a minimal volume of cold, non-polar aprotic solvent (e.g., hexane or chloroform) 1[1].
-
Elution: Run the chromatography at 4°C using a solvent system such as chloroform/acetone (96:4, v/v) 3[3]. Work rapidly to minimize stationary phase exposure.
-
Recovery: Elute the target fractions with diethyl ether, wash rapidly with water to remove traces of boric acid, and evaporate under a stream of nitrogen 3[3].
Section 2: RP-HPLC Isolation of Diacylglycerol Species
Q: I have separated my DAGs from MAGs and TAGs, but how do I isolate the specific 1-oleoyl-2-linoleoyl-rac-glycerol species from other DAGs without causing hydrolysis? A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required to resolve DAGs based on their acyl chain lengths and degree of unsaturation. To prevent hydrolysis and baseline drift during detection, an isocratic, low-aqueous mobile phase is strictly required 4[4].
Protocol 2: Isocratic RP-HPLC for DAG Species Separation
Self-Validation Check: Inject a commercially available DAG standard to calibrate the Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) response prior to running your sample.
-
Column Setup: Utilize a C18 reversed-phase column (e.g., 10 cm length, 3µm particle size).
-
Mobile Phase: Prepare an isocratic solvent system of acetonitrile/isopropanol/water (35:15:1, v/v/v) or 100% acetonitrile 5[5].
-
Flow Rate & Detection: Set the flow rate to 1.0 - 1.1 mL/min. Detect eluting peaks using Differential Refractometry (RI) or UV detection at 205 nm (which detects the double bonds in the oleoyl and linoleoyl chains) 5[4][5].
-
Fraction Collection: Collect the fraction corresponding to the 18:1/18:2 DAG, immediately purge the collection vial with argon, and store at -80°C.
Section 3: Storage and Handling (Oxidation & Stability)
Q: How should I store the purified 1-Oleoyl-2-linoleoyl-rac-glycerol to maintain its integrity for biological assays? A: This molecule contains polyunsaturated (linoleic acid, C18:2) and monounsaturated (oleic acid, C18:1) fatty acids, making it highly susceptible to auto-oxidation 6[6]. Furthermore, aqueous environments act as nucleophiles, promoting acyl migration.
-
Storage Solvent: Resuspend the purified lipid in a non-polar aprotic solvent like hexane, toluene, or ethanol 1[1][6].
-
Atmosphere: Purge the vial with an inert gas (nitrogen or argon) to displace oxygen.
-
Usage: For biological assays, evaporate the storage solvent and prepare aqueous buffers fresh immediately before use. Do not store the DAG in aqueous buffers for more than 24 hours 1[1].
Quantitative Comparison of Purification Methods
| Purification Method | Target Separation | Acyl Migration Risk | Typical 1,2-DAG Yield | Key Advantage / Causality |
| Standard Silica Gel | Class (MAG/DAG/TAG) | High | < 70% | Inexpensive, but acidic silanols catalyze rapid isomerization to 1,3-DAG. |
| Boric Acid-Impregnated Silica | Class (MAG/DAG/TAG) | Low | > 90% | Boric acid forms a cyclic complex with cis-diols, physically locking acyl groups. |
| Normal-Phase Flash Chromatography | Class (MAG/DAG/TAG) | Low to Moderate | ~ 90 - 95% | Fast elution times minimize exposure to catalytic stationary phases. |
| Isocratic RP-HPLC (C18) | Molecular Species | Very Low | > 95% | Non-aqueous/low-aqueous mobile phases prevent hydrolysis and migration. |
References
-
Benchchem. "Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments". 1
-
Cayman Chemical. "1-Oleoyl-2-Linoleoyl-rac-glycerol". 6
-
ResearchGate. "RP-HPLC separation of diacylglycerols produced from palm oil". 5
-
PubMed (NIH). "High performance liquid chromatographic separation of diacylglycerol acetates to quantitate disaturated species of lung phosphatidylcholine". 4
-
FAO AGRIS. "Influence of Solid Supports on Acyl Migration in 2-Monoacylglycerols: Purification of 2-MAG via Flash Chromatography". 2
-
Gerli. "TLC of acylglycerols". 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Influence of Solid Supports on Acyl Migration in 2-Monoacylglycerols: Purification of 2-MAG via Flash Chromatography [agris.fao.org]
- 3. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 4. High performance liquid chromatographic separation of diacylglycerol acetates to quantitate disaturated species of lung phosphatidylcholine [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Technical Guide: Handling & Weighing 1-Oleoyl-2-linoleoyl-rac-glycerol
[1][2][3][4]
Executive Summary & Chemical Profile
1-Oleoyl-2-linoleoyl-rac-glycerol (DG 18:1/18:2) is a bioactive diacylglycerol (DAG) acting as a Protein Kinase C (PKC) activator and a precursor in phospholipid synthesis.[1][2] Its handling is complicated by two competing instability mechanisms: oxidative degradation (due to the linoleic moiety) and acyl migration (regio-isomerization from 1,2-DAG to 1,3-DAG).[3][4][1][2]
This guide replaces standard "weighing" protocols with a Volumetric Solvation Method , ensuring <1% mass error and preserving the 1,2-regioisomer integrity.
Chemical Snapshot
| Property | Specification | Critical Note |
| Molecular Formula | C39H70O5 | MW: 619.0 g/mol |
| Physical State | Viscous Oil / Waxy Solid | Hygroscopic; becomes gummy upon moisture exposure.[3][4][1][2][5] |
| Critical Instability | Acyl Migration | 1,2-DAGs spontaneously rearrange to thermodynamically stable 1,3-DAGs.[3][4][1][2] |
| Oxidation Risk | High | Contains Linoleic acid (18:2); sensitive to autoxidation at bis-allylic carbons.[3][4][1][2] |
| Solubility | Chloroform, Hexane, Ethanol | Avoid Methanol for storage (promotes acyl migration).[1][2] |
The "Solvation-First" Weighing Protocol
STOP: Do not attempt to weigh milligram quantities of this neat oil directly onto a balance pan or weighing boat. The viscosity causes significant loss during transfer, and the static charge can lead to dosing errors >10%.[2]
Best Practice: Use the Volumetric Solvation Method .[1][2]
Phase A: Preparation
-
Equilibration: Remove the manufacturer's vial from -20°C/-80°C storage. Allow it to reach room temperature inside a desiccator to prevent water condensation (hydrolysis risk).[1][2]
-
Solvent Selection:
Phase B: The Solvation Workflow
-
Tare Verification: Weigh the entire unopened vial containing the lipid.[1][2] Record Mass (
).[1][2] -
Solvation: Add a precise volume of solvent (e.g., 1.0 mL or 5.0 mL) directly into the manufacturer's vial using a glass Hamilton syringe.[1][2]
-
Dissolution: Vortex gently for 30 seconds under a stream of Argon. Do not sonicate (heat promotes acyl migration).[4][1][2]
-
Transfer: Quantitatively transfer the solution to a Class A volumetric flask. Rinse the original vial 3x with solvent, adding rinses to the flask.
-
Final Weighing: Dry the empty manufacturer vial under Nitrogen and weigh it (
).
Phase C: Aliquoting for Storage
Never store the bulk stock in a frequent-use vial.
Critical Instability: Acyl Migration
The primary failure mode for 1,2-DAGs is the migration of the acyl chain from the sn-2 position to the sn-3 primary hydroxyl, forming 1,3-DAG.[3][4][1][2] This reaction is entropy-driven and catalyzed by heat, silica, and protic solvents.[3][4][1][2]
Mechanism of Failure
Figure 1: The thermodynamic rearrangement of 1,2-DAG to 1,3-DAG. Note that 1,3-DAGs are often biologically inactive for PKC signaling.[3][4][1][2]
Prevention Strategy
| Factor | Recommendation | Scientific Rationale |
| Solvent | Hexane, Chloroform | Non-polar solvents lack the lone pairs to facilitate proton transfer required for migration.[3][4][1][2] |
| Temperature | < -20°C | Kinetic energy at RT overcomes the activation barrier for the cyclic intermediate formation.[4][1][2] |
| Chromatography | Boric Acid Impregnated | If purifying, use Silica+Boric Acid.[1][2][7] Borate complexes with the cis-diol system, locking the 1,2-structure.[3][4][1][2] |
| pH | Neutral (6.5 - 7.0) | Base catalyzes the deprotonation of the primary hydroxyl, initiating the nucleophilic attack.[1][2] |
Troubleshooting & FAQ
Q1: My lipid solution has turned yellow. Is it still usable?
-
Diagnosis: Oxidation.[1][2][8] The yellowing indicates the formation of conjugated dienes and hydroperoxides on the linoleic (18:[2]2) chain.[4][1][2]
-
Action: Discard. Oxidized lipids are cytotoxic and will introduce artifacts in cell signaling assays.[1][2]
-
Prevention: Always purge vials with Argon (heavier than air) rather than Nitrogen to ensure a better blanket over the lipid surface.[1][2]
Q2: I see two spots on my TLC plate. Is my product impure?
-
Diagnosis: Likely Acyl Migration (1,2-DAG vs 1,3-DAG).[3][4][1][2]
-
Verification: 1,3-DAGs are more non-polar and typically run higher (higher Rf) than 1,2-DAGs on silica.[3][4][1][2]
-
Solution: Ensure you are not using Methanol in your loading solvent.[1][2] For accurate analysis, use Boric Acid-impregnated TLC plates (2.3% boric acid in ethanol spray) to separate isomers cleanly without inducing migration during the run.[3][4][1][2]
Q3: Can I use plastic pipette tips?
-
Verdict: For brief transfers (<30 seconds), high-quality polypropylene is acceptable.[3][4][1][2] For storage or incubation: NO .
-
Reasoning: Lipids are lipophilic; they will migrate into the plastic matrix, altering concentration.[1][2] Conversely, plasticizers (slip agents) will leach into your sample, appearing as contaminant peaks in Mass Spectrometry.[1][2]
Q4: How do I deliver this to cells if I can't store it in aqueous buffer?
Decision Tree: Handling Workflow
Figure 2: Standard Operating Procedure (SOP) logic for receiving and processing DAG standards.
References
Sources
- 1. 1-Oleoyl-rac-glycerol = 99 111-03-5 [sigmaaldrich.com]
- 2. 18:0 DG powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 16:0 DG powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. avantiresearch.com [avantiresearch.com]
Validation & Comparative
A Researcher's Guide to Diacylglycerol Signaling: Comparing the Biological Activity of 1-Oleoyl-2-linoleoyl-rac-glycerol and Other DAGs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, diacylglycerols (DAGs) stand as critical second messengers, pivotal in a multitude of physiological processes ranging from cell proliferation and differentiation to apoptosis.[1][2][3] The activation of key effector proteins, most notably Protein Kinase C (PKC), is a hallmark of DAG-mediated signaling.[4][5] However, the term 'diacylglycerol' encompasses a diverse family of lipid molecules, each with a unique structure that dictates its biological activity and metabolic fate. This guide provides an in-depth, objective comparison of the biological activity of 1-Oleoyl-2-linoleoyl-rac-glycerol and other DAGs, supported by experimental data, detailed protocols, and visual aids to empower informed decisions in your research and drug development endeavors.
The Critical Role of Stereochemistry and Acyl Chain Composition
The biological efficacy of a diacylglycerol molecule is exquisitely sensitive to two key structural features: the stereochemistry of the fatty acid attachments to the glycerol backbone and the nature of the acyl chains themselves. The sn-1,2 configuration is the biologically active isomer for PKC activation, while sn-1,3 DAGs are generally considered inactive in this canonical pathway and often serve as experimental controls.[6]
The fatty acid composition at the sn-1 and sn-2 positions profoundly influences the potency and selectivity of PKC activation. Variations in acyl chain length, saturation, and the presence of double bonds can alter the physical properties of the membrane, the binding affinity of DAG for the C1 domain of PKC, and the subsequent activation of downstream signaling cascades.[7][8]
Comparative Analysis of DAG Biological Activity
The following tables summarize quantitative data comparing the biological activities of various diacylglycerol species, providing a framework for selecting the appropriate molecule for your experimental needs. While direct quantitative data for 1-Oleoyl-2-linoleoyl-rac-glycerol is not extensively available in the literature, data for structurally similar DAGs containing oleic (18:1) and linoleic (18:2) acids provide valuable insights into its expected activity.
Table 1: Comparative Activation of PKC Isoforms by Different Diacylglycerol Species
| Diacylglycerol Species | PKC Isoform | Fold Activation (Relative to Basal) | Reference(s) |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | ~8 | [1] |
| PKCβI | ~4 | [1] | |
| PKCγ | ~3 | [1] | |
| PKCδ | ~7 | [1] | |
| PKCε | ~6 | [1] | |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCα | ~4 | [1] |
| PKCβI | ~6 | [1] | |
| PKCγ | ~3 | [1] | |
| PKCδ | ~3 | [1] | |
| PKCε | ~4 | [1] | |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCα | ~3 | [1] |
| PKCβI | ~7 | [1] | |
| PKCγ | ~3 | [1] | |
| PKCδ | ~4 | [1] | |
| PKCε | ~5 | [1] | |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Mixed PKC | Dose-dependent activation | [9] |
| Phorbol 12-Myristate 13-Acetate (PMA) (Reference Activator) | Most cPKC & nPKC | Potent, sustained activation | [1] |
Table 2: Binding Affinities (Kd) of DAGs and Analogs to C1 Domains
| Ligand | C1 Domain | Binding Affinity (Kd) | Method | Reference(s) |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | RasGRP | 4.49 µM | Competitive Binding | [10] |
| Di-octanoyl-sn-1,2-glycerol | C1B domain of PKCδ | Not specified, but shown to bind | X-ray Crystallography | [11] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCα | Low nM range | Competitive Binding | [6] |
Signaling Pathways and Experimental Workflows
The canonical signaling pathway initiated by DAG involves its production at the plasma membrane, leading to the recruitment and activation of PKC. However, the influence of DAG extends beyond PKC to other C1 domain-containing proteins such as Ras guanyl nucleotide-releasing proteins (RasGRPs), Munc13, and chimaerins.[10] The specific acyl chain composition of the DAG molecule can influence which of these downstream pathways are preferentially activated.[8]
Canonical PKC Signaling Pathway
Caption: Canonical PKC signaling pathway activated by diacylglycerol.
Experimental Workflow: In Vitro PKC Kinase Activity Assay
Caption: Workflow for an in vitro Protein Kinase C activity assay.
Detailed Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol is designed to measure the activity of PKC from cell or tissue lysates in response to different diacylglycerols.
Materials:
-
Lysis Buffer: 20 mM MOPS, 50 mM β-glycerolphosphate, 50 mM sodium fluoride, 1 mM sodium vanadate, 5 mM EGTA, 2 mM EDTA, 1% NP-40, 1 mM DTT, 1 mM benzamidine, 1 mM PMSF, and 10 µg/mL leupeptin and aprotinin.
-
Lipid Vesicles: Phosphatidylserine (PS) and the diacylglycerol to be tested (e.g., 1-Oleoyl-2-linoleoyl-rac-glycerol).
-
Kinase Assay Buffer: 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium vanadate, 1 mM DTT.
-
PKC Substrate: Myelin basic protein (MBP) or a specific PKC peptide substrate.
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles: a. Mix phosphatidylserine and the desired diacylglycerol in chloroform in a glass tube. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in Kinase Assay Buffer by vortexing and sonication to form small unilamellar vesicles.
-
Prepare Cell Lysate: a. Culture cells to the desired confluency. b. Wash cells with ice-cold PBS. c. Lyse the cells in ice-cold Lysis Buffer. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysate.
-
Kinase Reaction: a. In a microcentrifuge tube, combine the Kinase Assay Buffer, lipid vesicles, PKC substrate, and MgCl₂/ATP mix containing [γ-³²P]ATP. b. Add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to initiate the reaction. c. Incubate at 30°C for 10-30 minutes.
-
Detection: a. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. b. Wash the P81 paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity using a scintillation counter. d. Calculate the specific activity of PKC under each condition.
Protocol 2: PKC Translocation Assay by Immunofluorescence
This protocol allows for the visualization of PKC translocation from the cytosol to the plasma membrane upon stimulation with a DAG analog.
Materials:
-
Cells grown on glass coverslips.
-
Diacylglycerol analog (e.g., 1-Oleoyl-2-linoleoyl-rac-glycerol).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody specific for the PKC isoform of interest.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: a. Treat cells grown on coverslips with the diacylglycerol analog at the desired concentration and for the appropriate time. Include an untreated control.
-
Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15-20 minutes. c. Wash the cells with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells with PBS.
-
Immunostaining: a. Block non-specific antibody binding by incubating in blocking buffer for 1 hour. b. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. c. Wash the cells with PBS. d. Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour. e. Wash the cells with PBS.
-
Imaging: a. Mount the coverslips on microscope slides. b. Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.
Application in Drug Development
The nuanced differences in the biological activities of various DAG species have significant implications for drug development. Synthetic DAG analogs and other molecules that modulate PKC activity are being investigated for a range of therapeutic applications, including cancer, neurological disorders, and HIV latency reversal.[7][12][13]
For instance, bryostatin 1, a complex macrolide that acts as a PKC modulator, has been extensively studied in clinical trials for cancer and Alzheimer's disease.[12] Prostratin, a phorbol ester, is another PKC activator that has shown promise in HIV latency reversal.[7] The development of DAG-lactones, conformationally constrained analogs of DAG, represents a strategy to create more potent and selective PKC modulators. The choice of a specific DAG analog for a therapeutic strategy depends on the desired downstream effect and the targeted PKC isoforms.
Conclusion
The biological activity of diacylglycerols is not a monolithic concept. The stereochemistry and acyl chain composition of these lipid second messengers are critical determinants of their interaction with effector proteins and their ultimate physiological consequences. 1-Oleoyl-2-linoleoyl-rac-glycerol, with its specific combination of a monounsaturated and a polyunsaturated fatty acid, is expected to be a potent activator of a subset of PKC isoforms, contributing to the complex tapestry of cellular signaling. A thorough understanding of the differential activities of various DAG species, facilitated by the experimental approaches outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to unravel and manipulate these fundamental cellular pathways.
References
- Unraveling the Nuances of PKC Activation: A Comparative Guide to 1-Stearoyl-2- Arachidonoyl-sn-Glycerol and Other Diacylglycerol Species - Benchchem. (URL not available)
-
Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC. [Link]
-
The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - Frontiers. [Link]
-
Quantitative Analysis of Cellular Diacylglycerol Content - PMC. [Link]
-
Increased Diacylglycerols Characterize Hepatic Lipid Changes in Progression of Human Nonalcoholic Fatty Liver Disease; Comparison to a Murine Model - PLOS. [Link]
-
Prodrugs of PKC modulators show enhanced HIV latency reversal and an expanded therapeutic window - PMC. [Link]
-
Quantitative Analysis of Cellular Diacylglycerol Content - PubMed - NIH. [Link]
-
Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling. [Link]
-
Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities | PNAS. [Link]
- Navigating the Nuances of Diacylglycerols: A Comparative Guide to 1,3-Dipalmitin and Other DAG Isomers in Cell Culture Research - Benchchem. (URL not available)
-
DIP2 is a unique regulator of diacylglycerol lipid homeostasis in eukaryotes | bioRxiv. [Link]
-
Bryostatin - Alzheimer's Drug Discovery Foundation. [Link]
-
Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C - PubMed. [Link]
-
A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production* - Newton Lab. [Link]
-
From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - MDPI. [Link]
-
Study Details | NCT07289880 | Efficacy of Diacylglycerol Oil on Metabolic Risk Factors in Prediabetes | ClinicalTrials.gov. [Link]
-
Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity | PNAS. [Link]
-
Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. [Link]
-
Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids - PMC - NIH. [Link]
-
Kinetic Analysis of the Interaction of the C1 Domain of Protein Kinase C with Lipid Membranes by Stopped-flow Spectroscopy - Newton Lab. [Link]
-
Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner | PLOS One. [Link]
-
The effects of diacylglycerol edible oil intervention in patients with chronic metabolic syndrome combined with asymptomatic hyperuricemia: study protocol for a multicenter, prospective, double-blind, randomized controlled trial - Springer Medicine. [Link]
-
Next-Generation Lipidomics: Analyzing Cellular Lipid Profiles for Disease Biomarkers. [Link]
-
Diacylglycerol metabolism in mast cells. Analysis of lipid metabolic pathways using molecular species analysis of intermediates - PubMed. [Link]
-
Physical properties of the transmembrane signal molecule, sn-1-stearoyl 2-arachidonoylglycerol. Acyl chain segregation and its biochemical implications - PubMed. [Link]
-
The effects of diacylglycerol edible oil intervention in patients with chronic metabolic syndrome combined with asymptomatic hyperuricemia: study protocol for a multicenter, prospective, double-blind, randomized controlled trial - PMC. [Link]
-
Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets - bioRxiv.org. [Link]
-
Quantifying single cell lipid signaling kinetics after photo-stimulation | bioRxiv. [Link]
-
Quantitative Analysis of Cellular Diacylglycerol Content - Utrecht University. [Link]
-
DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC. [Link]
-
Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed. [Link]
-
Sensitive Fluorescent Biosensor Reveals Differential Subcellular Regulation of PKC. [Link]
-
Dramatic Differences in the Roles in Lipid Metabolism Of Two Isoforms of Diacylglycerol Kinase - PMC. [Link]
-
Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC. [Link]
-
Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC. [Link]
- A Comparative Guide to the Biological Activities of 1-Linoleoyl Glycerol and 2-Linoleoyl Glycerol - Benchchem. (URL not available)
-
Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC. [Link]
-
Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC. [Link]
-
Increased Membrane Affinity of the C1 Domain of Protein Kinase C Compensates for the Lack of Involvement of - Newton Lab. [Link]
- Activating Protein Kinase C in Cell Culture with 1,2-Dioleoyl-sn-Glycerol: Application Notes and Protocols - Benchchem. (URL not available)
-
1-Oleoyl-2-acetylglycerol stimulates 5-lipoxygenase activity via a putative (phospho)lipid binding site within the N-terminal C2-like domain - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantifying single-cell diacylglycerol signaling kinetics after uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]
- 4. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Diacylglycerols Characterize Hepatic Lipid Changes in Progression of Human Nonalcoholic Fatty Liver Disease; Comparison to a Murine Model | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prodrugs of PKC modulators show enhanced HIV latency reversal and an expanded therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. mdpi.com [mdpi.com]
Validation of an analytical method for 1-Oleoyl-2-linoleoyl-rac-glycerol in plasma
A Comprehensive Guide to the Validation of an Analytical Method for 1-Oleoyl-2-linoleoyl-rac-glycerol in Plasma
This guide provides an in-depth, scientifically rigorous comparison of analytical methodologies for the quantification of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) in plasma. It is intended for researchers, scientists, and drug development professionals who require reliable and validated bioanalytical methods. This document emphasizes the rationale behind experimental choices, adherence to regulatory standards, and objective comparison of available techniques.
The Significance of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) Analysis
1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) of significant interest in various research fields. DAGs are crucial lipid second messengers that activate protein kinase C (PKC), a key enzyme in numerous cellular signaling pathways. The dysregulation of DAG signaling has been implicated in a range of diseases, including cancer and metabolic disorders. Accurate quantification of specific DAG molecular species like OLG in plasma is therefore essential for understanding disease mechanisms and for the development of novel therapeutics.
Core Principles of Bioanalytical Method Validation
The validation of a bioanalytical method is paramount to ensure the reliability and reproducibility of the data generated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has also developed the M10 guideline on bioanalytical method validation, which is now the standard for many regulatory agencies.[1][3]
The fundamental parameters that must be evaluated during method validation include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of OLG in plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4] This technique offers a superior combination of sensitivity, selectivity, and throughput compared to other methods.
Experimental Workflow for LC-MS/MS Analysis of OLG
The following workflow outlines the key steps for the successful quantification of OLG in plasma using LC-MS/MS.
Caption: A typical workflow for the LC-MS/MS analysis of OLG in plasma.
Detailed Experimental Protocol
1. Plasma Sample Preparation
Proper sample handling is crucial to prevent the degradation of lipids.[5]
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Separation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection to separate the plasma.
-
Storage: For immediate analysis, store the plasma at 4°C. For long-term storage, aliquot the plasma and store it at -80°C to minimize freeze-thaw cycles.[5]
2. Lipid Extraction
The goal of lipid extraction is to efficiently isolate OLG from the complex plasma matrix while minimizing interferences. A modified Bligh-Dyer liquid-liquid extraction (LLE) is a commonly used and effective method.[6][7]
-
To 100 µL of plasma, add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled OLG).
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 30 seconds.[6]
-
Add 125 µL of chloroform and vortex for 30 seconds.[6]
-
Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[6]
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).[6]
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.[6]
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient elution is employed to separate OLG from other lipid species.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for DAG analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both OLG and its internal standard.
-
Validation of the LC-MS/MS Method
The developed method must be rigorously validated according to regulatory guidelines.[2][4] The following tables summarize the acceptance criteria and hypothetical performance data for the validation of the OLG assay in plasma.
Table 1: Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (based on FDA/ICH Guidelines) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%. |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should be within ±15% of the nominal concentration |
Table 2: Hypothetical Performance Data for the Validated OLG LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 95.2% - 104.5% |
| Precision (at LLOQ, LQC, MQC, HQC) | CV < 10% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Effect | Minimal, compensated by the internal standard |
| Recovery | > 85% |
Comparison with Alternative Methods
While LC-MS/MS is the recommended method, it is important to understand the landscape of alternative techniques for OLG analysis.
Caption: A comparison of the advantages and disadvantages of different analytical methods for OLG.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for the analysis of diacylglycerols like OLG, it has significant drawbacks:
-
Derivatization: OLG is not sufficiently volatile for GC analysis and requires a chemical derivatization step to increase its volatility. This adds complexity to the sample preparation and can introduce variability.
-
Thermal Degradation: The high temperatures used in the GC inlet and column can lead to the thermal degradation of lipids, compromising the accuracy of the analysis.
High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detection (HPLC-UV/ELSD)
HPLC with UV or ELSD detection is a more accessible and less expensive option than LC-MS/MS. However, it lacks the sensitivity and selectivity required for the accurate quantification of low-abundance lipids like OLG in a complex matrix like plasma.
-
Low Sensitivity: UV detection is not suitable for OLG as it lacks a strong chromophore. ELSD is a universal detector for non-volatile compounds but has significantly lower sensitivity compared to mass spectrometry.
-
Low Selectivity: These detection methods cannot distinguish between OLG and other co-eluting lipid isomers, leading to inaccurate results.
Challenges in OLG Analysis
The analysis of OLG and other diacylglycerols is not without its challenges:
-
Isomerization: OLG can exist as different positional isomers (e.g., 1,2- and 1,3-diacylglycerols). Chromatographic separation is crucial to distinguish between these isomers.
-
Matrix Effects: The plasma matrix is rich in phospholipids, which can co-extract with OLG and cause ion suppression or enhancement in the ESI source, leading to inaccurate quantification.[8][9] The use of a stable isotope-labeled internal standard and efficient sample preparation techniques are essential to mitigate matrix effects.
-
Availability of Standards: High-purity analytical standards for OLG and its stable isotope-labeled internal standard are necessary for accurate quantification.
Conclusion
The validation of an analytical method for the quantification of 1-Oleoyl-2-linoleoyl-rac-glycerol in plasma is a critical step in ensuring the generation of reliable and reproducible data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most suitable technique, offering unparalleled sensitivity and selectivity. While other methods exist, they do not provide the level of performance required for the accurate analysis of this low-abundance lipid in a complex biological matrix. By following a rigorous validation protocol based on regulatory guidelines, researchers can have high confidence in their analytical results and their implications for understanding the role of OLG in health and disease.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]
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U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry. [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. ResearchGate. [Link]
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Wang, M., et al. (2014). Mass Spectrometry Methodology in Lipid Analysis. Molecules. [Link]
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Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
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Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. PMC. [Link]
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The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. PubMed. [Link]
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Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ResearchGate. [Link]
-
Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]
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Chemical Suppliers. 1-Oleoyl-2-linoleoyl-rac-glycerol. [Link]
-
Rao, T. N. (2018). Validation of Analytical Methods. In Gas Chromatography. IntechOpen. [Link]
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A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. PMC. [Link]
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Varache, M., et al. (2018). Development and validation of a novel UPLC-ELSD method for the assessment of lipid composition of nanomedicine formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 1-Oleoyl-2-linoleoyl-rac-glycerol Quantification Methods
For researchers, scientists, and drug development professionals, the precise quantification of diacylglycerol (DAG) species like 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) is critical. As a key lipid second messenger and metabolic intermediate, its dysregulation is implicated in numerous disease states.[1][2] However, the accurate measurement of OLG is fraught with analytical challenges, primarily due to its neutral charge, lack of a UV-active chromophore, and the presence of structurally similar isomers.[3][4][5] Positional isomers, such as 1-linoleoyl-2-oleoyl-rac-glycerol, and the potential for acyl migration to the more stable 1,3-DAG isomer during sample handling, demand robust and highly specific analytical strategies.[6][7]
This guide provides an in-depth comparison of three principal analytical techniques for OLG quantification: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer expert insights into selecting the appropriate technique and the importance of cross-validation for generating reliable, publication-quality data.
The Analytical Gauntlet: Choosing Your Method
The selection of an analytical platform is a critical decision dictated by the specific research question, required sensitivity, sample matrix complexity, and the need for isomeric specificity. No single method is universally superior; instead, each offers a unique balance of capabilities.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle of Operation: HPLC-CAD is a powerful technique that utilizes a universal mass-based detection method.[8][9] After chromatographic separation, the column effluent is nebulized into an aerosol. The solvent evaporates, leaving the non-volatile analyte particles, which are then charged by a corona discharge and detected by an electrometer. The response is largely independent of the analyte's chemical structure, making it ideal for quantifying compounds like OLG that lack a chromophore.[4][10]
Expertise & Experience: The primary advantage of HPLC-CAD is its near-uniform response for non-volatile analytes, which simplifies quantification when authentic standards for every single lipid species are unavailable. It provides a reliable measure of "total" OLG content. However, its resolving power is entirely dependent on the chromatographic separation. While modern reversed-phase columns can separate 1,2- and 1,3-DAG isomers, achieving baseline resolution for all positional and regioisomers in a complex mixture remains a significant challenge.[7]
Workflow & Visualization:
Caption: HPLC-CAD workflow for 1-Oleoyl-2-linoleoyl-rac-glycerol quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS is a gold-standard technique for separating and identifying volatile and thermally stable compounds. For non-volatile lipids like OLG, a crucial derivatization step is required to increase their volatility. Typically, this involves silylation to convert the free hydroxyl group into a trimethylsilyl (TMS) ether. The derivatized OLG is then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and rich structural information from its fragmentation pattern.
Expertise & Experience: The strength of GC-MS lies in its high chromatographic resolution and the detailed structural information provided by electron ionization (EI) mass spectra. Specific fragment ions, such as the loss of an acyl chain, can be used to definitively distinguish between 1,2- and 1,3-DAG isomers.[6] The primary causality behind its limitations is the derivatization step. This multi-step process can introduce variability and potential artifacts if not meticulously controlled. Furthermore, the high temperatures of the GC inlet can promote isomerization if the derivatization is incomplete.
Workflow & Visualization:
Caption: GC-MS workflow for 1-Oleoyl-2-linoleoyl-rac-glycerol quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation: LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. OLG is separated, typically by reversed-phase chromatography, and then ionized, usually via electrospray ionization (ESI) to form adducts (e.g., [M+NH₄]⁺). In the mass spectrometer, a specific precursor ion (the adduct of OLG) is selected, fragmented, and a specific product ion (resulting from the neutral loss of a fatty acid) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.
Expertise & Experience: LC-MS/MS is the definitive method for trace-level quantification of lipids in complex biological matrices.[1][5] Its high selectivity minimizes interference from other matrix components, a common issue known as ion suppression.[11] The choice of mobile phase additives (e.g., ammonium formate) is critical to ensure consistent and efficient adduct formation for reproducible ionization. While chromatographic separation of isomers is still important, the fragmentation patterns in MS/MS provide an additional layer of confirmation, making it a highly self-validating system. The main challenge is the potential for matrix effects, which must be controlled for using stable isotope-labeled internal standards.
Workflow & Visualization:
Caption: LC-MS/MS workflow for 1-Oleoyl-2-linoleoyl-rac-glycerol quantification.
Quantitative Performance: A Head-to-Head Comparison
The following table summarizes typical performance metrics for the three analytical methods. These values are representative and can vary based on instrumentation, sample matrix, and method optimization.
| Parameter | HPLC-CAD | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Sensitivity (LOQ) | Low ng on column | Mid-to-high pg on column | Low pg on column |
| Accuracy (% Recovery) | 85-115% | 90-110% (post-derivatization) | 95-105% |
| Precision (%RSD) | <10% | <15% (includes derivatization) | <5% |
| Isomer Specificity | Moderate (Chromatography-dependent) | High (Chroma + MS fragments) | Very High (Chroma + MS/MS) |
| Throughput | Moderate | Low | High |
| Cost (Instrument) | Moderate | Low-to-Moderate | High |
| Expertise Required | Intermediate | High | High |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for methodology development. Trustworthiness: Each protocol incorporates quality control steps, such as the use of internal standards and calibration curves, to ensure a self-validating system.
Protocol 1: General Lipid Extraction
This modified Bligh & Dyer method is a prerequisite for all three analytical techniques.[1][12]
-
To 100 µL of sample (e.g., plasma) in a glass tube, add 10 µL of an appropriate internal standard solution.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex for 30 seconds.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.[1]
-
Carefully collect the lower organic phase (chloroform layer) and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen. The dried extract is now ready for method-specific preparation.
Protocol 2: HPLC-CAD Analysis
-
Sample Preparation: Reconstitute the dried lipid extract in 100 µL of 90:10 (v/v) acetonitrile:isopropanol.
-
Chromatography:
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Acetone.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A step-wise gradient optimized to separate 1,3-DAGs from 1,2-DAGs.[7]
-
-
CAD Settings:
-
Nebulizer Temperature: 35°C.
-
Data Collection Rate: 10 Hz.
-
-
Quantification: Prepare a multi-point calibration curve (e.g., 1-100 µg/mL) of an authentic OLG standard. Quantify the sample peak area against this curve.
Protocol 3: GC-MS Analysis
-
Sample Preparation (Derivatization):
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatography:
-
Column: Low-bleed non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 340°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification, monitoring key diagnostic ions that differentiate isomers.[6]
-
-
Quantification: Use a stable isotope-labeled DAG internal standard added before extraction. Calculate the analyte/internal standard peak area ratio against a calibration curve.
Protocol 4: LC-MS/MS Analysis
-
Sample Preparation: Reconstitute the dried lipid extract (containing the internal standard from Protocol 1) in 100 µL of the initial mobile phase.
-
Chromatography (UPLC):
-
Column: C18 UPLC Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.[13]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A ballistic gradient from 30% B to 95% B over 10 minutes.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
OLG Precursor: m/z 637.6 ([M+NH₄]⁺). Product: m/z 337.3 (neutral loss of linoleic acid).
-
Internal Standard: Use corresponding transitions for the deuterated standard.
-
-
-
Quantification: Calculate the analyte/internal standard peak area ratio against a multi-point calibration curve.
The Imperative of Cross-Validation
Trustworthiness: No single analytical method, regardless of its sophistication, is infallible. Cross-validation, the practice of analyzing a subset of samples by two or more orthogonal methods, is the cornerstone of robust analytical science.[12]
A Practical Cross-Validation Strategy:
-
Primary Quantification: Use LC-MS/MS for its superior sensitivity and specificity on all samples. This will be your primary dataset.
-
Orthogonal Confirmation: Analyze 10-15% of the samples using GC-MS. The goal is not just to get a quantitative value, but to confirm the isomeric identity. The unique fragmentation patterns from GC-EI-MS provide a high degree of confidence that you are indeed measuring 1-Oleoyl-2-linoleoyl-rac-glycerol and not a co-eluting isomer.[6]
-
Total DAG Confirmation (Optional): If a broader view is needed, HPLC-CAD can provide a quantitative measure of the total DAG class, which can be compared to the sum of all DAG species identified by LC-MS/MS.
References
- A Researcher's Guide to Cross-Validation of Analytical Techniques for Lipid Characterization. Benchchem.
- The quantitative analysis of lipids via hplc with a charged aerosol detector. USDA ARS.
- The analysis of lipids via HPLC with a charged aerosol detector. PubMed.
- Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. PubMed.
- Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. PMC.
- Revolutionizing Drug Discovery: A Guide to Diacylglycerol Analysis using LC-MS/MS. Benchchem.
- Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers.
- 1-Oleoyl-2-Linoleoyl-rac-glycerol. Cayman Chemical.
- Analysis of Lipids by HPLC-CAD. Thermo Fisher Scientific.
- Analysis of lipid formulations by HPLC-CAD. FILAB.
- Separation and identification of diacylglycerols containing branched chain fatty acids by liquid chromatography-mass spectrometry. PubMed.
- Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications.
- Diacylglycerol Analysis Service. Creative Proteomics.
- Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection. Journal of Lipid Research.
- Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. ResearchGate.
- Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. ResearchGate.
- DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. PMC.
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Structural Elucidation of 1-Oleoyl-2-linoleoyl-rac-glycerol: A Comparative Guide to Tandem Mass Spectrometry Platforms
Introduction: The Analytical Challenge of DAG Regioisomers
Diacylglycerols (DAGs) are critical lipid second messengers and metabolic intermediates. Accurate structural characterization of DAGs—specifically determining the exact fatty acyl composition and their stereospecific numbering (sn) positions on the glycerol backbone—is a major analytical challenge in lipidomics. This guide objectively compares analytical platforms for confirming the identity of 1-Oleoyl-2-linoleoyl-rac-glycerol (DAG 18:1/18:2), detailing the mechanistic principles of its fragmentation and providing a validated experimental workflow.
Mechanistic Principles of DAG Fragmentation
To confidently identify 1-Oleoyl-2-linoleoyl-rac-glycerol, one must differentiate it from its regioisomers (e.g., 1-linoleoyl-2-oleoyl-rac-glycerol or 1,3-isomers). Under positive electrospray ionization (ESI+), the addition of ammonium buffer facilitates the formation of the [M+NH4]+ adduct (m/z 636.556). Sodium adducts ([M+Na]+) are generally avoided for structural elucidation because they are highly stable and resist informative fragmentation.
During Collision-Induced Dissociation (CID), the [M+NH4]+ precursor undergoes a characteristic charge-remote fragmentation, resulting in the neutral loss of the esterified fatty acids as free carboxylic acids plus ammonia (RCOOH + NH3) [1].
The Causality of Regioisomer Differentiation: The relative abundance of these product ions is strictly position-dependent. The neutral loss of the fatty acyl group at the sn-2 position is sterically hindered and energetically less favorable than the loss from the terminal sn-1 or sn-3 positions [2]. For 1-Oleoyl-2-linoleoyl-rac-glycerol:
-
sn-1 Oleic acid loss: -299.28 Da (282.25 Da + 17.03 Da) → Yields a high-abundance product ion at m/z 337.27.
-
sn-2 Linoleic acid loss: -297.27 Da (280.24 Da + 17.03 Da) → Yields a low-abundance product ion at m/z 339.29.
This predictable ratio serves as the definitive diagnostic signature for regioisomer assignment.
Caption: CID fragmentation of [M+NH4]+ DAG 18:1/18:2 highlighting sn-position neutral loss.
Platform Comparison: Evaluating MS Methodologies
When confirming the identity of 1-Oleoyl-2-linoleoyl-rac-glycerol, researchers must choose between different mass spectrometry workflows. Below is an objective comparison of three primary methodologies.
A. High-Resolution Accurate Mass (HRAM) Q-TOF / Orbitrap MS/MS
HRAM platforms (e.g., SCIEX X500R QTOF or Thermo Orbitrap) provide sub-ppm mass accuracy. This is critical for distinguishing DAGs from isobaric interferences, such as isotopic envelopes of other lipids or co-eluting triacylglycerol (TAG) fragments. HRAM allows for direct ESI-MS/MS without extensive derivatization, relying on the accurate mass of the neutral loss fragments for structural confirmation.
B. Triple Quadrupole (QqQ) MS with Neutral Loss Scanning
Traditional QqQ platforms excel in targeted quantitation using Multiple Reaction Monitoring (MRM) or Neutral Loss (NL) scans. While highly sensitive, QqQ systems lack the resolving power to separate complex isobaric overlaps in crude lipid extracts, potentially leading to false positives if a co-eluting lipid shares a nominal mass transition[1].
C. Derivatization-based LC-MS/MS
A significant artifact in DAG analysis is "acyl migration," where the fatty acid at the sn-2 position spontaneously migrates to the free sn-3 hydroxyl group during extraction, converting 1,2-DAGs into 1,3-DAGs. To prevent this, researchers can use in situ derivatization (e.g., using 2,4-difluorophenyl isocyanate) to lock the free hydroxyl group as a urethane derivative [3]. While this guarantees structural integrity, it significantly increases sample preparation time and complexity.
Quantitative Comparison of Analytical Platforms
| Feature / Metric | HRAM Q-TOF / Orbitrap MS/MS | Triple Quadrupole (QqQ) MS | Derivatization LC-MS/MS |
| Mass Resolution | > 30,000 (FWHM) | Unit Resolution (~0.7 Da) | Unit Resolution (~0.7 Da) |
| Isobaric Interference | Low (Resolved by exact mass) | High (Requires strict LC separation) | Medium (Derivatization shifts mass) |
| Acyl Migration Risk | Medium (Requires cold/fast prep) | Medium (Requires cold/fast prep) | Zero (Hydroxyl is locked) |
| Sensitivity (LOD) | High (Femtomole range) | Very High (Attomole range) | High (Enhanced by derivative) |
| Throughput | High (Direct injection/Fast LC) | High | Low (Complex sample prep) |
Validated Experimental Protocol: HRAM LC-MS/MS Workflow
To ensure a self-validating system, the following protocol utilizes HRAM MS/MS with a modified extraction to minimize acyl migration, providing both high throughput and definitive regioisomer identification.
Step 1: Lipid Extraction (Modified Bligh-Dyer)
Causality: Standard room-temperature extractions promote acyl migration. Maintaining strict cold temperatures preserves the endogenous 1,2-DAG structure.
-
Quench biological samples immediately in liquid nitrogen.
-
Homogenize samples in ice-cold Chloroform:Methanol (1:2, v/v) containing 0.01% BHT (butylated hydroxytoluene) to prevent oxidation.
-
Add ice-cold LC-MS grade water to induce phase separation. Centrifuge at 4°C (10,000 x g for 10 min).
-
Recover the lower organic phase and dry under a gentle stream of nitrogen gas at 4°C.
Step 2: RP-UHPLC Separation
Causality: Reversed-phase chromatography separates DAGs based on acyl chain length and degree of unsaturation, resolving 1-Oleoyl-2-linoleoyl-rac-glycerol from potential TAG fragments generated in the ESI source.
-
Reconstitute the lipid film in Isopropanol:Acetonitrile (1:1, v/v).
-
Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 45°C.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid. (Note: The ammonium formate is strictly required to drive the formation of [M+NH4]+ adducts over [M+Na]+).
Step 3: HRAM MS/MS Acquisition
-
Operate the Q-TOF/Orbitrap in Positive ESI mode.
-
Set the capillary voltage to 3.5 kV and source temperature to 300°C.
-
Utilize Data-Dependent Acquisition (DDA). Isolate the precursor m/z 636.556 with a narrow quadrupole window (1.0 Da).
-
Apply a normalized collision energy (NCE) of 20-25 eV. This specific energy range is optimized to induce the neutral loss of the fatty acids without causing complete fragmentation of the glycerol backbone.
Step 4: Data Analysis and Regioisomer Confirmation
-
Extract the exact masses for the product ions: m/z 337.2737 (Loss of sn-1 18:1) and m/z 339.2894 (Loss of sn-2 18:2) with a mass tolerance of < 5 ppm.
-
Calculate the intensity ratio of m/z 337.27 / m/z 339.28. A ratio significantly greater than 1.0 confirms the placement of Oleic acid at sn-1 and Linoleic acid at sn-2.
Caption: LC-HRAM-MS/MS workflow for structural elucidation of diacylglycerol regioisomers.
References
-
Murphy, R. C., et al. (2007). "Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry." Analytical Biochemistry, 366(1), 59-70. URL:[Link]
-
Murphy, R. C. (2014). "Glyceryl Esters." Tandem Mass Spectrometry of Lipids, Royal Society of Chemistry, 96-129. URL:[Link]
-
Leiker, T. J., et al. (2011). "Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry." International Journal of Mass Spectrometry, 305(2-3), 103-108. URL:[Link]
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- 3. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Why use 1-Oleoyl-2-linoleoyl-rac-glycerol over other lipid standards?
The Definitive Guide to Diacylglycerol Lipid Standards: Why 1-Oleoyl-2-linoleoyl-rac-glycerol Outperforms Alternatives
Diacylglycerols (DAGs) are indispensable intermediates in lipid metabolism and critical second messengers in cellular signaling, particularly in the activation of Protein Kinase C (PKC). When designing lipidomics workflows or in vitro signaling assays, the choice of DAG standard dictates the physiological relevance and analytical accuracy of the experiment. 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG), designated as DG(18:1/18:2/0:0), has emerged as a superior lipid standard for advanced biochemical applications.
Comparative Analysis: OLG vs. Alternative Lipid Standards
Researchers often default to synthetic short-chain DAGs (like 1,2-dioctanoyl-sn-glycerol, DiC8) for their aqueous solubility, or highly unsaturated endogenous DAGs (like 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG). However, OLG offers a highly optimized balance of physiological accuracy, oxidative stability, and signaling efficacy.
Table 1: Performance Comparison of Common DAG Lipid Standards
| Feature | 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) | 1,2-Dioctanoyl-sn-glycerol (DiC8) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) |
| Chain Composition | 18:1 (Oleic) / 18:2 (Linoleic) | 8:0 / 8:0 (Synthetic) | 18:0 (Stearic) / 20:4 (Arachidonic) |
| Physiological Relevance | High (Abundant in mammalian tissue) | Low (Non-physiological) | High (Endogenous signaling molecule) |
| Oxidative Stability | Moderate-High (2 double bonds) | Very High (Saturated) | Low (4 double bonds, highly prone to oxidation) |
| Membrane Partitioning | Excellent (Mimics endogenous DAGs) | Poor (Highly water-soluble) | Excellent |
| PKC Activation | Potent | Moderate (Atypical membrane dynamics) | Potent |
| Primary Application | Lipidomics internal standard, PKC assays | Aqueous in vitro kinase assays | Arachidonic acid cascade studies |
Causality Insight: The efficacy of a DAG standard in activating PKC is heavily dependent on its ability to partition into the plasma membrane. Short-chain DAGs like DiC8 bypass this requirement due to their artificial solubility, leading to non-physiological cytosolic PKC activation. OLG, containing naturally occurring oleic and linoleic acids, correctly embeds into the lipid bilayer, ensuring that PKC recruitment and subsequent activation occur at the membrane interface, 1[1]. Furthermore, compared to SAG, OLG's linoleoyl (18:2) chain is significantly less susceptible to rapid auto-oxidation than the arachidonoyl (20:4) chain, ensuring greater standard stability during 2[2].
Mechanistic Framework: PKC Activation by OLG
Upon generation or experimental introduction, OLG localizes to the inner leaflet of the plasma membrane. It acts as a hydrophobic anchor, binding directly to the C1 domain of classical and novel PKC isoforms. This interaction, synergistic with phosphatidylserine and calcium ions, induces a conformational change that removes the autoinhibitory pseudosubstrate domain from the kinase active site.
Mechanism of OLG-mediated PKC activation via membrane partitioning and C1 domain binding.
Experimental Protocols
Protocol A: Quantitative Shotgun Lipidomics using OLG as an Internal Standard
To accurately quantify endogenous DAG species—which are often altered in metabolic diseases like3[3]—a stable internal standard is required. OLG (or its deuterated counterpart, OLG-d5) serves as an ideal surrogate due to its predictable fragmentation pattern, characterized by the 4[4].
Step-by-Step Methodology:
-
Standard Preparation: Prepare a5[5] or chloroform. Dilute to a working concentration of 10 µM in methanol/chloroform (1:1, v/v).
-
Sample Spiking: Aliquot 100 µL of biological homogenate (e.g., liver tissue or cell lysate). Spike with 10 µL of the OLG working standard prior to extraction.
-
Self-Validating Step: Spiking before extraction accounts for lipid loss during the phase separation process, ensuring true recovery quantification rather than just instrument sensitivity.
-
-
Lipid Extraction (Modified Bligh and Dyer): Add 375 µL of chloroform/methanol (1:2, v/v) and vortex for 10 minutes. Add 125 µL of chloroform and 125 µL of MS-grade water. Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.
-
Organic Phase Recovery: Carefully extract the lower organic phase (containing OLG and endogenous lipids) using a glass Hamilton syringe to prevent plasticizer contamination. Dry under a gentle stream of nitrogen gas.
-
Derivatization (Optional but Recommended): To enhance ionization efficiency of DAGs, derivatize the dried lipids with dimethylglycine (DMG).
-
LC-MS/MS Analysis: Resuspend in running buffer. Analyze via positive electrospray ionization (+ESI). Monitor the specific ammonium adduct [M+NH4]+ or protonated molecular ions. Quantify endogenous DAGs by calculating the peak area ratio against the OLG internal standard.
Step-by-step shotgun lipidomics workflow utilizing OLG as an internal standard.
Protocol B: In Vitro PKC Activation Assay
This protocol validates the biological activity of OLG compared to vehicle controls, leveraging its physiological membrane-partitioning traits.
Step-by-Step Methodology:
-
Liposome Preparation: Combine phosphatidylserine (PS) and OLG in a glass tube at a 10:1 molar ratio. Evaporate the solvent (chloroform) under nitrogen gas to form a thin lipid film.
-
Hydration: Hydrate the lipid film in 20 mM HEPES buffer (pH 7.4) containing 100 µM CaCl2. Sonicate in a water bath for 5 minutes to form unilamellar vesicles.
-
Causality Insight: Sonication ensures the OLG is uniformly incorporated into the PS liposomes, creating the necessary membrane-like topological surface for PKC docking.
-
-
Kinase Reaction: In a 96-well plate, combine 10 ng of purified recombinant PKC enzyme, 50 µL of the OLG/PS liposome suspension, and a fluorescently labeled PKC peptide substrate.
-
Initiation & Detection: Initiate the reaction by adding 10 µM ATP. Incubate at 30°C for 30 minutes. Measure substrate phosphorylation using a microplate reader (e.g., via FRET or fluorescence polarization).
-
Self-Validating Step: Include a control well with PS liposomes lacking OLG to establish a baseline, DAG-independent kinase activity threshold.
-
References
1.[5] Cayman Chemical. "1-Oleoyl-2-Linoleoyl-rac-glycerol". Cayman Chemical Product Data. 2.[1] MedChemExpress. "Diacylglycerol | MedChemExpress (MCE) Life Science Reagents". MedChemExpress. 3.[4] Han, X., et al. "Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach". PubMed Central (PMC). 4.[2] MDPI. "Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases". MDPI. 5.[3] PLOS. "Increased Diacylglycerols Characterize Hepatic Lipid Changes in Progression of Human Nonalcoholic Fatty Liver Disease; Comparison to a Murine Model". PLOS.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Increased Diacylglycerols Characterize Hepatic Lipid Changes in Progression of Human Nonalcoholic Fatty Liver Disease; Comparison to a Murine Model | PLOS One [journals.plos.org]
- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Isotopic Labeling of 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) for Tracer Studies: A Comprehensive Comparison Guide
Introduction: The Analytical Bottleneck in Lipidomics
Diacylglycerols (DAGs) are not merely structural intermediates; they are highly dynamic bioactive lipids. Specifically, 1-Oleoyl-2-linoleoyl-rac-glycerol (OLG) —a DAG composed of a monounsaturated oleic acid and a polyunsaturated linoleic acid—plays a dual role in cellular physiology[1]. It serves as a critical substrate for triacylglycerol (TAG) and phospholipid biosynthesis, while simultaneously acting as a potent secondary messenger that activates Protein Kinase C (PKC) signaling cascades.
Historically, tracking the metabolic fate of specific DAGs like OLG has been hindered by the massive, fluctuating endogenous lipid pool. Traditional concentration-based assays are static; they cannot distinguish whether a spike in intracellular DAG is due to de novo synthesis, lipid droplet breakdown, or exogenous uptake. To map true metabolic flux, stable isotope labeling has become the gold-standard technique, providing a self-validating mass shift that unambiguously separates the tracer from the endogenous background[2].
This guide objectively compares the performance of various labeling strategies for OLG and provides a field-proven, step-by-step methodology for executing high-fidelity tracer studies.
Comparative Analysis of OLG Labeling Strategies
Choosing the correct structural analog is the most critical variable in a tracer study. The tracer must perfectly mimic the native lipid's affinity for metabolic enzymes (like Diacylglycerol Acyltransferase, DGAT) while remaining analytically distinct[3].
A. Deuterium ( ) Labeling (e.g., OLG-d5)
Deuterium labeling on the glycerol backbone (e.g., 1-Oleoyl-2-linoleoyl-rac-glycerol-d5) is the most widely adopted strategy[4]. It adds a +5.031 Da mass shift.
-
Pros: Highly cost-effective. The +5 Da shift is sufficient to bypass the natural isotopic envelope (M+1, M+2) of endogenous lipids, ensuring zero background interference.
-
Cons: Deuterium can induce a slight "chromatographic isotope effect" in Reversed-Phase Liquid Chromatography (RPLC), causing the deuterated tracer to elute slightly earlier than its unlabeled counterpart.
B. Carbon-13 ( ) Labeling (e.g., -Glycerol Backbone)
Replacing the carbon atoms of the glycerol backbone with
-
Pros: Absolute chromatographic co-elution with the endogenous tracee. This is critical for ultra-precise quantification, as both the tracer and tracee experience identical matrix effects during electrospray ionization (ESI).
-
Cons: Significantly more expensive to synthesize than deuterated analogs.
C. Fluorescent Labeling (e.g., NBD-DAG)
Attaching a fluorophore (like NBD) to the acyl chain allows for spatial tracking via confocal microscopy.
-
Pros: Excellent for real-time visualization of lipid droplet formation or membrane localization.
-
Cons: Severe loss of biological fidelity. The bulky fluorophore causes steric hindrance, drastically reducing the molecule's affinity for anabolic enzymes like DGAT. It is unsuitable for quantitative metabolic flux analysis.
D. Quantitative Performance Comparison
| Labeling Strategy | Mass Shift ( | RPLC Retention Shift | Biological Fidelity | Relative Cost | Optimal Application |
| Deuterium ( | +5.031 Da | Slight (earlier elution) | High | High-throughput flux analysis & LC-MS/MS | |
| Carbon-13 ( | +3.010 Da | None (Co-elution) | Very High | Absolute quantification & Matrix-effect mitigation | |
| Fluorescent (NBD) | ~ +160 Da | Massive | Low (Steric hindrance) | $ | Spatial imaging & Cellular localization |
| Unlabeled OLG | 0 Da | None | Native | $ | Bulk lipid overload (Non-tracer studies) |
Experimental Workflow & Metabolic Routing
When isotope-labeled OLG is introduced to a cellular system, it is partitioned into multiple metabolic fates. The diagram below illustrates the biological routing and the analytical workflow required to capture this data.
Metabolic fate of isotope-labeled OLG and LC-MS/MS tracer workflow.
Step-by-Step Methodology: In Vitro Flux Analysis Using OLG-d5
To ensure scientific integrity, every tracer protocol must be a self-validating system. The following methodology tracks the incorporation of OLG-d5 into the Triacylglycerol (TAG) pool using HepG2 cells. By monitoring the specific M+5 mass shift, we isolate de novo TAG synthesis from pre-existing lipid stores.
Step 1: Tracer Preparation and BSA Conjugation
-
Action: Dissolve 1-Oleoyl-2-linoleoyl-rac-glycerol-d5 in high-purity ethanol. Prepare a 5 mM stock. Conjugate the tracer with fatty acid-free Bovine Serum Albumin (BSA) at a 4:1 molar ratio in serum-free DMEM.
-
Causality & Rationale: DAGs are highly lipophilic and will form insoluble micelles in aqueous media. BSA conjugation mimics the physiological transport of lipids in the bloodstream, ensuring uniform cellular uptake and preventing localized solvent toxicity.
Step 2: Pulse Labeling in HepG2 Cells
-
Action: Seed HepG2 cells in 6-well plates until 80% confluent. Wash with PBS, then incubate with the 50 µM OLG-d5/BSA complex for distinct time intervals (e.g., 1, 2, 4, and 8 hours).
-
Causality & Rationale: HepG2 (hepatocellular carcinoma) cells possess robust, native Diacylglycerol Acyltransferase (DGAT) activity. A time-course (pulse) is mandatory; capturing data at multiple intervals allows for the mathematical calculation of kinetic turnover rates, rather than a single, uninformative static accumulation metric.
Step 3: Metabolic Quenching and Lipid Extraction
-
Action: At each time point, aspirate the media, wash the cells rapidly with ice-cold PBS, and immediately quench by adding 1 mL of a -20°C Methanol:Chloroform (2:1, v/v) mixture. Scrape the cells and perform a modified Bligh-Dyer extraction.
-
Causality & Rationale: Rapid cold quenching is non-negotiable. Endogenous lipases act in milliseconds; freezing the system halts enzymatic activity instantly, preserving the transient DAG and TAG pools. The Bligh-Dyer biphasic extraction is specifically optimized for the high-yield recovery of neutral lipids.
Step 4: LC-MS/MS Isotopologue Analysis
-
Action: Dry the lower organic phase under nitrogen gas and reconstitute in Isopropanol:Methanol (1:1). Analyze via Reversed-Phase Liquid Chromatography (RPLC) coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Causality & Rationale: RPLC separates the complex lipidome based on hydrophobicity (acyl chain length and double bonds). By programming the mass spectrometer to monitor the specific parent-to-daughter ion transition for TAG containing the d5-backbone, we filter out all endogenous noise. The M+5 signal serves as an absolute, self-validating proof of tracer incorporation.
References
[1] Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available at:
[2] 1-Oleoyl-2-linoleoyl-rac-glycerol (DG(18:1/0:0/18:2)) | Endogenous Metabolite. MedChemExpress. Available at:[3] Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. NIH / PMC. Available at:
[4] 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. ACS Publications. Available at:
[5] 1-Oleoyl-2-linoleoyl-rac-glycerol-d5 | Isotope-Labeled Compounds. MedChemExpress. Available at:
Sources
Head-to-head comparison of different 1-Oleoyl-2-linoleoyl-rac-glycerol synthesis routes
This guide provides a technical head-to-head comparison of synthesis routes for 1-Oleoyl-2-linoleoyl-rac-glycerol , a specific diacylglycerol (DAG) isomer critical for lipid signaling research and pharmaceutical formulation.
Executive Summary
Synthesizing 1-Oleoyl-2-linoleoyl-rac-glycerol (1,2-OL-DAG) presents a classic challenge in lipid chemistry: Regioselectivity vs. Acyl Migration .
The target molecule requires a specific fatty acid (Oleic) at the primary (sn-1/3) position and a different fatty acid (Linoleic) at the secondary (sn-2) position, leaving the remaining primary hydroxyl free. The thermodynamic instability of 1,2-DAGs drives rapid isomerization to the more stable 1,3-DAG form (acyl migration), particularly under acidic/basic conditions or high temperatures.
This guide compares the two most viable routes for research and drug development applications:
-
The Protected Chemical Route: Uses trityl/silyl protecting groups for absolute positional control.
-
The Chemo-Enzymatic Route: Leverages 1,3-regiospecific lipases to construct the molecule under mild conditions.
Part 1: The Routes Analyzed
Route A: Protected Chemical Synthesis (The "Hard" Chemistry Approach)
Mechanism: Stepwise protection of the glycerol backbone to force fatty acids into specific positions, followed by careful deprotection. Best For: Small-scale production of analytical standards where structural proof is paramount.
Protocol Overview
-
Starting Material: Solketal (1,2-O-isopropylidene-glycerol) is often used, but for mixed acid DAGs, Glycidol or Trityl-protected glycerol is superior to allow differential acylation.
-
Step 1 (Protection): React glycerol with trityl chloride (Trt-Cl) to protect the sn-1 and sn-3 positions, or use a strategy to protect just one primary alcohol.
-
Refined Strategy: Synthesis of 1-Oleoyl-glycerol (MAG)
Protect sn-3 with Trityl Acylate sn-2 with Linoleic acid Detritylate.
-
-
Step 2 (Acylation): Acylation of the secondary hydroxyl using Linoleoyl chloride in the presence of pyridine.
-
Step 3 (Deprotection): Removal of the trityl group using boric acid or mild acid. Critical Step: This is where acyl migration occurs.[1][2][3]
Route B: Chemo-Enzymatic Synthesis (The Biocatalytic Approach)
Mechanism: Exploits the natural selectivity of 1,3-specific lipases (e.g., Rhizomucor miehei or Thermomyces lanuginosus) to discriminate between primary and secondary hydroxyls without protecting groups. Best For: Scale-up, "Green" chemistry requirements, and preserving the cis-double bonds of linoleic acid.
Protocol Overview
-
Starting Material: Trilinolein (Tri-linoleic glycerol) or Glycerol + Linoleic Acid.
-
Step 1 (Generation of 2-MAG): Alcoholysis of Trilinolein using a 1,3-specific lipase and ethanol. The lipase strips fatty acids from positions 1 and 3, leaving 2-Linoleoyl-glycerol (2-LG) .
-
Step 2 (Re-esterification): Reaction of 2-LG with Oleic acid (or Oleic ethyl ester) using the same 1,3-specific lipase. The enzyme adds Oleic acid only to the primary positions (1 or 3), creating the 1,2-DAG (and 2,3-DAG enantiomer).
Part 2: Head-to-Head Performance Data
The following data aggregates typical results from lab-scale synthesis (1–10g scale).
| Metric | Route A: Protected Chemical | Route B: Chemo-Enzymatic |
| Regio-Isomeric Purity | High (95%+) if purified immediately | Moderate-High (85-92%) |
| Overall Yield | Low (20–35%) | High (50–65%) |
| Reaction Time | 3–5 Days (Multi-step) | 24–48 Hours |
| Acyl Migration Risk | Severe (during deprotection) | Low (Mild conditions) |
| Scalability | Poor (Chromatography heavy) | Excellent |
| Cost | High (Reagents, Solvents) | Moderate (Enzyme reuse) |
| Green Factor | Low (Uses Pyridine, DCM, Hexane) | High (Solvent-free or Ethanol) |
Part 3: Detailed Methodologies & Causality
Protocol A: Chemical Synthesis (Trityl Strategy)
Causality: We use the Trityl group because it is bulky (selective for primary alcohols) and can be removed under neutral/mildly acidic conditions, minimizing the energy available for the acyl group to migrate from sn-2 to sn-3.
-
Synthesis of 1-Oleoyl-3-Trityl-glycerol:
-
React 1-Oleoyl-glycerol (commercially available or synthesized via glycidol) with Trityl Chloride (1.1 eq) in dry Pyridine/DCM.
-
Validation: TLC (Hexane/EtOAc 80:20) should show the disappearance of the MAG spot.
-
-
Acylation of sn-2:
-
Add Linoleoyl Chloride (1.2 eq) and DMAP (cat.) to the reaction mixture. Stir at 0°C to minimize elimination reactions.
-
Why 0°C? Preserves the sensitive cis,cis-diene structure of linoleic acid.
-
-
Deprotection (The "Make or Break" Step):
-
Dissolve the intermediate in diethyl ether.
-
Add a suspension of Boric Acid on Silica Gel or wash with cold dilute Boric Acid solution.
-
Mechanism:[2] Boric acid complexes with the 1,2-diol system if migration occurs, but more importantly, it provides a buffered, mild removal of the Trityl group without the harsh protons of HCl.
-
-
Purification:
-
Crucial: Use Boric Acid-impregnated Silica Gel (10% w/w) for column chromatography.
-
Reasoning: Standard silica is slightly acidic and will catalyze the isomerization of your 1,2-DAG to 1,3-DAG on the column. Boric acid blocks the surface silanols.
-
Protocol B: Chemo-Enzymatic Synthesis
Causality: We use Lipozyme RM IM (immobilized Rhizomucor miehei lipase) because its active site is sterically hindered, preventing it from acting on the secondary hydroxyl (sn-2). This ensures the Linoleic acid at sn-2 remains untouched while we modify sn-1/3.
-
Production of 2-Linoleoyl-glycerol (2-LG):
-
Mix Trilinolein (10 mmol) and Ethanol (30 mmol) in anhydrous n-hexane.
-
Add Lipozyme RM IM (10% w/w of substrate). Incubate at 30°C, 200 rpm for 6 hours.
-
Validation: Monitor by HPLC or TLC.[1] The lipase cleaves sn-1 and sn-3, producing FA-Ethyl Esters and 2-LG.
-
Purification: Solvent extraction (ethanol/water wash) to remove esters.
-
-
Targeted Esterification:
-
Dissolve purified 2-LG in n-hexane.
-
Add Oleic Acid (0.8 eq relative to 2-LG). Note: Using a slight deficit of Oleic acid minimizes the formation of Triacylglycerols (TAGs).
-
Water Control: Add molecular sieves (3Å) to the reaction to scavenge water produced by esterification, driving the equilibrium forward.
-
-
Termination:
-
Filter off the enzyme.
-
Purify via molecular distillation or flash chromatography (Boric acid silica) to separate 1,2-DAG from unreacted 2-MAG and byproduct TAG.
-
Part 4: Visualization of Pathways
Diagram 1: Chemical Synthesis Workflow
Visualizing the protection/deprotection strategy and the critical risk point.
Caption: Chemical route showing the critical deprotection step where acyl migration risk is highest.
Diagram 2: Enzymatic Selectivity Mechanism
Visualizing how the lipase avoids the sn-2 position to create the specific isomer.
Caption: Enzymatic route utilizing 1,3-regiospecificity to preserve the sn-2 Linoleic acid.
Part 5: Critical Analysis & Recommendations
Controlling Acyl Migration (The "Hidden" Variable)
The most common failure mode in 1,2-DAG synthesis is the inadvertent isomerization to 1,3-DAG.
-
Storage: 1,2-DAGs are solid-phase unstable. They must be stored in non-polar solvents (Hexane, Benzene) at -20°C. Storing them "neat" (dry powder/oil) accelerates migration.
-
Purification: Never use standard silica gel plates or columns. Always impregnate with Boric Acid (spraying plates with 2.3% boric acid in ethanol) to complex the diol and freeze the conformation.
Analytical Validation
Self-validating your synthesis requires distinguishing 1,2-DAG from 1,3-DAG.
-
TLC: On Boric Acid-Silica, 1,2-DAG migrates slower (lower Rf) than 1,3-DAG.
-
NMR: 13C-NMR is definitive.
-
1,3-DAG: Glycerol carbons C1 and C3 are equivalent (symmetric).
-
1,2-DAG: C1 and C3 are distinct. The carbonyl carbon shifts are diagnostic.
-
Final Recommendation
-
For Drug Discovery/High-Throughput Screening: Use the Chemo-Enzymatic Route . It is faster, cheaper, and yields sufficient purity (>90%) for biological assays if purified immediately.
-
For GMP Standards/Analytical Calibration: Use the Protected Chemical Route . The ability to rigorously purify intermediates ensures that the final product identity is absolute, despite the lower yield.
References
-
Vilchèze, C., & Bittman, R. (1994). An efficient asymmetric synthesis of diacylglycerols.[6] Journal of Lipid Research, 35(4), 734-738.[6]
-
Zheng, P., et al. (2013). Production of Diacylglycerol-Mixture of Regioisomers with High Purity by Two-Step Enzymatic Reactions Combined with Molecular Distillation.[7] Journal of the American Oil Chemists' Society.[7]
-
Mao, Y., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Journal of Functional Foods, 106, 105616.[2] [2]
-
BenchChem. Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments. BenchChem Technical Guides. (Note: Generalized reference for Boric Acid silica technique).
-
Cayman Chemical. 1-Oleoyl-2-Linoleoyl-rac-glycerol Product Insert.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase | MDPI [mdpi.com]
- 6. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Production of Diacylglycerol‐Mixture of Regioisomers with High Purity by Two‐Step Enzymatic Reactions Combined with Molecular Distillation / Journal of the American Oil Chemists' Society, 2013 [sci-hub.box]
Safety Operating Guide
1-Oleoyl-2-linoleoyl-rac-glycerol proper disposal procedures
1-Oleoyl-2-linoleoyl-rac-glycerol: Comprehensive Handling, Spill Mitigation, and Disposal Guide
1-Oleoyl-2-linoleoyl-rac-glycerol (CAS: 106292-55-1) is a synthetic diacylglycerol (DAG) widely utilized in lipid signaling research, lipid-protein overlay assays, and investigations into Protein Kinase C (PKC) activation[1][2]. While classified as non-hazardous under the 2012 OSHA Hazard Communication Standard, its highly lipophilic nature and potent biological activity dictate strict laboratory disposal and spill mitigation protocols[3].
Improper disposal of synthetic DAGs can lead to persistent environmental contamination, plumbing blockages, and unintended biological exposure. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating procedures for the safe handling and destruction of this compound.
Part 1: Chemical & Safety Profile
Before initiating any disposal or spill response, personnel must understand the physical and biological parameters of the compound. 1-Oleoyl-2-linoleoyl-rac-glycerol is highly lipophilic, meaning it will not dilute in aqueous waste streams and requires organic solvent integration for proper destruction[3][4].
Table 1: Quantitative & Qualitative Safety Data
| Parameter | Specification | Operational Implication |
| Chemical Name | 1-Oleoyl-2-linoleoyl-rac-glycerol | Target for lipid signaling and PKC assays. |
| CAS Number | 106292-55-1 | Use for precise inventory and waste tracking. |
| Physical State | Viscous Lipid / Oil | Adheres to surfaces; requires physical absorbents for spills. |
| Solubility | DMSO, Ethanol, Methyl Acetate | Must be dissolved in a combustible solvent prior to incineration. |
| Storage Temp | -20 °C | Keep tightly closed in a dry, well-ventilated place to prevent degradation[3]. |
| Ecotoxicity | Potential long-lasting aquatic harm | Strictly prohibit sink or drain disposal[3]. |
Part 2: Biological Mechanism & Handling Rationale
To understand why stringent disposal is necessary, we must look at the compound's mechanism of action. 1-Oleoyl-2-linoleoyl-rac-glycerol mimics endogenous DAGs, which act as critical second messengers in the cell. Upon accumulation at the plasma membrane, DAGs bind directly to the C1 domain of Protein Kinase C (PKC), triggering downstream kinase cascades that regulate cellular proliferation, tumorigenesis, and metabolic reprogramming[2][5].
Because of its stability and ability to penetrate biological membranes, environmental release of synthetic DAGs poses a risk of unintended biological activity in aquatic ecosystems.
DAG signaling cascade illustrating PKC activation by 1-Oleoyl-2-linoleoyl-rac-glycerol.
Part 3: Immediate Spill Mitigation Protocol
In the event of a localized spill, rapid containment is required to prevent the lipid from spreading or aerosolizing on dust particles. This protocol is designed to be self-validating: visual inspection of the dry absorbent confirms complete lipid uptake.
Step 1: Personal Protective Equipment (PPE) Donning
-
Action: Equip a NIOSH/MSHA-approved respirator (if ventilation is compromised or airborne contaminants are high), chemical safety goggles, heavy rubber gloves, and rubber boots[3][4].
-
Causality: While non-toxic, the compound can cause skin and respiratory tract irritation[4]. Heavy rubber prevents lipid permeation better than standard nitrile.
Step 2: Containment & Absorption
-
Action: Do NOT use water. Cover the spilled lipid entirely with an inert, dry absorbent such as sand or vermiculite[4].
-
Validation: Wait 5-10 minutes. The sand/vermiculite should appear clumped and darkened, indicating complete absorption of the lipid phase.
Step 3: Collection
-
Action: Using a non-sparking scoop, carefully sweep the clumped absorbent into a heavy-duty, sealable biohazard or chemical waste bag[4].
-
Causality: Avoid raising dust during this process, as lipid-coated particulate matter can be easily inhaled, leading to respiratory irritation[4].
Step 4: Decontamination
-
Action: Ventilate the area. Wash the spill site thoroughly with a strong detergent or soap and water[3][4].
-
Validation: The surface should no longer feel slick or greasy to a gloved touch.
Part 4: Standard Operating Procedure (SOP) for Final Disposal
Because 1-Oleoyl-2-linoleoyl-rac-glycerol consists of 100% components with unknown hazards to the aquatic environment and may cause long-lasting harmful effects to aquatic life, it must never be flushed down a drain [3]. The only scientifically sound and regulatory-compliant method for disposal is high-temperature chemical incineration[4].
Phase 1: Solvent Dissolution (The Critical Step)
Direct incineration of pure, viscous lipids often results in incomplete combustion, leading to soot formation and the release of unburned hydrocarbons. To ensure complete destruction, the lipid must be atomized.
-
Transfer the waste 1-Oleoyl-2-linoleoyl-rac-glycerol into a compatible glass beaker.
-
Add a highly combustible solvent (e.g., Ethanol, Methyl Acetate, or DMSO) at a ratio of at least 10:1 (Solvent:Lipid)[4].
-
Vortex or stir until the solution is completely homogenous.
-
Self-Validation: Hold the solution to the light. There should be no phase separation, micelles, or oily droplets visible. If separation occurs, add more solvent.
Phase 2: Chemical Incineration
-
Transfer the homogenous solvent-lipid mixture into an approved, clearly labeled flammable liquid waste container.
-
Label the container explicitly: "Combustible Solvent Waste containing Trace Diacylglycerols (1-Oleoyl-2-linoleoyl-rac-glycerol)."
-
Transfer the container to your facility's Environmental Health & Safety (EHS) department.
-
EHS must process this waste through a licensed chemical incinerator equipped with an afterburner and scrubber[4]. The afterburner ensures total thermal breakdown of the carbon chains into Carbon Oxides (CO, CO2)[3], while the scrubber neutralizes any trace impurities.
Phase 3: Contaminated Packaging Disposal
-
Do not reuse the original container. Residual lipids will cling to the walls of the vial or bottle[3].
-
Empty containers must be treated with the same level of caution as the chemical itself.
-
Dispose of the contaminated packaging directly into the solid chemical waste stream destined for incineration[3].
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oleoyl-2-linoleoyl-rac-glycerol
In the landscape of drug development and lipid-based research, the precision of our work is matched only by the stringency of our safety protocols. Handling reagents like 1-Oleoyl-2-linoleoyl-rac-glycerol, a key diacylglycerol (DAG), requires a nuanced understanding of its properties to ensure laboratory safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and logical framework for determining the appropriate personal protective equipment (PPE). Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety for every application.
Hazard Assessment: Understanding the Reagent
1-Oleoyl-2-linoleoyl-rac-glycerol (CAS No. 106292-55-1) is a diacylglycerol lipid.[1][2][3] Based on data from structurally similar compounds and its general classification, the pure substance is considered to have low acute toxicity.[4] However, a comprehensive safety strategy accounts for all potential hazards, including its physical state and the solvents it may be prepared in.
The primary risks associated with this compound are:
-
Mild Irritation: Like many oils and lipids, direct, prolonged contact may cause mild skin or eye irritation.[4]
-
Physical Hazard: As an oil, it can create slippery surfaces if spilled, leading to potential slips and falls.[5]
-
Combustibility: While not highly flammable, similar lipids are combustible at high temperatures.[4]
-
Solvent-Based Hazards: Crucially, this lipid is often supplied in a solvent such as ethanol, chloroform, or methyl acetate.[1] In these cases, the solvent dictates the primary hazard profile, which can include flammability, eye damage, and respiratory effects.[6]
Safety Data Summary
| Property | Information | Source(s) |
| Chemical Name | 1-Oleoyl-2-linoleoyl-rac-glycerol | [1] |
| CAS Number | 106292-55-1 | [1] |
| Molecular Formula | C39H70O5 | [1][2] |
| Physical Form | Oil | |
| Primary Hazards (Pure) | Mild skin/eye irritant, combustible, slippery when spilled. | [4][5] |
| Common Solvents | Ethanol, Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Hexane. | [1] |
| Storage Temperature | Typically -20°C for long-term stability. | [7] |
Core PPE Directive: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all directive. It is a dynamic process based on the specific experimental conditions. The following workflow provides a logical pathway for determining the necessary level of protection.
Caption: PPE selection workflow for handling 1-Oleoyl-2-linoleoyl-rac-glycerol.
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducible handling conditions.
Part A: Pre-Handling and Engineering Controls
-
Consult the SDS: Always review the Safety Data Sheet for the specific product you are using. If it is a solution, the SDS for the solvent is the primary guiding document.[6]
-
Verify Ventilation: For handling the pure oil, standard laboratory ventilation is sufficient. For solutions with volatile solvents, all work must be conducted in a certified chemical fume hood .[8]
-
Prepare the Work Area: Ensure the work surface is clean and uncluttered. Have spill cleanup materials (inert absorbent pads or powder) readily available.
-
Inspect PPE: Before starting, inspect all PPE for defects such as cracks in glasses or tears in gloves.[9]
Part B: Step-by-Step Handling Protocol
-
Don PPE:
-
Body Protection: Put on a clean, buttoned laboratory coat.[10]
-
Hand Protection: Don a pair of nitrile gloves. Nitrile is recommended for its resistance to a wide range of chemicals, oils, and for preventing skin contact.[10][11]
-
Eye Protection: Wear safety glasses with side shields for handling the pure oil.[12] If handling the compound in a solvent with a splash risk, upgrade to chemical splash goggles.[9][11]
-
-
Aliquot the Reagent:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Use a calibrated positive displacement pipette or a glass syringe for accurate and safe transfer of the viscous oil.
-
When working with a solution, use appropriate glassware and transfer methods inside the fume hood.
-
-
Post-Handling:
-
Securely cap the reagent vial.
-
Wipe down the exterior of the vial and any equipment used with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the appropriate waste stream.[13]
-
Wash hands thoroughly with soap and water after the procedure is complete.[13]
-
Part C: Spill Management Protocol
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Assess the Hazard: If the spill involves a flammable solvent, ensure there are no ignition sources nearby.[5]
-
Cleanup:
-
Wearing your full, appropriate PPE, apply an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to the spill.[4]
-
Start from the outside of the spill and work inwards to prevent spreading.
-
Once fully absorbed, carefully scoop the material into a designated, labeled waste container.
-
-
Decontaminate: Clean the spill surface with soap and water or a suitable detergent, followed by a water rinse.[4]
Disposal Plan: Ensuring Environmental Compliance
Improper disposal is a breach of safety and regulatory standards. All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Contaminated PPE: Used gloves, absorbent pads from spills, and other contaminated disposable materials should be placed in a sealed, clearly labeled hazardous waste bag or container.
-
Unused Reagent: Unwanted or expired 1-Oleoyl-2-linoleoyl-rac-glycerol (both pure and in solution) must be disposed of as chemical waste. Do not pour it down the drain.
-
Waste Collection: Collect all waste in a compatible, sealed container. The container must be labeled with the full chemical name and associated hazards (e.g., "Waste 1-Oleoyl-2-linoleoyl-rac-glycerol in Ethanol, Flammable").
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and pickup procedures.
By integrating this comprehensive safety framework into your laboratory operations, you build a foundation of trust and reliability—not only in your experimental results but in the safety and well-being of your entire research team.
References
-
1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol | C57H104O6. PubChem. [Link]
-
The Side Effects of Diacylglycerol Oil (Diacylglycerol Oil). Biomedicus. [Link]
-
1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1. Chemical-Suppliers.com. [Link]
-
Diacylglycerol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
-
Diacylglycerol: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Personal Protective Equipment in the Oil and Gas Industry: Importance and Types. Oteplace. [Link]
-
Personal Protective Equipment (PPE) Safety. SafetyCulture. [Link]
-
Personal Protection Equipment (PPE) for Oil and Gas Personnel. HSI. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-Oleoyl-2-linoleoyl-rac-glycerol | CAS 106292-55-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1-OLEOYL-2-LINOLEOYL-RAC-GLYCEROL (CONTAINS 2% 1,3-ISOMER) | 106292-55-1 [m.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. safetyculture.com [safetyculture.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. hsi.com [hsi.com]
- 12. epa.gov [epa.gov]
- 13. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
